molecular formula C22H25N3O3 B1674183 Fumitremorgin C CAS No. 118974-02-0

Fumitremorgin C

Numéro de catalogue: B1674183
Numéro CAS: 118974-02-0
Poids moléculaire: 379.5 g/mol
Clé InChI: DBEYVIGIPJSTOR-FHWLQOOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fumitremorgin C is an organic heteropentacyclic compound that is a mycotoxic indole alkaloid produced by several fungi. A potent and specific inhibitor of the breast cancer resistance protein multidrug transporter. It has a role as a mycotoxin and a breast cancer resistance protein inhibitor. It is an indole alkaloid, an organic heteropentacyclic compound and an aromatic ether.
This compound has been reported in Aspergillus fischeri, Aspergillus fumigatus, and other organisms with data available.
This compound is produced by Aspergillus fumigatus and Neosartorya fischeri.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEYVIGIPJSTOR-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328045
Record name Fumitremorgin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118974-02-0
Record name Fumitremorgin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118974-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 719655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumitremorgin C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fumitremorgin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

259.5 - 260.5 °C
Record name Fumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Fumitremorgin C: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has garnered significant attention in the field of oncology and pharmacology due to its potent and specific inhibition of the ATP-binding cassette (ABC) transporter, ABCG2, also known as the Breast Cancer Resistance Protein (BCRP). Overexpression of ABCG2 is a key mechanism of multidrug resistance (MDR) in cancer cells, leading to the efflux of a wide range of chemotherapeutic agents and subsequent treatment failure. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its interaction with ABCG2. We will delve into the quantitative aspects of this inhibition, detail relevant experimental protocols, and visualize the key pathways and workflows.

Core Mechanism of Action: Inhibition of ABCG2/BCRP

The primary and most well-characterized mechanism of action of this compound is its direct inhibition of the ABCG2 transporter.[1][2] ABCG2 is a half-transporter that homodimerizes to form a functional unit that utilizes the energy from ATP hydrolysis to actively transport a diverse array of substrates out of the cell. These substrates include several clinically important anticancer drugs such as mitoxantrone, topotecan, and doxorubicin.[1]

By inhibiting ABCG2, this compound effectively blocks the efflux of these chemotherapeutic agents from cancer cells that overexpress the transporter.[1][3] This leads to an increased intracellular accumulation of the cytotoxic drugs, thereby restoring their therapeutic efficacy and reversing the multidrug resistance phenotype.[1][3] The reversal of resistance is a direct consequence of the enhanced drug concentration at the intracellular target sites.

While the precise binding site of this compound on ABCG2 is still under investigation, it is believed to interact with the transporter in a manner that interferes with its substrate binding and/or conformational changes necessary for transport. This inhibition has been shown to be highly specific, with minimal effects on other major ABC transporters like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1).[1][4]

Visualization of the Core Mechanism

cluster_cell Cancer Cell Chemotherapeutic_Drug_ext Chemotherapeutic Drug (extracellular) ABCG2 ABCG2 Transporter Chemotherapeutic_Drug_ext->ABCG2 Efflux Chemotherapeutic_Drug_int Chemotherapeutic Drug (intracellular) Chemotherapeutic_Drug_ext->Chemotherapeutic_Drug_int Passive Diffusion ABCG2->Chemotherapeutic_Drug_ext Cellular_Target Cellular Target (e.g., DNA) Chemotherapeutic_Drug_int->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Induces Fumitremorgin_C This compound Fumitremorgin_C->ABCG2 Inhibits Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Drug_Dilution Prepare Serial Dilutions of Chemotherapeutic Seed_Cells->Drug_Dilution Treatment Treat Cells with Drug +/- this compound Drug_Dilution->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 and Fold Reversal Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End cluster_workflow Drug Accumulation Assay Workflow Start Start Harvest_Cells Harvest and Wash Cells Start->Harvest_Cells Pre_incubation Pre-incubate with/without This compound Harvest_Cells->Pre_incubation Add_Substrate Add Fluorescent/Radiolabeled ABCG2 Substrate Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_and_Wash Stop Reaction on Ice and Wash Cells Incubate->Stop_and_Wash Analysis Analyze Intracellular Substrate Level Stop_and_Wash->Analysis End End Analysis->End

References

Fumitremorgin C: A Mycotoxin from Aspergillus fumigatus with Potent Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin C (FTC) is a potent, tremorgenic mycotoxin produced by the ubiquitous fungus Aspergillus fumigatus. Initially recognized for its neurotoxic properties, FTC has garnered significant scientific interest as a highly specific and potent inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This inhibition effectively reverses multidrug resistance (MDR) in cancer cells, making FTC a valuable pharmacological tool and a lead compound for the development of chemosensitizing agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthesis, mechanism of action, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in oncology and related fields.

Introduction

Aspergillus fumigatus is a common opportunistic fungal pathogen responsible for a variety of human diseases, collectively known as aspergillosis. Beyond its pathogenic role, this fungus produces a diverse array of secondary metabolites, including the mycotoxin this compound.[1] FTC belongs to the indole-diterpene alkaloid class of compounds and is characterized by its complex heterocyclic structure.[2] While its tremorgenic effects have been a subject of toxicological concern, the discovery of its potent and selective inhibition of the ABCG2 transporter has opened new avenues for its application in cancer research and therapy.[3][4]

ABCG2 is a key transporter protein that contributes to the efflux of a wide range of xenobiotics, including many anticancer drugs, from cells. Its overexpression in cancer cells is a significant mechanism of multidrug resistance, limiting the efficacy of chemotherapy.[4][5] this compound's ability to block this transporter restores the intracellular concentration and cytotoxic efficacy of these drugs.[3][5] This guide will delve into the technical details of this compound, providing a foundational resource for its study and potential therapeutic application.

Chemical and Physical Properties

This compound is an organic heteropentacyclic compound with a molecular formula of C₂₂H₂₅N₃O₃ and a molecular weight of 379.45 g/mol .[6] It is characterized by an indolyldiketopiperazinyl structure.[6]

PropertyValueReference
Molecular Formula C₂₂H₂₅N₃O₃[6]
Molecular Weight 379.45 g/mol [6]
CAS Number 118974-02-0[6]
Appearance Tan Lyophilisate[6]
Solubility Soluble in DMSO, methanol, acetone, DMF, or chloroform. Poor water solubility.[7]
Storage Store at -20°C. Stock solutions are stable for up to 3 months at -20°C.[6]

Biosynthesis in Aspergillus fumigatus

The biosynthesis of this compound in Aspergillus fumigatus is a complex process involving a dedicated gene cluster. The pathway begins with the condensation of L-tryptophan and L-proline to form the precursor brevianamide (B1173143) F. This initial step is catalyzed by a non-ribosomal peptide synthetase. A series of subsequent enzymatic reactions, including prenylation and oxidative cyclizations, leads to the final structure of this compound.

Fumitremorgin_C_Biosynthesis L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F L-Proline L-Proline L-Proline->Brevianamide F Tryprostatin B Tryprostatin B Brevianamide F->Tryprostatin B Prenylation Tryprostatin A Tryprostatin A Tryprostatin B->Tryprostatin A Hydroxylation This compound This compound Tryprostatin A->this compound Oxidative Cyclization

Figure 1. Simplified biosynthetic pathway of this compound.

Mechanism of Action

Inhibition of ABCG2/BCRP

The primary and most studied mechanism of action of this compound is its potent and specific inhibition of the ABCG2/BCRP transporter.[3][4] ABCG2 is an efflux pump that utilizes ATP hydrolysis to transport a wide variety of substrates out of the cell. By inhibiting ABCG2, this compound prevents the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[5] It is important to note that this compound does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[5]

FTC_ABCG2_Inhibition cluster_cell Cancer Cell Drug Anticancer Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Accumulation Increased Drug Accumulation Drug->Accumulation Efflux Drug Efflux ABCG2->Efflux FTC This compound FTC->ABCG2 Inhibits

Figure 2. Mechanism of this compound-mediated inhibition of ABCG2.

Modulation of SIRT1/NF-κB/MAPK Signaling Pathway

Recent studies have revealed that this compound can also modulate intracellular signaling pathways. In chondrocytes, this compound has been shown to alleviate advanced glycation end products (AGE)-induced inflammation and degradation of extracellular matrix components like collagen II and aggrecan. This protective effect is mediated through the upregulation of Sirtuin-1 (SIRT1) and subsequent inhibition of the NF-κB and MAPK signaling pathways.[8] This finding suggests that this compound may have therapeutic potential beyond its role as a chemosensitizer, possibly in inflammatory conditions like osteoarthritis.[8]

FTC_SIRT1_Pathway FTC This compound SIRT1 SIRT1 FTC->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits MAPK MAPK SIRT1->MAPK Inhibits Inflammation Inflammation NFkB->Inflammation ECM_Degradation ECM Degradation NFkB->ECM_Degradation MAPK->Inflammation MAPK->ECM_Degradation

Figure 3. this compound modulation of the SIRT1/NF-κB/MAPK pathway.

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineAssay DescriptionIC₅₀ Value (μM)Reference
HEK293 (human ABCG2 transfected)Potentiation of mitoxantrone (B413) cytotoxicity0.82 (nM)[9]
K562Cytotoxicity41[9]
NCI-H460Potentiation of mitoxantrone antiproliferative activity0.148[9]
Reversal of Multidrug Resistance

The efficacy of this compound in reversing MDR is often quantified as the fold-reversal, which is the ratio of the IC₅₀ of a cytotoxic drug in the absence and presence of the inhibitor.

Cell LineDrugFold ReversalFTC Concentration (μM)Reference
MCF-7/mtxRMitoxantrone114Not Specified
MCF-7/mtxRDoxorubicin3Not Specified
S1M1-3.2Mitoxantrone935
S1M1-3.2Doxorubicin265
S1M1-3.2Topotecan245
MCF-7 (vector-transfected)Mitoxantrone2.5 - 5.6Not Specified
MCF-7 (vector-transfected)Topotecan2.5 - 5.6Not Specified

Toxicology

It is noteworthy that some synthetic analogues of this compound, such as Ko143, have been developed that retain potent BCRP inhibitory activity but exhibit significantly reduced or no in vivo toxicity at effective doses.[2][9]

Experimental Protocols

Cytotoxicity Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with chemotherapeutic agents.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Chemotherapeutic agent

  • 10% Trichloroacetic acid (TCA)

  • 0.1% Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • UV Max spectrophotometer

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of the chemotherapeutic agent with or without varying concentrations of this compound (e.g., 0.1 to 80 µM). Include wells with this compound alone as a control.

  • Incubate the plates for a 3-day growth period.

  • Fix the cells by adding 10% TCA and incubating for 1 hour at 4°C.

  • Wash the plates extensively with water and allow them to air dry.

  • Stain the cell-associated protein with 0.1% SRB solution for 30 minutes at room temperature.

  • Remove the excess SRB by washing the plates with 1% acetic acid.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate cell survival relative to untreated control wells.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Add chemotherapeutic agent +/- this compound Seed_Cells->Treat_Cells Incubate Incubate for 3 days Treat_Cells->Incubate Fix_Cells Fix with 10% TCA Incubate->Fix_Cells Stain_Cells Stain with 0.1% SRB Fix_Cells->Stain_Cells Solubilize_Dye Solubilize dye with Tris base Stain_Cells->Solubilize_Dye Measure_Absorbance Measure absorbance at 540 nm Solubilize_Dye->Measure_Absorbance Analyze_Data Calculate cell survival Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4. Workflow for a typical cytotoxicity assay.

BCRP/ABCG2 Inhibition Assay (Bidirectional Transport Assay)

This assay assesses the ability of this compound to inhibit the efflux of a known BCRP substrate across a polarized cell monolayer.

Materials:

  • Transwell inserts with a permeable membrane

  • Polarized cell line expressing BCRP (e.g., MDCKII-BCRP)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Known BCRP substrate (e.g., estrone-3-sulfate)

  • This compound

  • LC-MS/MS for quantification

Procedure:

  • Seed MDCKII-BCRP cells on Transwell inserts and culture until a confluent and polarized monolayer is formed.

  • Wash the cell monolayers with transport buffer.

  • Add the BCRP substrate to either the apical (A) or basolateral (B) chamber.

  • In parallel experiments, pre-incubate the cells with this compound (e.g., 5 µM) in both chambers before adding the substrate.

  • At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

  • Quantify the concentration of the substrate in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A significant reduction in the efflux ratio in the presence of this compound indicates inhibition of BCRP.[1]

Quantitative Analysis of this compound in Biological Samples (HPLC)

This method is for the quantification of this compound in plasma and tissue samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 Novapak column and C18 pre-column

Sample Preparation:

  • Precipitate proteins in plasma or tissue homogenates with acetonitrile.

  • Centrifuge to pellet the precipitate.

  • Collect the supernatant for analysis.

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile.

  • Detection Wavelength: 225 nm for this compound.

  • Internal Standard: Roquefortine (detection at 312 nm).

  • Retention Times: Approximately 9.5 min for this compound and 13.0 min for roquefortine.

Quantification:

  • Generate a standard curve using known concentrations of this compound in the corresponding biological matrix.

  • Plasma standard curves can range from 0.03 to 30 µg/ml.

Conclusion

This compound, a mycotoxin from Aspergillus fumigatus, has emerged as a molecule of significant interest in biomedical research. Its potent and selective inhibition of the ABCG2 transporter provides a powerful tool to study and overcome multidrug resistance in cancer. While its inherent neurotoxicity has limited its direct clinical application, it serves as a crucial lead compound for the development of safer and more effective BCRP inhibitors. The recent discovery of its ability to modulate the SIRT1/NF-κB/MAPK signaling pathway further expands its potential therapeutic applications into inflammatory diseases. This technical guide has consolidated the current knowledge on this compound, providing researchers and drug development professionals with a comprehensive resource to guide future investigations into this fascinating mycotoxin. Continued research into its analogues and diverse biological activities holds promise for the development of novel therapeutic strategies.

References

Chemical structure and properties of Fumitremorgin C.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and biological activities of a potent ABCG2 inhibitor.

Introduction

Fumitremorgin C is a mycotoxin produced by several fungal species, most notably Aspergillus fumigatus.[1] It belongs to the indole (B1671886) alkaloid class of organic compounds.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and its significant role as a potent and selective inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][2] This inhibitory activity makes this compound a valuable tool in cancer research, particularly in the context of overcoming multidrug resistance (MDR).[3][4] This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is an organic heteropentacyclic compound with the molecular formula C₂₂H₂₅N₃O₃.[1][5] Its structure is based on L-tryptophan and L-proline amino acid precursors.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₂H₂₅N₃O₃[1][2][5]
Molecular Weight 379.45 g/mol [1][5]
CAS Number 118974-02-0[1][5][7]
Appearance Solid, Tan Lyophilisate[1][2]
Melting Point 259.5 - 260.5 °C[1]
Solubility Soluble in DMSO, ethanol, methanol, chloroform (B151607), and acetonitrile. Poor water solubility.[2][5][7][8]
Storage Temperature 2-8°C or -20°C[2][7]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsSource(s)
¹H NMR Key chemical shifts have been reported in the literature, aiding in structural confirmation.[9]
¹³C NMR Predicted spectra are available in databases, providing expected chemical shift ranges for the carbon skeleton.[7]
Mass Spectrometry Used for the identification and confirmation of the molecular weight and formula.[10]

Biological Activity and Mechanism of Action

Inhibition of ABCG2/BCRP and Reversal of Multidrug Resistance

The most well-characterized biological activity of this compound is its potent and selective inhibition of the ABCG2 transporter.[2][3][11] ABCG2 is an ATP-binding cassette transporter that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic agents, out of cells.[11] Overexpression of ABCG2 in cancer cells is a significant mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[4]

This compound has been shown to be highly effective in reversing resistance to various anticancer drugs, such as mitoxantrone (B413), doxorubicin, and topotecan, in cell lines that overexpress ABCG2.[3][12] It does not, however, reverse drug resistance in cells with elevated expression of other MDR-associated transporters like P-glycoprotein (Pgp) or Multidrug Resistance-Associated Protein (MRP), highlighting its selectivity for ABCG2.[3][13] The reversal of resistance is associated with an increase in the intracellular accumulation of the chemotherapeutic drugs.[3][12]

Table 3: In Vitro Activity of this compound

Cell LineAssay DescriptionIC₅₀ ValueSource(s)
HEK293 (transfected with human ABCG2 R482 mutant)Potentiation of mitoxantrone-induced cytotoxicity5.42 nM (as measured by mitoxantrone IC50 potentiation)[3]
K562Inhibition of cellular processes41 µM[3]
MCF-7/mtxR (mitoxantrone-selected)Reversal of mitoxantrone resistanceNot specified (114-fold reversal)[3]
S1M1-3.2Potentiation of mitoxantrone toxicityNot specified (93-fold potentiation)[3]
Effects on Signaling Pathways

Recent research has indicated that this compound can modulate intracellular signaling pathways, suggesting broader pharmacological effects beyond ABCG2 inhibition.

  • NF-κB and MAPK Signaling: this compound has been shown to attenuate osteoclast formation and function by suppressing RANKL-induced activation of the NF-κB and MAPK signaling pathways.[14] It has also been observed to alleviate inflammation and collagen degradation in chondrocytes through the SIRT1/NF-κB/MAPK pathway.[15]

FumitremorginC_Signaling_Inhibition This compound Inhibition of RANKL-Induced Signaling FumitremorginC This compound NFkB_Pathway NF-κB Pathway FumitremorginC->NFkB_Pathway MAPK_Pathway MAPK Pathway (ERK, JNK, p38) FumitremorginC->MAPK_Pathway RANKL RANKL RANK RANK RANKL->RANK binds RANK->NFkB_Pathway activates RANK->MAPK_Pathway activates Osteoclastogenesis Osteoclast Formation & Function NFkB_Pathway->Osteoclastogenesis Inflammation Inflammation NFkB_Pathway->Inflammation MAPK_Pathway->Osteoclastogenesis MAPK_Pathway->Inflammation

This compound's inhibitory effect on RANKL-induced signaling.

Experimental Protocols

Isolation of this compound from Aspergillus fumigatus

This protocol is a generalized procedure based on methods described in the literature for the isolation of mycotoxins from fungal cultures.

  • Fungal Culture: Inoculate Aspergillus fumigatus onto a suitable solid-state medium (e.g., rice medium) or into a liquid broth. Incubate at an appropriate temperature (e.g., 25-30°C) for a period sufficient for mycotoxin production (typically 1-2 weeks).

  • Extraction:

    • For solid cultures, extract the fungal biomass and substrate with an organic solvent such as chloroform or ethyl acetate (B1210297).

    • For liquid cultures, filter to separate the mycelium from the broth. Extract both the mycelium and the filtrate with a suitable organic solvent.

  • Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure to obtain a crude extract.

  • Purification:

    • Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

    • HPLC: Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water or methanol-water).

  • Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparing the data with published values.

Isolation_Workflow General Workflow for this compound Isolation cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Aspergillus fumigatus Culture (Solid or Liquid Medium) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel HPLC HPLC Purification Silica_Gel->HPLC Analysis Spectroscopic Analysis (NMR, MS) HPLC->Analysis

A generalized workflow for the isolation of this compound.
In Vitro ABCG2 Inhibition Assay (Cell-Based)

This protocol describes a common method to assess the ability of this compound to reverse ABCG2-mediated multidrug resistance.

  • Cell Culture: Culture cancer cells known to overexpress ABCG2 (e.g., mitoxantrone-resistant cell lines) and a corresponding parental (sensitive) cell line in appropriate growth medium.

  • Drug Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of a chemotherapeutic agent that is a substrate of ABCG2 (e.g., mitoxantrone, doxorubicin, or topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1-10 µM).

    • Include control wells with cells treated with this compound alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for a period sufficient to allow for drug-induced cytotoxicity (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or sulforhodamine B (SRB) assay.

  • Data Analysis:

    • Calculate the IC₅₀ value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each treatment condition.

    • The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of this compound.

Chemical Synthesis

The total synthesis of this compound has been reported in the literature, providing a means to obtain the compound and its analogs for further study. The synthetic routes are typically multi-step processes involving the construction of the complex pentacyclic ring system. Key steps often include the formation of the indole core, coupling with a proline derivative, and subsequent cyclization reactions.[6][9] One reported synthesis involves the oxidative elimination and cyclization of an N-prolyl-7-methoxy-β-carboline intermediate.[9]

Conclusion

This compound is a valuable research tool due to its potent and selective inhibition of the ABCG2 multidrug transporter. Its ability to reverse ABCG2-mediated drug resistance in cancer cells makes it an important compound for studying MDR mechanisms and for the preclinical evaluation of strategies to overcome chemotherapy resistance. Furthermore, emerging evidence of its effects on key signaling pathways such as NF-κB and MAPK suggests that this compound may have a broader range of biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the multifaceted properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Fumitremorgin C

Introduction

This compound is a prenylated indole (B1671886) alkaloid mycotoxin that has garnered significant scientific interest due to its potent and specific biological activities. Initially identified as a tremorgenic agent, its discovery as a selective inhibitor of the ATP-binding cassette (ABC) transporter G2, also known as the breast cancer resistance protein (BCRP), has positioned it as a crucial tool in cancer research and drug development. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound.

This compound is produced by several species of fungi, most notably Aspergillus fumigatus.[1] Its history is marked by a significant shift in research focus, from a compound of toxicological concern to a valuable pharmacological probe for overcoming multidrug resistance in cancer therapy.

Discovery and Initial Characterization

The discovery of this compound is rooted in the investigation of mycotoxins produced by fungi.

First Isolation and Identification

This compound was first isolated and characterized in 1977 by Cole R.J. and his colleagues from Aspergillus fumigatus species found in molded silage.[1][2] The initial interest in this compound stemmed from its classification as a tremorgenic mycotoxin, a class of fungal metabolites known to cause tremors and other neurological effects in vertebrates.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and synthetic methods. Early structural studies relied on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to identify its characteristic indolyldiketopiperazine core. The absolute configuration was later confirmed through total synthesis.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Aspergillus fumigatus

The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures. The original, detailed protocol can be found in the 1977 publication by Cole et al.

1. Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under conditions that promote the production of secondary metabolites. This typically involves incubation for several days at a controlled temperature.

2. Extraction: The fungal biomass and culture medium are extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites into the organic phase.

3. Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

  • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.
  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is often used for final purification, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.[3] UV detection is commonly employed for monitoring the elution of this compound.[3]

4. Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a highly pure compound.

Structural Characterization

The structure of this compound is confirmed using modern analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

BCRP Inhibition Assay

The ability of this compound to inhibit BCRP-mediated drug efflux is a key aspect of its biological activity. The following is a representative protocol for a cell-based BCRP inhibition assay.

1. Cell Culture: A cancer cell line that overexpresses BCRP (e.g., MCF-7/BCRP or NCI-H460/MX20) and its parental counterpart are cultured in appropriate media.[4]

2. Cytotoxicity Assay:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are then treated with a range of concentrations of a known BCRP substrate drug (e.g., mitoxantrone, topotecan, or SN-38) in the presence or absence of a non-toxic concentration of this compound (typically 1-5 µM).[4]
  • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a suitable method, such as the MTS or sulforhodamine B (SRB) assay.[5][6][7]

3. Data Analysis: The half-maximal inhibitory concentration (IC50) of the substrate drug is calculated for each condition. The fold-reversal of resistance is determined by dividing the IC50 of the drug in the absence of this compound by the IC50 in the presence of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: BCRP Inhibition and Reversal of Multidrug Resistance
Cell LineSubstrate DrugThis compound ConcentrationFold Reversal of ResistanceReference
BCRP-transfected MCF-7TopotecanNot specified>100[8]
BCRP-transfected MCF-7MitoxantroneNot specified~50[8]
NCI-H460/MX20Mitoxantrone5 µMNot specified[4]
NCI-H460/MX20SN-385 µMNot specified[4]
ABCG2 (482R-HEK293)Mitoxantrone5 µmol/LNot specified[9]
ABCG2 (482R-HEK293)Topotecan5 µmol/LNot specified[9]
ABCG2 (482R-HEK293)SN-385 µmol/LNot specified[9]
Table 2: IC50 Values for BCRP Inhibition
Cell Line/SystemSubstrateIC50 of this compoundReference
BCRP-overexpressing cellsNot specified~1 µM[10]
Human BCRP-transduced cellsMitoxantroneSignificantly lower than murine Bcrp1[11]
Human BCRP-transduced cellsChlorine e6Significantly lower than murine Bcrp1[11]

Signaling Pathways and Mechanisms of Action

Inhibition of BCRP and Reversal of Multidrug Resistance

The primary mechanism of action for this compound in the context of cancer is the inhibition of the BCRP transporter. BCRP is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By binding to and inhibiting BCRP, this compound prevents the efflux of these drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic effects.

BCRP_Inhibition Mechanism of BCRP Inhibition by this compound cluster_cell Cancer Cell Chemotherapeutic_Drug_In Chemotherapeutic Drug BCRP BCRP Transporter Chemotherapeutic_Drug_In->BCRP Efflux Intracellular_Drug Increased Intracellular Drug Concentration Chemotherapeutic_Drug_In->Intracellular_Drug Chemotherapeutic_Drug_Out Chemotherapeutic Drug (extracellular) BCRP->Chemotherapeutic_Drug_Out Cell_Death Apoptosis/Cell Death Intracellular_Drug->Cell_Death Fumitremorgin_C This compound Fumitremorgin_C->BCRP Inhibits

Caption: this compound inhibits the BCRP transporter, leading to increased intracellular drug levels.

Biosynthetic Pathway of this compound

This compound is synthesized in Aspergillus fumigatus through a complex pathway involving several key enzymes. The pathway begins with the condensation of L-tryptophan and L-proline to form the dipeptide brevianamide (B1173143) F. This is followed by a series of enzymatic modifications, including prenylation and oxidative cyclization, to yield this compound.

Fumitremorgin_C_Biosynthesis Biosynthetic Pathway of this compound L_Tryptophan L-Tryptophan Brevianamide_F Brevianamide F L_Tryptophan->Brevianamide_F L_Proline L-Proline L_Proline->Brevianamide_F Tryprostatin_B Tryprostatin B Brevianamide_F->Tryprostatin_B ftmA (NRPS) 6_Hydroxytryprostatin_B 6-Hydroxytryprostatin B Tryprostatin_B->6_Hydroxytryprostatin_B ftmC (P450) Tryprostatin_A Tryprostatin A 6_Hydroxytryprostatin_B->Tryprostatin_A ftmD (Methyltransferase) Fumitremorgin_C This compound Tryprostatin_A->Fumitremorgin_C ftmE (P450)

Caption: Key enzymatic steps in the biosynthesis of this compound from amino acid precursors.

Historical Significance and Future Perspectives

The journey of this compound from a mycotoxin of toxicological interest to a key pharmacological tool highlights the importance of natural product research. Its discovery as a potent and specific BCRP inhibitor in 1998 was a landmark finding that provided researchers with a much-needed tool to study the role of this transporter in multidrug resistance.

While the inherent neurotoxicity of this compound has precluded its direct clinical use, it has served as a critical lead compound in the development of less toxic and more potent BCRP inhibitors, such as Ko143.[12] The continued study of this compound and its analogs holds promise for the development of novel chemosensitizing agents that can improve the efficacy of cancer chemotherapy. Furthermore, understanding its biosynthetic pathway could open avenues for synthetic biology approaches to produce novel, less toxic derivatives with enhanced therapeutic potential.

References

The Biological Activity of Fumitremorgin C and Its Analogs: A Technical Guide to a New Generation of ABCG2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). ABCG2 functions as an efflux pump, actively removing a wide range of anticancer drugs from malignant cells, thereby reducing their intracellular concentration and therapeutic efficacy. Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a highly potent and specific inhibitor of ABCG2. However, its clinical development has been hampered by significant neurotoxicity. This has spurred the development of numerous FTC analogs with improved safety profiles and enhanced inhibitory activity. This technical guide provides an in-depth overview of the biological activity of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Mechanism of Action: Potent and Selective Inhibition of ABCG2

This compound and its derivatives act as powerful inhibitors of the ABCG2 transporter.[1][2][3] Their primary mechanism involves the direct blockade of the transporter's drug efflux function. This inhibition is highly specific to ABCG2, with minimal activity against other prominent MDR transporters such as P-glycoprotein (Pgp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][4] By inhibiting ABCG2, these compounds effectively reverse MDR, leading to an increased intracellular accumulation of chemotherapeutic agents in cancer cells.[4][5] This chemosensitization makes tumor cells that overexpress ABCG2 susceptible to drugs that were previously ineffective.[2] The fungal toxin itself is a potent inhibitor, but its neurotoxic properties prevent its use in living organisms.[1][6] Consequently, synthetic analogs have been developed to provide specific and potent BCRP inhibition without the associated toxicity.[1][3]

Quantitative Analysis of Inhibitory Potency

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). These values are determined through various in vitro assays, which are detailed in the subsequent sections. The following tables summarize the available quantitative data for FTC and some of its key analogs, highlighting their potency and selectivity for ABCG2.

Table 1: ABCG2 Inhibitory Activity of this compound and Key Analogs

CompoundCell LineAssay SubstrateIC50 (nM)Reference
This compound S1-M1-3.2Mitoxantrone~1000[4]
Ko143 HEK293/ABCG2Pheophorbide a<10[7]
Ko143 -E1S-stimulated ATPase<10[7]
MZ29 -E1S-stimulated ATPase<10[7]
AZ99 -E1S-stimulated ATPase<10[7]
MZ82 -E1S-stimulated ATPase100-1000[7]

Table 2: Selectivity Profile of this compound Analogs

CompoundABCG2 InhibitionABCB1 (P-gp) InhibitionABCC1 (MRP1) InhibitionReference
This compound PotentNo significant inhibitionNo significant inhibition[4][5]
Ko143 Highly PotentLow activityLow activity[1]
3S,6S,12aS analogs PotentNo significant inhibitionNo significant inhibition[8][9]

Structure-Activity Relationship (SAR)

The development of potent and specific ABCG2 inhibitors from the fumitremorgin scaffold has been guided by extensive structure-activity relationship studies.

  • Tetracyclic Core: The closed-ring, tetracyclic structure is essential for high-potency inhibition of ABCG2. Analogs with a ring-opened scaffold, such as Tryprostatin A, exhibit significantly reduced or no inhibitory activity.[7]

  • Stereochemistry: There is a marked stereospecificity for ABCG2 inhibition. Compounds with the 3S,6S,12aS configuration are substantially more potent (at least 18-fold) than their 3S,6R,12aS diastereoisomers.[8][9][10] This stereoselectivity is not observed for ABCB1 or ABCC1, indicating that this specific chiral arrangement confers specificity for ABCG2.[8][9][10]

  • Metabolic Stability: Early potent analogs, such as the Ko series, contained an ester linkage that rendered them metabolically unstable.[8][9] Newer analogs have been synthesized without this ester linkage to improve their chemical and metabolic stability, making them more suitable for in vivo applications.[8][9]

G cluster_sar Structure-Activity Relationship (SAR) for ABCG2 Inhibition Fumitremorgin_Scaffold Fumitremorgin Scaffold Tetracyclic Tetracyclic Core Fumitremorgin_Scaffold->Tetracyclic Ring_Opened Ring-Opened Analogs (e.g., Tryprostatin A) Fumitremorgin_Scaffold->Ring_Opened Stereo_3S6S12aS 3S,6S,12aS Configuration Tetracyclic->Stereo_3S6S12aS Stereo_3S6R12aS 3S,6R,12aS Configuration Tetracyclic->Stereo_3S6R12aS Ester_Linkage Ester Linkage Present (e.g., Ko compounds) Tetracyclic->Ester_Linkage No_Ester_Linkage Ester Linkage Absent Tetracyclic->No_Ester_Linkage Potent_Inhibition Potent ABCG2 Inhibition Tetracyclic->Potent_Inhibition Essential for activity Weak_Inhibition Weak/No Inhibition Ring_Opened->Weak_Inhibition Stereo_3S6S12aS->Potent_Inhibition High Potency Stereo_3S6R12aS->Weak_Inhibition Improved_Stability Improved Metabolic Stability No_Ester_Linkage->Improved_Stability

Caption: Key structural features determining the ABCG2 inhibitory activity of this compound analogs.

Signaling Pathways and Multidrug Resistance

The primary signaling event modulated by this compound and its analogs is the direct inhibition of the ABCG2 transporter. This action is upstream of the cellular consequences of chemotherapy. In cancer cells overexpressing ABCG2, chemotherapeutic drugs are actively effluxed, leading to sub-therapeutic intracellular concentrations and, consequently, cell survival and proliferation. By blocking ABCG2, FTC analogs restore high intracellular drug levels, allowing the drugs to engage their respective targets (e.g., DNA, microtubules), which in turn activates downstream apoptotic pathways, leading to cell death.

Furthermore, the expression of ABC transporters, including ABCG2, can be regulated by various signaling pathways. For instance, the Hedgehog (Hh) signaling pathway has been implicated in the regulation of ABCG2 expression, suggesting that targeting this pathway could be an alternative or complementary strategy to overcome MDR.[6]

G cluster_cell Cancer Cell cluster_regulation Transcriptional Regulation Drug_Ext Chemotherapeutic Drug (extracellular) Drug_Int Chemotherapeutic Drug (intracellular) Drug_Ext->Drug_Int Influx Drug_Int->Drug_Ext Efflux Target Cellular Target (e.g., DNA, Tubulin) Drug_Int->Target Binds to ABCG2 ABCG2 Transporter ABCG2->Drug_Int Pumps out FTC This compound / Analog FTC->ABCG2 Inhibits Apoptosis Apoptosis Target->Apoptosis Activates Hh_Pathway Hedgehog Signaling Pathway Gli1 Gli1 Hh_Pathway->Gli1 Activates ABCG2_Gene ABCG2 Gene Gli1->ABCG2_Gene Promotes Transcription ABCG2_Gene->ABCG2 Expression

Caption: Inhibition of ABCG2-mediated drug efflux by this compound analogs to restore apoptosis.

Detailed Experimental Protocols

The evaluation of this compound and its analogs involves a series of standardized in vitro assays to determine their potency, selectivity, and mechanism of action.

ABCG2 Inhibition Assay (Fluorescent Substrate Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCG2.

  • Objective: To quantify the inhibitory potency (IC50) of test compounds against ABCG2.

  • Materials:

    • Cells overexpressing ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20) and parental control cells.[11][12]

    • Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A, BODIPY-prazosin).[12][13][14]

    • Test compounds (this compound analogs) and a positive control inhibitor (e.g., Ko143).[13]

    • 96-well or 384-well plates (black wall, clear bottom for fluorescence).

    • Flow cytometer or fluorescence plate reader.

  • Protocol:

    • Cell Seeding: Seed the ABCG2-overexpressing and parental cells into the microplates and allow them to adhere overnight.

    • Compound Incubation: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control.[12][14]

    • Substrate Loading: Add the fluorescent ABCG2 substrate (e.g., 3 µM Hoechst 33342) to all wells and incubate for an additional 30-60 minutes at 37°C.[14]

    • Washing: Remove the loading solution and wash the cells with ice-cold PBS to stop the efflux.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

    • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor corresponds to the level of ABCG2 inhibition. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Chemosensitization (Cytotoxicity) Assay

This assay determines the ability of an ABCG2 inhibitor to sensitize resistant cells to a chemotherapeutic agent.

  • Objective: To measure the fold-reversal of drug resistance.

  • Materials:

    • ABCG2-overexpressing cells and parental cells.

    • Chemotherapeutic agent that is an ABCG2 substrate (e.g., mitoxantrone, topotecan).

    • Test compound (ABCG2 inhibitor).

    • Cell viability reagent (e.g., XTT, resazurin, sulforhodamine B).[10][12]

  • Protocol:

    • Cell Seeding: Seed cells in 96-well plates.

    • Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the ABCG2 inhibitor.

    • Incubation: Incubate the cells for a period sufficient to allow for cytotoxic effects (e.g., 72 hours).[10]

    • Viability Assessment: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

    • Data Analysis: Calculate the IC50 of the chemotherapeutic agent with and without the inhibitor. The "fold reversal" is the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.

ATPase Activity Assay

ABCG2 utilizes the energy from ATP hydrolysis to transport substrates. This assay measures the effect of test compounds on the ATPase activity of purified ABCG2.

  • Objective: To determine if a compound is an inhibitor or a substrate of ABCG2.

  • Materials:

    • Purified, reconstituted human ABCG2 in proteoliposomes.[7]

    • ABCG2 substrate (e.g., estrone-3-sulfate) to stimulate ATPase activity.

    • Test compounds.

    • Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Protocol:

    • Reaction Setup: Prepare a reaction mixture containing the ABCG2 proteoliposomes, a stimulating substrate, and various concentrations of the test compound.

    • Initiate Reaction: Start the reaction by adding ATP.

    • Incubation: Incubate at 37°C for a specific time.

    • Stop Reaction: Terminate the reaction.

    • Phosphate Detection: Measure the amount of inorganic phosphate released.

    • Data Analysis: A decrease in substrate-stimulated ATPase activity indicates inhibition by the test compound.

G cluster_workflow Experimental Workflow for Characterizing ABCG2 Inhibitors start Start: Synthesized this compound Analog efflux_assay Primary Screen: Fluorescent Substrate Efflux Assay (e.g., Hoechst 33342) start->efflux_assay calc_ic50 Calculate IC50 for ABCG2 efflux_assay->calc_ic50 chemo_assay Secondary Screen: Chemosensitization Assay (e.g., with Mitoxantrone) calc_ic50->chemo_assay Potent compounds calc_fr Calculate Fold-Reversal chemo_assay->calc_fr atpase_assay Mechanism of Action: ATPase Activity Assay calc_fr->atpase_assay Active compounds selectivity_assay Selectivity Profiling: Test against ABCB1 (P-gp) and ABCC1 (MRP1) atpase_assay->selectivity_assay in_vivo Preclinical Evaluation: In Vivo Efficacy and Toxicity Studies selectivity_assay->in_vivo Potent & Selective compounds end Lead Candidate in_vivo->end

Caption: A typical workflow for the identification and characterization of novel this compound-based ABCG2 inhibitors.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for overcoming multidrug resistance in cancer. The high potency and specificity of second and third-generation analogs, such as Ko143 and its derivatives, make them invaluable tools for cancer research and potential candidates for clinical development.[1][15] Future research will likely focus on further optimizing the pharmacokinetic properties and in vivo safety profiles of these inhibitors. The development of these compounds, coupled with a deeper understanding of ABCG2 regulation and function, holds the potential to significantly improve the efficacy of cancer chemotherapy and patient outcomes.

References

Fumitremorgin C in Cancer Research: A Technical Guide to Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has garnered significant attention in oncology for its potent and selective inhibition of the ATP-binding cassette (ABC) transporter, ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4] Overexpression of ABCG2 is a critical mechanism of multidrug resistance (MDR) in cancer, leading to the efflux of various chemotherapeutic agents and subsequent treatment failure.[5][6] This guide provides an in-depth review of this compound's mechanism of action, its efficacy in reversing MDR, detailed experimental protocols for its study, and its role as a pharmacological tool in cancer research.

Mechanism of Action: Selective Inhibition of ABCG2

The primary role of this compound in cancer research is its ability to act as a chemosensitizing agent.[5][7][8] It specifically targets and inhibits the function of the ABCG2 transporter, a membrane-embedded protein that acts as an efflux pump for a wide range of cytotoxic drugs.[2][6]

Key Characteristics:

  • High Selectivity: FTC demonstrates remarkable specificity for ABCG2, with little to no inhibitory effect on other major MDR transporters like P-glycoprotein (Pgp/MDR1) or the Multidrug Resistance-Associated Protein (MRP).[1][7][9] This selectivity makes it an invaluable tool for distinguishing between different MDR mechanisms in cancer cells.[7][9]

  • Reversal of Resistance: By inhibiting ABCG2, FTC prevents the efflux of anticancer drugs from the cell.[6] This leads to increased intracellular accumulation of the therapeutic agent, restoring its cytotoxicity and effectively reversing the resistance phenotype.[1][7][9] This mechanism has been demonstrated for drugs such as mitoxantrone, doxorubicin, and topotecan.[1][7]

  • Competitive Inhibition (Hypothesized): It is believed that FTC, a multi-ring, planar molecule, may compete with other structurally similar chemotherapeutic substrates for the binding site on the ABCG2 transporter, thereby blocking their expulsion from the cell.[5]

The following diagram illustrates the mechanism by which this compound reverses ABCG2-mediated multidrug resistance.

cluster_0 Cancer Cell (ABCG2 Overexpression) ABCG2 ABCG2 Transporter Chemo_out Drug Efflux (Resistance) ABCG2->Chemo_out Efflux Chemo Chemotherapy Drug Chemo->ABCG2 Binds to FTC This compound FTC->ABCG2 Inhibits Chemo_in Drug Influx Chemo_in->Chemo

Mechanism of this compound Action.

Quantitative Data: Efficacy of Resistance Reversal

FTC's ability to potentiate the effects of chemotherapeutic agents in resistant cell lines has been quantified in numerous studies. The data consistently shows a significant reduction in the concentration of drug required to achieve a cytotoxic effect in the presence of FTC.

Cell LineChemotherapeutic AgentFTC ConcentrationFold Reversal / PotentiationReference
S1M1-3.2 (Human Colon Carcinoma)Mitoxantrone5 µM93-fold
Doxorubicin5 µM26-fold
Topotecan5 µM24-fold
MCF-7/mtxR (Breast Cancer)MitoxantroneN/A114-fold
DoxorubicinN/A3-fold
MCF-7/BCRP (Transfected Breast Cancer)Mitoxantrone5 µM29.4-fold[6]
Doxorubicin5 µM6.6-fold[6]
Topotecan5 µM6.5-fold[6]
HEK293 (Human Embryonic Kidney)Mitoxantrone3 µMPotentiation IC50: 0.82 nM[1]

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize this compound's activity.

Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to measure drug-induced cytotoxicity and the reversal of resistance by FTC.

Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the chemotherapeutic agent, both in the absence and presence of a fixed concentration of this compound (typically 1-5 µM). Include wells with FTC alone to assess its intrinsic toxicity.

  • Incubation: Incubate the plates for a 3-day growth period.

  • Fixation: Gently remove the media and fix the cells by adding 10% cold trichloroacetic acid (TCA) for 1 hour.

  • Washing: Wash the plates extensively with water to remove the TCA.

  • Staining: Stain the fixed cells with 0.1% Sulforhodamine B (SRB) solution for 30 minutes.

  • Final Wash: Remove the SRB solution and wash the plates with 5% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base.

  • Measurement: Read the absorbance on a spectrophotometer at 540 nm.

  • Analysis: Calculate cell survival relative to untreated control wells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) and calculate the "fold reversal" by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.

A 1. Seed Cells in 96-well Plate B 2. Add Chemo Drug +/- this compound A->B C 3. Incubate (3 Days) B->C D 4. Fix Cells (10% TCA) C->D E 5. Wash Plates D->E F 6. Stain Protein (0.1% SRB) E->F G 7. Wash Plates (5% Acetic Acid) F->G H 8. Solubilize Dye (10mM Tris) G->H I 9. Read Absorbance (540 nm) H->I J 10. Calculate IC50 & Fold Reversal I->J

Workflow for the SRB Cytotoxicity Assay.
Drug Accumulation Assay

This assay directly measures the effect of FTC on the intracellular concentration of a chemotherapeutic agent.

Protocol:

  • Cell Preparation: Harvest drug-sensitive and drug-resistant cells.

  • Incubation: Incubate the cells in a medium containing a radiolabeled chemotherapeutic agent (e.g., [¹⁴C]mitoxantrone or [¹⁴C]doxorubicin) in the absence or presence of this compound (e.g., 1 µM).[9]

  • Timepoint: The incubation is typically carried out for a set period, such as 90 minutes at 37°C.[9]

  • Washing: After incubation, wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabeled drug.

  • Lysis: Solubilize the washed cells with a suitable lysis buffer.[9]

  • Measurement: Measure the intracellular radioactivity using a scintillation counter.[9]

  • Analysis: Normalize the results to the protein concentration of the cell lysates. Compare the drug accumulation in resistant cells with and without FTC to the accumulation in sensitive cells. An increase in accumulation in the presence of FTC indicates inhibition of the efflux pump.

Broader Signaling Implications and Future Directions

While the primary anti-cancer application of FTC is the direct inhibition of ABCG2, some research suggests it may have broader biological effects. Studies have shown FTC can modulate signaling pathways such as RANKL-induced NF-κB and MAPK in osteoclasts and the SIRT1/NF-κB/MAPK pathway in chondrocytes.[10][11] Although these findings are outside the direct context of cancer cell cytotoxicity, they warrant consideration for potential off-target effects or polypharmacological applications.

A significant limitation of this compound for in vivo application is its neurotoxicity.[12] This has driven the development of non-toxic analogues. Ko143 is a notable example, demonstrating more potent and specific BCRP inhibition than FTC and showing efficacy in increasing the oral bioavailability of substrate drugs in animal models.[12] Such analogues represent a promising path toward clinical translation of ABCG2 inhibition.

Conclusion

This compound is a powerful and highly specific pharmacological tool for studying and overcoming ABCG2-mediated multidrug resistance in cancer. Its ability to selectively inhibit this transporter without affecting Pgp or MRP allows researchers to dissect the specific resistance mechanisms at play in various cancer models. While its intrinsic toxicity precludes direct clinical use, FTC remains a benchmark compound, and the insights gained from its study have paved the way for the development of second-generation, non-toxic inhibitors like Ko143, which hold significant promise for future cancer therapeutics.

References

Fumitremorgin C: A Technical Guide to its Impact on Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, implicated in resistance to a wide array of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[1][2]

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has emerged as a potent and specific inhibitor of BCRP.[3][4] This technical guide provides an in-depth overview of the effects of this compound on multidrug resistance, with a focus on its mechanism of action, quantitative effects on drug sensitivity, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of ABCG2-Mediated Drug Efflux

This compound acts as a non-competitive inhibitor of the ABCG2 transporter.[5][6] By binding to the transporter, FTC allosterically modulates its function, thereby blocking the efflux of various chemotherapeutic drugs. This inhibition leads to an increased intracellular accumulation of these drugs in cancer cells overexpressing BCRP, ultimately restoring their cytotoxic efficacy.[3][7] this compound's specificity for BCRP, with little to no effect on other major MDR transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), makes it a valuable tool for dissecting the specific role of BCRP in multidrug resistance.[3][4]

Mechanism of this compound (FTC) in Reversing ABCG2-Mediated Multidrug Resistance cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Drug_out Chemotherapeutic Drug (e.g., Mitoxantrone) ABCG2->Drug_out Drug_out->ABCG2 Efflux Drug_in Increased Intracellular Drug Concentration Drug_out->Drug_in Blocked Efflux Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Induces FTC This compound FTC->ABCG2 Inhibition

Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular drug levels and cell death.

Quantitative Data on this compound and its Analogs

The following tables summarize the quantitative data on the efficacy of this compound and its potent, less toxic analog, Ko143, in reversing ABCG2-mediated multidrug resistance.

Table 1: Reversal of Drug Resistance by this compound (FTC)

Cell LineResistant DrugFTC Concentration (µM)Fold Reversal of ResistanceReference
MCF-7/BCRPMitoxantrone529.4[8]
MCF-7/BCRPDoxorubicin56.6[8]
MCF-7/BCRPTopotecan56.5[8]
S1-M1-3.2Mitoxantrone1>100[3][4]
S1-M1-3.2Doxorubicin1~10[3][4]

Table 2: Inhibitory Potency of this compound (FTC) and Ko143 against ABCG2

CompoundAssayCell Line/SystemIC50 / EC90Reference
This compoundMitoxantrone CytotoxicityBCRP-transfected MCF-7EC50 ~1-5 µM[9]
Ko143Mitoxantrone CytotoxicityHEK293/ABCG2IC50 = 2.69 nM[1]
Ko143ATPase ActivityPurified ABCG2IC50 = 9.7 nM[2]
Ko143Mitoxantrone Resistance ReversalBCRP-overexpressing cellsEC90 = 26 nM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its effects on MDR.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • BCRP-overexpressing and parental control cell lines

  • Complete cell culture medium

  • Cytotoxic drug (e.g., Mitoxantrone, Doxorubicin)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the cytotoxic drug in culture medium, both with and without a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).

  • Remove the medium from the cells and add the drug-containing medium. Include wells with medium and FTC alone as controls.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.[10]

Drug Accumulation and Efflux Assay (Hoechst 33342 Efflux Assay)

This assay measures the ability of cells to efflux a fluorescent substrate of ABCG2, such as Hoechst 33342. Inhibition of efflux by FTC results in increased intracellular fluorescence.

Materials:

  • BCRP-overexpressing and parental control cell lines

  • Complete cell culture medium

  • Hoechst 33342 (5 mg/mL stock solution)

  • This compound

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot the cell suspension into tubes. To one set of tubes, add this compound to the desired final concentration and incubate for 10 minutes at 37°C.

  • Add Hoechst 33342 to all tubes to a final concentration of 5 µg/mL.

  • Incubate for 45 minutes at 37°C, protected from light.

  • To measure efflux, wash the cells with ice-cold PBS and resuspend them in pre-warmed medium with or without FTC. Incubate for another 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS and resuspend in a suitable buffer for analysis.

  • Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm).[11][12][13]

Experimental Workflow for Assessing MDR Reversal cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Seed BCRP-overexpressing and parental cells treatment Treat with cytotoxic drug +/- this compound start->treatment incubation Incubate for 72h treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity accumulation Drug Accumulation/ Efflux Assay (e.g., Hoechst 33342) incubation->accumulation atpase ATPase Activity Assay incubation->atpase ic50 Calculate IC50 values and Fold Reversal cytotoxicity->ic50 fluorescence Quantify intracellular fluorescence accumulation->fluorescence activity Measure ATPase activity atpase->activity conclusion Determine effect of FTC on MDR ic50->conclusion fluorescence->conclusion activity->conclusion

Caption: A generalized workflow for investigating the reversal of multidrug resistance by this compound.

ABCG2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors of ABCG2, like this compound, can modulate this activity.

Materials:

  • Membrane vesicles prepared from cells overexpressing ABCG2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • ATP

  • This compound

  • Reagents for detecting inorganic phosphate (B84403) (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, membrane vesicles (5-10 µg of protein), and the desired concentration of this compound.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding the colorimetric reagent for phosphate detection.

  • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).

  • The amount of inorganic phosphate released is proportional to the ATPase activity. The effect of this compound is determined by comparing the activity in its presence to the basal activity.[14][15][16]

Conclusion

This compound is a powerful and specific inhibitor of the ABCG2 transporter, making it an invaluable tool for studying BCRP-mediated multidrug resistance. Its ability to reverse resistance to a range of chemotherapeutic agents highlights the potential of targeting ABCG2 to improve cancer treatment outcomes. While the in vivo application of FTC is limited by its neurotoxicity, the development of non-toxic and highly potent analogs like Ko143 offers promising avenues for clinical translation.[6] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of ABCG2 in MDR and to develop novel strategies to overcome it.

References

Fumitremorgin C: A Technical Guide to Cellular Targets Beyond ABCG2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, is well-established as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1] This property has made it an invaluable tool in cancer research to study and overcome multidrug resistance. However, the bioactivity of FTC is not limited to ABCG2. Emerging evidence reveals that FTC interacts with other cellular components, modulating key signaling pathways involved in processes such as inflammation, bone metabolism, and cell cycle progression. Understanding these off-target effects is crucial for a comprehensive assessment of FTC's therapeutic potential and for the development of more specific ABCG2 inhibitors.

This technical guide provides an in-depth overview of the known cellular targets of this compound beyond ABCG2, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Identified Cellular Targets and Pathways

Beyond its well-documented role as an ABCG2 inhibitor, this compound has been shown to modulate several other signaling pathways, primarily in the context of osteoclastogenesis and chondrocyte inflammation.

Inhibition of RANKL-Induced Signaling in Osteoclasts

This compound has been demonstrated to attenuate the formation and function of osteoclasts, the primary cells responsible for bone resorption.[2][3] This effect is mediated through the suppression of signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3] The key pathways affected are:

  • NF-κB Signaling: FTC suppresses the activity of NF-κB, a critical transcription factor in osteoclast differentiation.[2][4]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also inhibited by FTC treatment.[2][4]

  • NFATc1 Signaling: FTC inhibits the activation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis.[2][3][5]

The inhibitory effects of FTC on these pathways lead to the downregulation of key bone resorption factors such as c-Fos, cathepsin K, and V-ATPase-d2.[2][3]

Modulation of SIRT1/NF-κB/MAPK Pathway in Chondrocytes

In the context of osteoarthritis, this compound has been shown to alleviate inflammation and the degradation of extracellular matrix components in chondrocytes.[4][6] This protective effect is attributed to the activation of Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB and MAPK signaling pathways.[6][7] The use of a SIRT1 inhibitor was shown to reverse the beneficial effects of FTC, supporting the role of SIRT1 in its mechanism of action.[4][6]

Inhibition of the AKT Pathway

A study utilizing a luciferase-based screening system identified this compound as an inhibitor of the AKT signaling pathway.[8] FTC was shown to selectively inhibit the proliferation of immortalized astrocytes that express a constitutively active form of AKT.[8]

Induction of Cell Cycle Arrest

There is evidence to suggest that this compound can induce cell cycle arrest. While the precise molecular mechanism and the specific cell cycle proteins targeted by FTC have not been fully elucidated, this represents a significant area for further investigation into its non-ABCG2-related activities.

Quantitative Data

The following table summarizes the available quantitative data for the effects of this compound on its non-ABCG2 targets. It is important to note that specific IC50 values for the direct inhibition of individual proteins in these pathways are not yet available in the literature. The data presented here are effective concentrations observed in cell-based assays.

Target/ProcessCell TypeEffective ConcentrationObserved EffectReference
Osteoclast Formation and FunctionBone Marrow Macrophages (BMMs)2.5 - 10 µMSignificant attenuation[2][3]
NF-κB ActivityBMMs> 2.5 µMSignificant suppression[2]
NFATc1 ActivityBMMs> 2.5 µMSignificant inhibition[5]
Protein Expression of NFATc1, c-Fos, Cathepsin K, V-ATPase-d2BMMs10 µMSuppression[2][3]
SIRT1/NF-κB/MAPK PathwaySW1353 Chondrocytes10 µMModulation (SIRT1 activation, NF-κB/MAPK inhibition)[6]
AKT Pathway-dependent Cell ProliferationImmortalized AstrocytesNot specifiedSelective inhibition[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets of this compound beyond ABCG2.

In Vitro Osteoclastogenesis Assay

Objective: To assess the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts.

Methodology: [2][5]

  • Isolation of BMMs: Harvest bone marrow cells from the femurs and tibias of mice.

  • Cell Culture: Culture the bone marrow cells in α-MEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 30 ng/mL of M-CSF for 3 days to generate BMMs.

  • Induction of Osteoclastogenesis: Seed BMMs in 96-well plates and culture them in the presence of 50 ng/mL RANKL and 30 ng/mL M-CSF to induce osteoclast formation.

  • FTC Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) during the differentiation process. The medium should be changed every 48 hours.

  • TRAP Staining: After 5-7 days, when mature osteoclasts have formed in the control wells, fix the cells with 2.5% glutaraldehyde. Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in the NF-κB, MAPK, and NFATc1 signaling pathways.

Methodology: [2][6]

  • Cell Culture and Treatment: Seed BMMs or SW1353 chondrocytes in 6-well plates. For BMMs, culture with M-CSF and RANKL. For SW1353 cells, they can be stimulated with advanced glycation end products (AGEs) to induce an inflammatory response. Treat the cells with this compound (e.g., 10 µM) for the desired duration.

  • Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-JNK, JNK, p-p38, p38, NFATc1, c-Fos, SIRT1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

NF-κB and NFATc1 Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on the transcriptional activity of NF-κB and NFATc1.

Methodology: [2][5]

  • Cell Transfection: Co-transfect cells (e.g., RAW 264.7 macrophages or HEK293T cells) with a luciferase reporter plasmid containing NF-κB or NFATc1 response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Treatment: After 24 hours, treat the transfected cells with this compound for a specified period, followed by stimulation with an appropriate inducer (e.g., RANKL for NFATc1, TNF-α or LPS for NF-κB).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

Signaling Pathways

Fumitremorgin_C_Signaling_Pathways cluster_rankl RANKL-Induced Signaling in Osteoclasts cluster_chondrocyte Signaling in Chondrocytes RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 cFos c-Fos MAPK->cFos cFos->NFATc1 BoneResorption Bone Resorption Factors (Cathepsin K, V-ATPase-d2) NFATc1->BoneResorption FTC_osteoclast This compound FTC_osteoclast->NFkB inhibition FTC_osteoclast->MAPK inhibition FTC_osteoclast->NFATc1 inhibition AGEs AGEs RAGE RAGE AGEs->RAGE NFkB_chondro NF-κB Pathway RAGE->NFkB_chondro MAPK_chondro MAPK Pathway RAGE->MAPK_chondro SIRT1 SIRT1 SIRT1->NFkB_chondro inhibition SIRT1->MAPK_chondro inhibition Inflammation Inflammation & ECM Degradation NFkB_chondro->Inflammation MAPK_chondro->Inflammation FTC_chondro This compound FTC_chondro->SIRT1 activation

Caption: Signaling pathways modulated by this compound beyond ABCG2.

Experimental Workflow

Western_Blot_Workflow start Cell Culture & Treatment (e.g., BMMs + RANKL +/- FTC) protein_extraction Protein Extraction (Lysis) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: A representative workflow for Western Blot analysis.

Conclusion and Future Directions

While this compound is primarily recognized for its potent inhibition of the ABCG2 transporter, a growing body of evidence demonstrates its activity against other cellular targets. The modulation of the RANKL/NF-κB/MAPK/NFATc1 axis, the SIRT1 pathway, and the AKT pathway highlights the broader biological impact of this mycotoxin.

For drug development professionals, these findings have significant implications. The off-target effects of FTC could contribute to both its therapeutic efficacy and potential toxicity. A thorough understanding of these activities is essential for the design of second-generation ABCG2 inhibitors with improved specificity.

For researchers and scientists, the non-ABCG2 targets of FTC present new avenues of investigation. Future research should focus on:

  • Identifying Direct Binding Partners: Utilizing techniques such as affinity chromatography coupled with mass spectrometry or cellular thermal shift assays (CETSA) to identify the direct molecular targets of FTC within these signaling pathways.

  • Determining Quantitative Binding Affinities: Measuring the IC50 or Kd values of FTC for its direct off-targets to understand the potency of these interactions.

  • Elucidating the Mechanism of Cell Cycle Arrest: Investigating the specific effects of FTC on cyclins, cyclin-dependent kinases (CDKs), and other cell cycle checkpoint proteins.

By continuing to explore the cellular targets of this compound beyond ABCG2, the scientific community can gain a more complete understanding of its pharmacological profile, paving the way for more informed applications in research and medicine.

References

Pharmacological Profile of Fumitremorgin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin C (FTC) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1][2] It is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter G2, more commonly known as the breast cancer resistance protein (BCRP/ABCG2).[3][4] This property makes FTC a valuable pharmacological tool for studying BCRP function and a potential lead compound for the development of agents to overcome multidrug resistance (MDR) in cancer chemotherapy. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, chemical properties, and effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is an indolyldiketopiperazinyl mycotoxin.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 118974-02-0[1][4]
Molecular Formula C22H25N3O3[2][4]
Molecular Weight 379.5 g/mol [2][4]
Appearance White to light brown powder/Tan Lyophilisate[1][6]
Purity ≥95% (HPLC) or >98% (HPLC)[5][6]
Solubility Soluble in DMSO, methanol, acetone, DMF, or chloroform. Poor water solubility.[1][4]
Melting Point 259.5 - 260.5 °C[2]
Storage Store at -20°C. Stock solutions are stable for up to 3 months at -20°C.[4]

Mechanism of Action: BCRP/ABCG2 Inhibition

The primary pharmacological action of this compound is the potent and specific inhibition of the BCRP/ABCG2 multidrug transporter.[4][6] BCRP is a half-transporter member of the ABC superfamily that plays a crucial role in cellular detoxification by effluxing a wide range of xenobiotics and endogenous compounds.[7][8] In cancer cells, overexpression of BCRP is a major mechanism of multidrug resistance, leading to the failure of chemotherapy.[3][7]

FTC reverses BCRP-mediated multidrug resistance by inhibiting the transporter's efflux function.[9][10] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are BCRP substrates.[3][9] The proposed mechanism involves FTC competing with these substrates for binding to the transporter.[9] Importantly, this compound does not significantly affect the activity of other major MDR transporters like P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein 1 (MRP1).[3][5]

The interaction of FTC with BCRP inhibits the ATPase activity of the transporter.[5] However, it does not compete with ATP for its binding site.[5]

BCRP_Inhibition_by_FTC cluster_cell Cancer Cell BCRP {BCRP/ABCG2 Transporter | (Efflux Pump)} BCRP->Extracellular Drug Chemotherapeutic Drug Drug->BCRP Efflux Intracellular_Drug Increased Intracellular Drug Concentration Drug->Intracellular_Drug Accumulation FTC This compound FTC->BCRP Inhibition Cell_Death Cell Death Intracellular_Drug->Cell_Death Induces

Mechanism of BCRP inhibition by this compound.

Quantitative Data on BCRP Inhibition

The inhibitory potency of this compound against BCRP has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: IC50 and EC90 Values of this compound

ParameterCell Line/SystemSubstrateValueReference
IC50 Human BCRP-transduced MDCKIIMitoxantroneSignificantly lower than for murine Bcrp1[11]
IC50 Human BCRP-transduced MDCKIIChlorine e6Significantly lower than for murine Bcrp1[11]
IC50 HEK293-derived inside-out membrane vesicles[3H]-Estrone 3-sulfate0.196 ± 0.0313 µM[12]
EC90 Human BCRP-transduced cellsMitoxantroneSignificantly lower than for murine Bcrp1[11]
EC90 Human BCRP-transduced cellsTopotecanSignificantly lower than for murine Bcrp1[11]

Table 2: Reversal of Drug Resistance by this compound

Cell LineResistant toFold Reversal by FTCReference
MCF-7/mtxRMitoxantrone114-fold[3]
MCF-7/mtxRDoxorubicin3-fold[3]
S1M1-3.2Mitoxantrone93-fold (at 5 µM FTC)[3]
S1M1-3.2Doxorubicin26-fold (at 5 µM FTC)[3]
S1M1-3.2Topotecan24-fold (at 5 µM FTC)[3]
Vector-transfected MCF-7Mitoxantrone and Topotecan2.5–5.6 fold[3]

Effects on Cellular Signaling Pathways

Beyond its direct interaction with BCRP, this compound has been shown to modulate several intracellular signaling pathways.

RANKL-Induced Signaling in Osteoclasts

This compound can attenuate the formation and function of osteoclasts by suppressing signaling pathways induced by the receptor activator of nuclear factor-κB ligand (RANKL).[13] This includes the inhibition of the activation of NFATc1, a master transcriptional regulator of osteoclastogenesis.[13] While it shows a tendency to attenuate IκB-α degradation, the effect is not significant, suggesting its inhibitory effects on NF-κB activity may be independent of IκB-α degradation.[13]

RANKL_Signaling_Inhibition RANKL RANKL RANK RANK RANKL->RANK NFkB NF-κB Pathway RANK->NFkB MAPK MAPK Pathway RANK->MAPK NFATc1 NFATc1 Activation RANK->NFATc1 Osteoclastogenesis Osteoclast Formation & Function NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis NFATc1->Osteoclastogenesis FTC This compound FTC->NFkB Inhibits (partially) FTC->NFATc1 Inhibits

Inhibition of RANKL signaling by this compound.
SIRT1/NF-κB/MAPK Pathway in Chondrocytes

In the context of osteoarthritis, this compound has been shown to alleviate inflammation and the degradation of collagen II and aggrecan in chondrocytes induced by advanced glycation end products (AGEs).[14] It achieves this by modulating the SIRT1/NF-κB/MAPK signaling pathway.[14] FTC activates SIRT1, which in turn inhibits the NF-κB and MAPK (p38 and JNK) signaling pathways.[15]

SIRT1_Modulation AGEs Advanced Glycation End Products (AGEs) SIRT1 SIRT1 AGEs->SIRT1 Inhibits NFkB NF-κB Pathway AGEs->NFkB Activates MAPK MAPK Pathway (p38, JNK) AGEs->MAPK Activates SIRT1->NFkB Inhibits SIRT1->MAPK Inhibits Inflammation Inflammation NFkB->Inflammation ECM_Degradation ECM Degradation (Collagen II, Aggrecan) NFkB->ECM_Degradation MAPK->Inflammation MAPK->ECM_Degradation FTC This compound FTC->SIRT1 Activates Vesicle_Assay_Workflow start Start prepare_vesicles Prepare BCRP-overexpressing inside-out membrane vesicles start->prepare_vesicles preincubate Pre-incubate vesicles with This compound (5 min) prepare_vesicles->preincubate add_reagents Add ATP (or AMP) and [3H]-Estrone 3-sulfate preincubate->add_reagents incubate Incubate (3 min) add_reagents->incubate stop_reaction Stop reaction and filter incubate->stop_reaction quantify Quantify radioactivity stop_reaction->quantify analyze Calculate ATP-dependent transport and determine IC50 quantify->analyze end End analyze->end

References

Fumitremorgin C: A Potent Inhibitor of Osteoclastogenesis and Bone Resorption

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Fumitremorgin C (Fum) on osteoclast formation and function. Excessive bone resorption by osteoclasts is a primary driver of osteolytic bone diseases, including osteoporosis.[1][2][3] The findings summarized herein demonstrate that this compound, a mycotoxin derived from Aspergillus fumigatus, significantly curtails osteoclast differentiation and activity by modulating key signaling pathways, positioning it as a potential therapeutic agent for managing bone loss.[1][2][3]

Quantitative Impact of this compound on Osteoclast Formation and Function

This compound exhibits a dose-dependent inhibitory effect on the formation of mature, multinucleated osteoclasts from bone marrow macrophages (BMMs) stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][4] This inhibition is achieved without inducing cytotoxicity at effective concentrations.[1][2]

Table 1: Effect of this compound on RANKL-Induced Osteoclast Formation
This compound Concentration (µM)Number of TRAP-Positive Multinucleated Osteoclasts (relative to control)
0 (Control)100%
2.5Significantly Reduced
5.0Significantly Reduced
10.0Significantly Reduced

TRAP: Tartrate-resistant acid phosphatase, a key marker for osteoclasts. (Data synthesized from figures in cited literature)[1][5]

The inhibitory action of this compound is most pronounced during the middle stages of osteoclastogenesis (days 2-4 of differentiation).[1][5]

Furthermore, this compound directly impairs the bone-resorbing function of mature osteoclasts.

Table 2: Effect of this compound on Osteoclast Bone Resorption
This compound Concentration (µM)Resorption Pit Area (% of control)
0 (Control)100%
2.5Significantly Reduced
5.0Significantly Reduced
10.0Significantly Reduced

(Data synthesized from figures in cited literature)[4]

Molecular Mechanism: Inhibition of Key Signaling Pathways

This compound exerts its inhibitory effects by suppressing critical signaling cascades initiated by the binding of RANKL to its receptor, RANK. This leads to a downstream reduction in the expression of essential transcription factors and osteoclast-specific enzymes.[1][2][3]

Suppression of Master Transcription Factors

The master regulator of osteoclast differentiation, Nuclear Factor of Activated T-cells 1 (NFATc1), is significantly downregulated by this compound.[1][2] This is, in part, due to the suppression of c-Fos, a key component of the AP-1 transcription factor complex that acts as an upstream activator of NFATc1.[1][2][6]

Inhibition of NF-κB and MAPK Signaling

This compound has been shown to suppress the activity of Nuclear Factor-κB (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are crucial for osteoclastogenesis.[1][2][3] The interaction of RANKL with RANK typically leads to the recruitment of TRAF6, which in turn activates both the NF-κB and MAPK pathways.[7][8] this compound interferes with this activation cascade.

Table 3: Effect of this compound (10 µM) on Key Osteoclastogenic Protein Expression
ProteinFunctionRelative Expression Level (vs. Control)
c-FosTranscription factor, upstream of NFATc1Suppressed
NFATc1Master transcription factor for osteoclastogenesisSuppressed
Cathepsin KKey enzyme for bone matrix degradationSuppressed
V-ATPase-d2Proton pump for bone acidificationSuppressed

(Data synthesized from text and figures in cited literature)[1][2]

The proposed signaling pathway is visualized below:

Fumitremorgin_C_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits FumC This compound MAPK MAPK Pathway FumC->MAPK NFkB NF-κB Pathway FumC->NFkB TRAF6->MAPK TRAF6->NFkB cFos c-Fos MAPK->cFos NFkB->cFos NFATc1 NFATc1 cFos->NFATc1 Induces Osteoclast_Genes Osteoclast-Specific Genes (Cathepsin K, V-ATPase-d2) NFATc1->Osteoclast_Genes Upregulates Formation Osteoclast Formation & Function Osteoclast_Genes->Formation

Caption: this compound inhibits RANKL-induced signaling pathways.

Experimental Protocols

The following methodologies are standard for investigating the effects of compounds on osteoclast formation and function.

Osteoclast Differentiation Assay
  • Cell Source: Bone marrow cells are harvested from the femurs and tibias of mice.

  • Culture: Cells are cultured in alpha-MEM supplemented with 10% fetal bovine serum, antibiotics, and 30 ng/mL of M-CSF to generate bone marrow-derived macrophages (BMMs).

  • Differentiation: BMMs are seeded in multi-well plates and stimulated with 50-100 ng/mL of RANKL and 30 ng/mL of M-CSF in the presence of varying concentrations of this compound (0-10 µM).

  • Staining: After 4-5 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP).

  • Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.

Bone Resorption (Pit) Assay
  • Plate Preparation: BMMs are seeded onto hydroxyapatite-coated plates.

  • Differentiation: Cells are induced to differentiate into mature osteoclasts with M-CSF and RANKL as described above, in the presence of this compound.

  • Cell Removal: After 7 days, cells are removed from the plates using a sodium hypochlorite (B82951) solution.

  • Visualization: The resorption pits created by the osteoclasts are visualized and imaged using a microscope.

  • Analysis: The total area of resorption pits is quantified using image analysis software (e.g., ImageJ).

Western Blot Analysis
  • Cell Lysis: BMMs are treated with RANKL and this compound for specified time periods. Cells are then lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NFATc1, c-Fos, Cathepsin K, p-p38, p-JNK) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The general experimental workflow is depicted below:

Experimental_Workflow Harvest Harvest Mouse Bone Marrow Cells Culture Culture with M-CSF to generate BMMs Harvest->Culture Treatment Treat with RANKL + M-CSF +/- this compound Culture->Treatment TRAP TRAP Staining Assay Treatment->TRAP Pit Bone Resorption Assay Treatment->Pit WB Western Blot Analysis Treatment->WB Quant_Formation Quantify Osteoclast Formation TRAP->Quant_Formation Quant_Function Quantify Resorption Area Pit->Quant_Function Quant_Protein Quantify Protein Expression WB->Quant_Protein

Caption: General workflow for studying this compound's osteoclast effects.

Conclusion and Future Directions

This compound effectively attenuates osteoclast formation and function by inhibiting the RANKL-induced NF-κB and MAPK signaling pathways, leading to the downregulation of the master transcription factor NFATc1.[1][2] These findings highlight this compound as a promising candidate for the development of novel therapeutics for bone diseases characterized by excessive osteoclast activity.[1][2][3] Further investigation, including in vivo studies in animal models of osteoporosis, is warranted to fully elucidate its therapeutic potential.[6][9] While this compound is also known as a potent inhibitor of the ABCG2 transporter, its effects on osteoclasts appear to be mediated through the canonical RANKL signaling pathway.[1][10]

References

The Toxicological Profile of Fumitremorgin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin C (FTC) is a mycotoxin produced by several species of fungi, most notably Aspergillus fumigatus.[1] It is an indole (B1671886) alkaloid that has garnered significant interest in the scientific community primarily for its potent and specific inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2] This property makes it a valuable tool in cancer research for overcoming multidrug resistance. However, the clinical development of this compound has been impeded by its significant neurotoxicity.[3][4] This guide provides a comprehensive overview of the toxicological profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers in their understanding and future investigations.

Core Toxicological Data

Table 1: In Vitro Efficacy and Cytotoxicity of this compound
ParameterCell Line/SystemValueRemarksReference(s)
IC50 (ABCG2 Inhibition) Human ABCG2 R482 mutant (HEK293 cells)5.42 nMPotentiation of mitoxantrone (B413) cytotoxicity.[5]
Human BCRP (MDCKII cells)Significantly lower than murine Bcrp1Human transporter is more sensitive to FTC inhibition.[6]
Murine Bcrp1 (MEF3.8 cells)Higher than human BCRP[6]
EC90 (Reversal of Bcrp1-mediated drug resistance) MEF3.8/Bcrp1 clone A2 cellsMitoxantrone: Not specifiedTopotecan: Not specifiedKo143, an FTC analogue, was more potent.[7]
EC50 (ABCG2 Inhibition) Not specified~1-5 µMCharacterized as a low effective concentration.[3]
Concentration for attenuating osteoclast formation Bone marrow macrophages (BMMs)2.5 - 10 µMSignificantly attenuates osteoclast formation and function.[2]

Note: IC50 and EC50/EC90 values can vary significantly based on the cell line, substrate used, and specific experimental conditions.

Primary Mechanism of Toxicity: ABCG2/BCRP Inhibition

The most well-characterized toxicological effect of this compound is its potent and specific inhibition of the ABCG2 (BCRP) transporter.[2] ABCG2 is a key protein in multidrug resistance in cancer cells and plays a protective role in various tissues by effluxing xenobiotics.[3]

Experimental Protocol: ABCG2 Inhibition Assay (Hoechst 33342 Accumulation Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 by ABCG2-expressing cells.[8][9]

Materials:

  • ABCG2-overexpressing cells (e.g., MDCK-II/ABCG2) and parental control cells.[9]

  • Hoechst 33342 dye.[8]

  • This compound or other test compounds.

  • Positive control inhibitor (e.g., Ko143).[8]

  • Cell culture medium.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed ABCG2-overexpressing and parental cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or the test compound for a specified period (e.g., 30-60 minutes) at 37°C.[9]

  • Substrate Addition: Add Hoechst 33342 to a final concentration of 0.5-5 µM to all wells.[7][8]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[7][8]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~350 nm, emission ~460 nm) or by flow cytometry.[7]

  • Data Analysis: Increased fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux. Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the compound concentration.

ABCG2_Inhibition cluster_cell Cell Membrane ABCG2 ABCG2 (BCRP Transporter) Extracellular Space Extracellular Space ABCG2->Extracellular Space Efflux Substrate Chemotherapeutic Drug / Toxin Substrate->ABCG2 Binding Intracellular Space Intracellular Space FTC This compound FTC->ABCG2 Inhibition Extracellular Space->Substrate Enters Cell Intracellular Space->Substrate Accumulation (Cytotoxicity)

Figure 1: Mechanism of ABCG2 Inhibition by this compound.

Neurotoxicity

The primary limiting factor for the clinical application of this compound is its neurotoxicity.[3][4] Administration in animal models has been shown to induce tremors and convulsions.[4]

Experimental Protocol: Assessment of Neurotoxicity in Mice

While a specific, standardized protocol for this compound is not detailed in the provided search results, a general approach for assessing neurotoxicity in mice can be outlined based on common practices.[10][11][12][13]

Animals:

  • Male or female mice (e.g., C57BL/6).[11]

Administration:

  • This compound can be administered via intraperitoneal (i.p.) or oral (p.o.) routes.[14][15][16][17][18] The vehicle (e.g., DMSO, corn oil) should be carefully selected.[19]

Behavioral Assessments:

  • Observational Battery: Systematically observe mice for signs of neurotoxicity, including tremors, convulsions, changes in posture and gait, and altered levels of activity.

  • Motor Function Tests:

    • Rotarod Test: To assess motor coordination and balance.

    • Grip Strength Test: To measure muscle strength.

  • Cognitive Function Tests (if applicable):

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-maze or T-maze: To assess working memory.

Histopathological Analysis:

  • Following the behavioral assessments, animals are euthanized, and brain tissue is collected.

  • Histopathological examination of brain sections can reveal neuronal damage, inflammation, or other abnormalities.

Effects on Other Signaling Pathways

Recent studies have revealed that this compound can modulate other signaling pathways beyond its well-known effect on ABCG2.

Inhibition of RANKL-Induced Osteoclastogenesis

This compound has been shown to attenuate osteoclast formation and function by suppressing signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][20] This suggests a potential therapeutic role in bone-related diseases.

Experimental Protocol: Western Blot for RANKL-Induced Protein Expression

This protocol is used to assess the effect of this compound on the expression of key proteins involved in osteoclastogenesis.[20][21][22][23]

Materials:

  • Bone marrow-derived macrophages (BMMs).[20]

  • Recombinant RANKL.[20]

  • This compound.

  • Lysis buffer, primary and secondary antibodies for target proteins (e.g., NFATc1, c-Fos, Cathepsin K).

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture BMMs and differentiate them into osteoclasts using M-CSF and RANKL. Treat the cells with various concentrations of this compound.[20]

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target proteins.

  • Detection: Use a corresponding secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

RANKL_Signaling cluster_pathways Intracellular Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Binding NFkB NF-κB Pathway RANK->NFkB Activation MAPK MAPK Pathway RANK->MAPK Activation FTC This compound FTC->NFkB Inhibition FTC->MAPK Inhibition c_Fos c-Fos NFkB->c_Fos MAPK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Activation Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression Osteoclastogenesis Osteoclast Formation & Function Gene_Expression->Osteoclastogenesis

Figure 2: this compound Inhibition of RANKL Signaling Pathway.
Modulation of NF-κB and MAPK Signaling Pathways

This compound has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various contexts.[5][20] These pathways are crucial in inflammation, cell survival, and proliferation.

Experimental Protocol: Western Blot for Phosphorylated Proteins in NF-κB and MAPK Pathways

This protocol assesses the effect of this compound on the phosphorylation (activation) of key proteins in the NF-κB and MAPK pathways.[24][25][26][27]

Materials:

  • Relevant cell line (e.g., chondrocytes, macrophages).[5][20]

  • Stimulus to activate the pathways (e.g., AGEs, RANKL).[5][20]

  • This compound.

  • Lysis buffer with phosphatase inhibitors.

  • Primary antibodies for phosphorylated and total proteins (e.g., p-p65, p65, p-JNK, JNK, p-p38, p38).

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture the cells and pre-treat with this compound before stimulating with the appropriate agonist.[5]

  • Protein Extraction: Lyse the cells using a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described previously.

  • Antibody Incubation: Probe the membranes with antibodies specific to the phosphorylated forms of the target proteins. Subsequently, strip the membranes and re-probe with antibodies for the total forms of the proteins to ensure equal loading.[25]

  • Analysis: Quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels.

NFkB_MAPK_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Stimulus Stimulus (e.g., AGEs, RANKL) p65_dephos p65 (inactive) Stimulus->p65_dephos JNK_p38_dephos JNK / p38 (inactive) Stimulus->JNK_p38_dephos FTC This compound FTC->p65_dephos Inhibition FTC->JNK_p38_dephos Inhibition p65_phos p-p65 (active) Gene Transcription\n(Inflammation, etc.) Gene Transcription (Inflammation, etc.) p65_phos->Gene Transcription\n(Inflammation, etc.) p65_dephos->p65_phos Phosphorylation JNK_p38_phos p-JNK / p-p38 (active) Cellular Responses Cellular Responses JNK_p38_phos->Cellular Responses JNK_p38_dephos->JNK_p38_phos Phosphorylation

Figure 3: this compound Inhibition of NF-κB and MAPK Pathways.

Cytotoxicity Assessment

Determining the cytotoxic potential of this compound is essential for in vitro studies to distinguish between specific inhibitory effects and general toxicity.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][3][4][6][19]

Materials:

  • Adherent cell line of interest.

  • This compound.

  • Trichloroacetic acid (TCA), 10% (w/v).[1]

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[1]

  • Tris base solution, 10 mM.[1]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[1]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.[1]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell viability relative to an untreated control.

Conclusion

This compound is a potent mycotoxin with a complex toxicological profile. Its primary and most studied effect is the specific inhibition of the ABCG2 transporter, making it an invaluable research tool for overcoming multidrug resistance. However, its significant neurotoxicity remains a major hurdle for any potential therapeutic applications. Furthermore, emerging evidence indicates that this compound can modulate other critical signaling pathways, including RANKL, NF-κB, and MAPK, highlighting the need for further investigation into its broader cellular effects. This guide provides a foundational understanding of the toxicology of this compound, offering quantitative data, detailed experimental protocols, and visual representations of its mechanisms to support ongoing and future research in this area. A thorough understanding of its toxicological properties is paramount for its safe and effective use in a research setting and for the exploration of less toxic, yet equally potent, analogues.

References

Methodological & Application

Application Notes and Protocols: Fumitremorgin C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin C (FTC) is a mycotoxin derived from Aspergillus fumigatus that has garnered significant interest in cancer research.[1][2] It functions as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter protein ABCG2, also known as the breast cancer resistance protein (BCRP).[3][4][5][6] Overexpression of ABCG2 in cancer cells is a key mechanism of multidrug resistance (MDR), leading to the efflux of various chemotherapeutic agents and reduced treatment efficacy.[7] FTC has been demonstrated to reverse this resistance, thereby re-sensitizing cancer cells to drugs such as mitoxantrone, doxorubicin, and topotecan.[8][9][10] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments to investigate and overcome ABCG2-mediated multidrug resistance.

Mechanism of Action

This compound specifically targets the ABCG2 transporter, a membrane protein that actively pumps a wide range of substrates, including many anticancer drugs, out of the cell in an ATP-dependent manner.[7][11] By inhibiting the function of ABCG2, FTC prevents the efflux of these drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cells.[2][9][10][11] Notably, FTC does not affect the activity of other prominent MDR-associated transporters like P-glycoprotein (Pgp) or the multidrug resistance protein (MRP), making it a valuable tool for studying ABCG2-specific resistance mechanisms.[8][9][10]

In addition to its role in reversing MDR, other studies have suggested that this compound may also influence other cellular signaling pathways, including RANKL-induced osteoclastogenesis via NF-κB and MAPK pathways, and may play a role in mitigating inflammation through the SIRT1/NF-κB/MAPK pathway.[1][12]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the effectiveness of this compound in reversing multidrug resistance in various cancer cell lines.

Table 1: Reversal of Drug Resistance by this compound in Different Cell Lines

Cell LineDrugThis compound Concentration (µM)Fold Reversal of ResistanceReference
S1-M1-3.2 (Human Colon Carcinoma)Mitoxantrone593[8]
S1-M1-3.2 (Human Colon Carcinoma)Doxorubicin526[8]
S1-M1-3.2 (Human Colon Carcinoma)Topotecan524[8]
MCF-7/mtxR (Mitoxantrone-Resistant Breast Cancer)MitoxantroneNot Specified114[8]
MCF-7/mtxR (Mitoxantrone-Resistant Breast Cancer)DoxorubicinNot Specified3[8]
MCF-7 (Vector-Transfected)MitoxantroneNot Specified2.5 - 5.6[8]
MCF-7 (Vector-Transfected)TopotecanNot Specified2.5 - 5.6[8]

Table 2: General Working Concentrations and Conditions

ParameterValueReference
Suggested Concentration for Inhibition1 - 5 µM[4][13]
Concentration Range for Cell-Based Assays0.1 - 80 µM[8][3]
Incubation Time for Cytotoxicity Assays3 days[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.79 mg of this compound (Molecular Weight: 379.45 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[4][13] For longer-term storage, it is recommended to store desiccated at 2-8°C, where the product is stable for 2 years.[2]

Protocol 2: In Vitro Chemosensitivity Assay (Cytotoxicity Assay)

Objective: To determine the ability of this compound to reverse multidrug resistance to a specific chemotherapeutic agent in a cancer cell line. The Sulforhodamine B (SRB) assay is a common method for this purpose.[8]

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Chemotherapeutic agent of interest

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base

Procedure:

  • Cell Seeding: Seed the drug-sensitive and drug-resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent in complete cell culture medium.

    • Prepare a fixed concentration of this compound (e.g., 5 µM) in complete cell culture medium.

    • Treat the cells with the chemotherapeutic agent alone, this compound alone, or a combination of both. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 3 days.[8]

  • Cell Fixation: After incubation, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates several times with water to remove the TCA.

    • Add 0.1% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization:

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

    • Add 10 mM Tris base to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to untreated controls.

    • Determine the IC50 (concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound.

    • The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.

Protocol 3: Drug Accumulation Assay

Objective: To assess the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent (e.g., doxorubicin) or a radiolabeled drug.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Fluorescent or radiolabeled chemotherapeutic agent

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorometer or scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with or without this compound (e.g., 5 µM) in serum-free medium for 1-2 hours.

  • Drug Incubation: Add the fluorescent or radiolabeled chemotherapeutic agent to the medium and incubate for a defined period (e.g., 90 minutes).[10]

  • Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • For fluorescent drugs, measure the fluorescence of the cell lysate using a fluorometer.

    • For radiolabeled drugs, measure the radioactivity of the cell lysate using a scintillation counter.

  • Data Normalization: Normalize the fluorescence or radioactivity to the total protein concentration of the cell lysate.

  • Data Analysis: Compare the intracellular drug accumulation in cells treated with the chemotherapeutic agent alone versus those co-treated with this compound.

Visualizations

Fumitremorgin_C_Mechanism_of_Action cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular cluster_inhibitor ABCG2 ABCG2 Transporter Drug_out Chemotherapeutic Drug ABCG2->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug Drug_in->ABCG2 Binding Target Cellular Target (e.g., DNA) Drug_in->Target Therapeutic Effect Drug_out->Drug_in Influx FTC This compound FTC->ABCG2 Inhibition

Caption: Mechanism of this compound in reversing ABCG2-mediated drug resistance.

Chemosensitivity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treatment Add Drugs (Chemotherapeutic +/- FTC) overnight_incubation->treatment three_day_incubation Incubate for 3 Days treatment->three_day_incubation fixation Fix Cells with TCA three_day_incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read_plate Read Absorbance (540 nm) solubilization->read_plate analysis Calculate IC50 and Fold Reversal read_plate->analysis end End analysis->end

Caption: Workflow for a chemosensitivity assay using this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4][5] ABCG2 is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[2][6][7][8] FTC reverses this resistance, making it a valuable tool for in vitro research to study ABCG2 function and to sensitize resistant cancer cells to treatment.[3][9][10] Unlike other MDR inhibitors, FTC shows high specificity for ABCG2 and does not significantly affect other transporters like P-glycoprotein (Pgp) or the multidrug resistance-associated protein (MRP).[9][10][11]

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

PropertyData
Molecular Formula C₂₂H₂₅N₃O₃
Molecular Weight 379.45 g/mol [1]
Appearance Solid[1]
Solubility DMSO: ≥10 mg/mL (≥26.35 mM)[1][9]; Ethanol: 5 mg/mL[1]
Storage of Solid 2-8°C[1]
Storage of Stock Sol. Aliquot and store at -20°C for up to 3 months[1]

Recommended Working Concentrations

The optimal working concentration of this compound can vary depending on the cell line, the specific assay, and the substrate used. The following table summarizes recommended concentrations from various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay TypeCell Line ExamplesRecommended Concentration RangeNotes
ABCG2 Inhibition / Chemosensitization MCF-7, S1-M1-3.2, HEK2931 - 10 µMA common starting point is 5 µM.[9] Concentrations in this range have been shown to effectively reverse resistance to drugs like mitoxantrone, doxorubicin, and topotecan.[9][11] A broader range of 0.1 to 80 µM can be used for detailed dose-response studies.[9][11]
Drug Efflux/Accumulation Assays ABCG2-overexpressing cells5 - 10 µMEffective for increasing the intracellular accumulation of ABCG2 substrates.
ATPase Activity Assays Purified ABCG21 - 5 µMConcentrations in this range have been shown to inhibit the ATPase activity of ABCG2.
Control (non-ABCG2 expressing cells) Parental/sensitive cells1 - 10 µMIt is crucial to include a control cell line that does not overexpress ABCG2 to confirm the specificity of FTC's effect. FTC should not significantly potentiate cytotoxicity in these cells.[9][11]

Experimental Protocols

Protocol 1: In Vitro Chemosensitization Assay using Sulforhodamine B (SRB)

This protocol determines the ability of this compound to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent.

Materials:

  • ABCG2-overexpressing and parental control cell lines

  • Complete cell culture medium

  • This compound (FTC)

  • Chemotherapeutic agent (e.g., Mitoxantrone, Doxorubicin)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

    • Prepare solutions of the chemotherapeutic agent with a fixed concentration of this compound (e.g., 5 µM).

    • Include wells with this compound alone to assess its intrinsic cytotoxicity.[9][11]

    • Include untreated cells as a control.

  • Incubation: Add the drug solutions to the cells and incubate for 72 hours.[9][11]

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9][11]

  • Washing: Wash the plates five times with water and allow them to air dry.[9]

  • Staining: Add 50 µL of 0.1% SRB solution to each well and stain for 30 minutes at room temperature.[9]

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the IC₅₀ values (concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of FTC.

Protocol 2: Hoechst 33342 Efflux Assay

This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from ABCG2-overexpressing cells.

Materials:

  • ABCG2-overexpressing and parental control cell lines

  • Cell culture medium (e.g., DMEM or RPMI) without phenol (B47542) red

  • This compound (FTC)

  • Hoechst 33342

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Pre-incubation with Inhibitor: Wash the cells with pre-warmed medium and then incubate with medium containing this compound (e.g., 10 µM) or vehicle control for 30-60 minutes at 37°C.

  • Substrate Loading: Add Hoechst 33342 to a final concentration of 5 µM to all wells and incubate for 30 minutes at 37°C.

  • Efflux Phase:

    • Remove the loading solution and wash the cells twice with ice-cold medium.

    • Add pre-warmed medium with or without this compound and incubate at 37°C.

  • Fluorescence Measurement:

    • Plate Reader: Measure the intracellular fluorescence at various time points (e.g., 0, 30, 60, 90 minutes) using an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.

    • Flow Cytometer: At the end of the efflux period, detach the cells and analyze the intracellular fluorescence by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity in cells treated with this compound to the vehicle-treated cells. An increase in fluorescence in the presence of FTC indicates inhibition of Hoechst 33342 efflux by ABCG2.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is the direct inhibition of the ABCG2 transporter. In cancer cells overexpressing ABCG2, chemotherapeutic drugs are actively pumped out of the cell, leading to reduced intracellular drug concentrations and subsequent multidrug resistance. FTC binds to the ABCG2 transporter, inhibiting its ATPase activity and conformational changes required for substrate efflux. This leads to the intracellular accumulation of the anticancer drug, restoring its cytotoxic effect.

ABCG2_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Drug_out Chemotherapy (Outside Cell) ABCG2->Drug_out Efflux ADP ADP + Pi ABCG2->ADP Drug_in Chemotherapy (Inside Cell) Drug_out->Drug_in Diffusion Drug_in->ABCG2 Cytotoxicity Cell Death Drug_in->Cytotoxicity Induces FTC This compound FTC->ABCG2 Inhibition ATP ATP ATP->ABCG2 Energy Chemosensitization_Workflow start Start seed_cells Seed ABCG2-expressing and parental cells in 96-well plates start->seed_cells overnight Incubate Overnight seed_cells->overnight prepare_drugs Prepare serial dilutions of chemotherapeutic agent +/- this compound overnight->prepare_drugs treat_cells Treat cells with drug combinations overnight->treat_cells prepare_drugs->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h fix_stain Fix cells with TCA and stain with SRB incubate_72h->fix_stain read_absorbance Read absorbance at 540 nm fix_stain->read_absorbance analyze Calculate IC50 values and fold-reversal of resistance read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for ABCG2 Inhibition Using Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Fumitremorgin C (FTC), a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 is a key protein in multidrug resistance (MDR) in cancer and plays a significant role in the disposition of various drugs and xenobiotics.[1][2][3] Understanding and utilizing inhibitors like FTC is crucial for overcoming MDR and for studying the physiological functions of ABCG2.

Introduction to this compound

This compound is a mycotoxin that has been identified as a highly specific inhibitor of ABCG2.[3][4] It effectively reverses ABCG2-mediated resistance to various anticancer drugs such as mitoxantrone, topotecan, and doxorubicin (B1662922) by blocking the efflux of these substrates from cancer cells.[5][6] Unlike other broad-spectrum ABC transporter inhibitors, FTC shows high selectivity for ABCG2 over other transporters like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[5] However, its in vivo application is limited due to potential neurotoxicity.[1][3] Nevertheless, it remains an invaluable tool for in vitro research to probe the function and impact of the ABCG2 transporter.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the effectiveness of this compound in various experimental settings.

Table 1: Reversal of Drug Resistance by this compound

Cell LineResistant DrugFold Reversal of Resistance with FTCReference
MCF-7/mtxRMitoxantrone114-fold[5]
MCF-7/mtxRDoxorubicin3-fold[5]
S1M1-3.2Mitoxantrone93-fold (at 5 µM FTC)[5]
S1M1-3.2Doxorubicin26-fold (at 5 µM FTC)[5]
S1M1-3.2Topotecan24-fold (at 5 µM FTC)[5]
Vector-transfected MCF-7Mitoxantrone2.5 - 5.6-fold[5][6]
Vector-transfected MCF-7Topotecan2.5 - 5.6-fold[5][6]

Table 2: Effective Concentrations of this compound in Functional Assays

Assay TypeCell Line/SystemSubstrateFTC ConcentrationEffectReference
Substrate AccumulationMDCKII-ABCG2Olomoucine II5 µMSpecific inhibition of ABCG2-mediated transport[7]
Substrate AccumulationA549Hoechst 33342Potent inhibition[8]
Substrate AccumulationParental K562Hoechst 333421 µMInhibited native ABCG2-mediated transport[9]
Substrate EffluxHEK-293 cells transfected with ABCG2Pheophorbide a10 µMInhibition of PhA efflux[10]
CytotoxicityBCRP-overexpressing cellsTopotecanNot specifiedReduces IC50[5][6]
Functional AssayNCI-H460/MX20Pheophorbide a10 µMIncreased cell accumulation of PhA by 5.6 times[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of FTC (Molecular Weight: 379.45 g/mol ), dissolve 3.8 mg of FTC in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming or sonication may be required.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[5][6]

Protocol 1: ABCG2 Functional Assay using Pheophorbide A (PhA) Efflux

This assay measures the function of ABCG2 by quantifying the efflux of the fluorescent substrate Pheophorbide A.[10][12] Inhibition of ABCG2 by FTC leads to increased intracellular accumulation of PhA.

Materials:

  • Cells expressing ABCG2 (e.g., HEK-293/ABCG2, NCI-H460/MX20) and parental control cells.

  • Pheophorbide A (PhA)

  • This compound (FTC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[13]

  • Prepare working solutions of PhA and FTC in cell culture medium. A final concentration of 1 µM PhA and 10 µM FTC is commonly used.[10][13]

  • Wash the cells once with PBS.

  • Add the medium containing PhA with or without FTC to the respective wells. Include a vehicle control (DMSO) for the FTC-treated cells.

  • Incubate the plate for 1 hour at 37°C in the dark.[13]

  • After incubation, wash the cells with ice-cold PBS to stop the efflux.

  • Measure the intracellular fluorescence of PhA using a fluorescence plate reader (e.g., excitation at 488 nm or 635 nm) or a flow cytometer.[10]

  • The increase in fluorescence in the presence of FTC indicates the inhibition of ABCG2-mediated PhA efflux.

Protocol 2: ABCG2 Functional Assay using Hoechst 33342 Accumulation

This assay is based on the principle that ABCG2 actively transports the fluorescent dye Hoechst 33342 out of the cells.[8] Inhibition of ABCG2 with FTC results in increased intracellular accumulation of the dye, which can be quantified by fluorescence measurement.[14][15]

Materials:

  • Cells expressing ABCG2 and parental control cells.

  • Hoechst 33342

  • This compound (FTC)

  • Cell culture medium

  • PBS

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 2.5 x 10^4 cells/well) and culture overnight.[16]

  • On the day of the experiment, wash the cells with PBS.

  • Add cell culture medium containing the desired concentration of FTC (e.g., 1-10 µM) or vehicle control to the wells.

  • Incubate for 5 minutes at 37°C.[15]

  • Add Hoechst 33342 to a final concentration of 0.5 µM to all wells.[14][15]

  • Incubate for 60-90 minutes at 37°C in the dark.[9][14][15]

  • Wash the cells with ice-cold PBS.

  • Measure the fluorescence of Hoechst 33342 using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm) or a flow cytometer.[17]

  • An increase in fluorescence in FTC-treated cells compared to control cells indicates inhibition of ABCG2 activity.

Protocol 3: Cytotoxicity Assay to Evaluate Reversal of Multidrug Resistance

This assay determines the ability of FTC to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs.

Materials:

  • ABCG2-overexpressing cells and parental control cells.

  • Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone, topotecan)

  • This compound (FTC)

  • Cell viability reagent (e.g., MTT, SRB)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the chemotherapeutic agent.

  • Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed concentration of FTC (e.g., 5 µM).[5] Also include wells with FTC alone to assess its intrinsic cytotoxicity.[5]

  • Incubate the cells for a period of 3 days.[5]

  • After the incubation period, assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay.[5]

  • To perform the SRB assay, fix the cells with 10% trichloroacetic acid, stain with 0.1% SRB, wash with 5% acetic acid, and then solubilize the dye with 10 mM Tris base.[5]

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without FTC. A decrease in the IC50 value in the presence of FTC indicates the reversal of resistance.

Signaling Pathways and Experimental Workflows

ABCG2-Related Signaling Pathways

Several signaling pathways have been shown to regulate the expression and activity of ABCG2. The PI3K/AKT/mTOR pathway is one such critical regulator.[18] Additionally, the Hedgehog signaling pathway can directly upregulate ABCG2 gene transcription.[19] Understanding these pathways is crucial as they can influence the outcomes of ABCG2 inhibition studies.

ABCG2_Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_Hedgehog Hedgehog Pathway cluster_ABCG2 ABCG2 Function cluster_Inhibition Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ABCG2_exp ABCG2 Expression mTOR->ABCG2_exp Upregulates ABCG2 ABCG2 Transporter ABCG2_exp->ABCG2 Shh Shh PTCH1 PTCH1 Shh->PTCH1 SMO SMO PTCH1->SMO GLI1 GLI1 SMO->GLI1 ABCG2_promoter ABCG2 Promoter GLI1->ABCG2_promoter Activates ABCG2_promoter->ABCG2_exp Drug_efflux Drug Efflux ABCG2->Drug_efflux MDR Multidrug Resistance Drug_efflux->MDR FTC This compound FTC->ABCG2 Inhibits

Caption: Signaling pathways regulating ABCG2 expression and its inhibition by this compound.

Experimental Workflow for Assessing ABCG2 Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on ABCG2 function.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cluster_validation Validation (Optional) start Start: Culture ABCG2-expressing and parental cells prep_ftc Prepare this compound stock solution (in DMSO) start->prep_ftc prep_substrate Prepare substrate solution (e.g., Pheophorbide A, Hoechst 33342) start->prep_substrate treat_cells Treat cells with substrate +/- this compound prep_ftc->treat_cells prep_substrate->treat_cells incubate Incubate at 37°C treat_cells->incubate wash Wash cells with cold PBS incubate->wash measure Measure intracellular fluorescence (Plate Reader / Flow Cytometer) wash->measure analyze Analyze data: Compare fluorescence between treated and control groups measure->analyze conclusion Conclusion: Increased fluorescence indicates ABCG2 inhibition analyze->conclusion cytotoxicity_assay Perform cytotoxicity assay with ABCG2 substrate drug +/- this compound conclusion->cytotoxicity_assay analyze_ic50 Calculate and compare IC50 values cytotoxicity_assay->analyze_ic50 conclusion_validation Conclusion: Decreased IC50 confirms reversal of resistance analyze_ic50->conclusion_validation

Caption: Workflow for evaluating ABCG2 inhibition using this compound.

References

Application Notes and Protocols: Fumitremorgin C in Reversing Mitoxantrone Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family and is associated with resistance to a range of chemotherapeutic drugs, including mitoxantrone (B413).[1][2][3][4] Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and selective inhibitor of BCRP.[2][5][6] This document provides detailed application notes and protocols for utilizing this compound to reverse mitoxantrone resistance in cancer cell lines.

Mechanism of Action

This compound specifically targets and inhibits the function of the BCRP/ABCG2 transporter.[2] In mitoxantrone-resistant cells overexpressing BCRP, FTC binds to the transporter, thereby blocking the efflux of mitoxantrone. This inhibition leads to an increased intracellular accumulation of mitoxantrone, restoring its cytotoxic efficacy.[7][8] Notably, this compound does not affect drug resistance mediated by other transporters such as P-glycoprotein (Pgp) or the multidrug resistance protein (MRP), making it a valuable tool for studying BCRP-specific resistance.[5][7]

cluster_cell Cancer Cell BCRP BCRP/ABCG2 Transporter Mitoxantrone_out Mitoxantrone (Extracellular) BCRP->Mitoxantrone_out Drug Efflux (Resistance) Mitoxantrone_in Mitoxantrone (Intracellular) Mitoxantrone_in->BCRP Efflux Substrate Apoptosis Cell Death (Apoptosis) Mitoxantrone_in->Apoptosis Induces Cytotoxicity Mitoxantrone_out->Mitoxantrone_in Enters Cell FTC This compound FTC->BCRP Inhibition A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Prepare Mitoxantrone Serial Dilutions and this compound Solution B->C D Treat Cells: - Mitoxantrone alone - Mitoxantrone + FTC - Vehicle Control C->D E Incubate for 48-72 hours D->E F Add MTT Solution E->F G Incubate for 4 hours F->G H Solubilize Formazan with DMSO G->H I Read Absorbance at 570 nm H->I J Calculate IC50 and Fold Reversal I->J

References

Application Notes and Protocols for Studying Drug Efflux Pumps Using Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. One of the key transporters implicated in MDR is the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.

Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and specific inhibitor of ABCG2.[1][2] Unlike other inhibitors that may have broad specificity, FTC shows high selectivity for ABCG2 over other prominent MDR transporters like P-glycoprotein (Pgp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][3] This specificity makes this compound an invaluable tool for researchers studying the role of ABCG2 in drug resistance, characterizing ABCG2 substrates, and screening for novel ABCG2 inhibitors.

These application notes provide detailed protocols for utilizing this compound to investigate the function of the ABCG2 drug efflux pump in vitro. The protocols cover methods to assess the reversal of multidrug resistance, measure the accumulation of fluorescent substrates, and determine the effect on ABCG2's ATPase activity.

Mechanism of Action

ABCG2 is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport a wide range of structurally diverse substrates out of the cell. This compound inhibits this process, leading to an increased intracellular accumulation of ABCG2 substrates. While the precise binding site is still under investigation, it is understood that FTC binding to ABCG2 allosterically inhibits its transport function.[4] This inhibition restores the sensitivity of cancer cells to chemotherapeutic agents that are substrates of ABCG2.

cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Chemo_out Chemotherapeutic Drug (extracellular) ABCG2->Chemo_out Efflux ADP ADP + Pi ABCG2->ADP Chemo_out->ABCG2 Binding Chemo_in Chemotherapeutic Drug (intracellular) Chemo_in->ABCG2 Cell_Death Cell Death Chemo_in->Cell_Death Therapeutic Effect ATP ATP ATP->ABCG2 Energy FTC This compound FTC->ABCG2 Inhibition

Figure 1. Mechanism of ABCG2-mediated drug efflux and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting ABCG2 function.

Table 1: Reversal of Drug Resistance by this compound

Cell LineChemotherapeutic AgentFold Reversal of ResistanceReference
S1-M1-3.2Mitoxantrone>93[1]
S1-M1-3.2Doxorubicin26[1]
S1-M1-3.2Topotecan24[1]
MCF-7/BCRPMitoxantrone2.5-5.6[2]
MCF-7/BCRPTopotecan2.5-5.6[2]

Table 2: Inhibitory Concentrations of this compound

Assay TypeCell Line/SystemIC50 / EC50Reference
ABCG2 InhibitionHuman BCRP-transduced MDCKIILower IC50 than murine Bcrp1[5]
Chemosensitization-~1-5 µM (EC50)[6]
ABCG2 ActivityLopinavir-resistant cells25.5 µM (IC50)[7]
ABCG2 ActivityIvermectin-resistant cells23.4 µM (IC50)[7]

Experimental Protocols

Protocol 1: Chemosensitivity Assay (Reversal of Multidrug Resistance)

This protocol determines the ability of this compound to sensitize ABCG2-overexpressing cells to a chemotherapeutic agent.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis start Start seed_cells Seed ABCG2-overexpressing and parental cells in 96-well plates start->seed_cells end End add_chemo Add serial dilutions of chemotherapeutic agent seed_cells->add_chemo add_ftc Add fixed concentration of this compound (e.g., 1-10 µM) or vehicle add_chemo->add_ftc incubate Incubate for 72 hours at 37°C, 5% CO2 add_ftc->incubate mtt_srb Perform MTT or SRB assay to determine cell viability incubate->mtt_srb plot_curves Plot dose-response curves mtt_srb->plot_curves calc_ic50 Calculate IC50 values plot_curves->calc_ic50 calc_fold Calculate Fold Reversal (FR) calc_ic50->calc_fold calc_fold->end

Figure 2. Experimental workflow for the chemosensitivity assay.

Materials:

  • ABCG2-overexpressing and parental (control) cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • Chemotherapeutic agent (e.g., Mitoxantrone, Topotecan)

  • This compound (FTC)

  • MTT or SRB assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent in complete culture medium. Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in culture medium.

  • Treatment:

    • To one set of plates, add the serial dilutions of the chemotherapeutic agent alone.

    • To a parallel set of plates, add the serial dilutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 1-10 µM).

    • Include wells with this compound alone to confirm its lack of toxicity at the concentration used.

    • Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: Determine cell viability using a standard method such as the MTT or SRB assay.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to untreated controls.

    • Plot the dose-response curves and determine the IC50 (concentration that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound.

    • Calculate the Fold Reversal (FR) value: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + FTC).

Protocol 2: Substrate Accumulation Assay via Flow Cytometry

This protocol measures the intracellular accumulation of a fluorescent ABCG2 substrate to directly assess the inhibitory effect of this compound on the pump's efflux activity.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_wash Washing cluster_analysis Flow Cytometry start Start harvest_cells Harvest and resuspend cells in assay buffer (1x10^6 cells/mL) start->harvest_cells end End preincubate Pre-incubate cells with this compound or vehicle for 10-15 min at 37°C harvest_cells->preincubate add_substrate Add fluorescent substrate (e.g., Hoechst 33342, Pheophorbide A) preincubate->add_substrate incubate Incubate for 30-90 minutes at 37°C, protected from light add_substrate->incubate wash_cells Wash cells with ice-cold PBS to stop efflux incubate->wash_cells acquire_data Acquire data on a flow cytometer using appropriate lasers and filters wash_cells->acquire_data analyze_mfi Analyze Mean Fluorescence Intensity (MFI) acquire_data->analyze_mfi analyze_mfi->end cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_stop Reaction Termination cluster_analysis Phosphate (B84403) Detection start Start prep_vesicles Prepare membrane vesicles from ABCG2-overexpressing cells start->prep_vesicles end End setup_reaction Set up reaction mixtures in a 96-well plate: - Vesicles - Assay Buffer - this compound or vehicle - ABCG2 substrate (optional) prep_vesicles->setup_reaction preincubate Pre-incubate at 37°C for 5 min setup_reaction->preincubate start_reaction Initiate reaction by adding Mg-ATP preincubate->start_reaction incubate Incubate at 37°C for 20-40 min start_reaction->incubate stop_reaction Stop reaction by adding sodium dodecyl sulfate (B86663) (SDS) incubate->stop_reaction detect_pi Detect liberated inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green) stop_reaction->detect_pi read_absorbance Read absorbance at ~620-650 nm detect_pi->read_absorbance calc_activity Calculate vanadate-sensitive ATPase activity read_absorbance->calc_activity calc_activity->end

References

Application Notes and Protocols for Fumitremorgin C as a Chemosensitizing Agent in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy.[1][2] One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[3][4] The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, conferring resistance to a wide range of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[3][4]

Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and specific inhibitor of ABCG2.[2][5] It acts as a chemosensitizing agent by blocking the efflux activity of ABCG2, thereby restoring the cytotoxic efficacy of anticancer drugs in resistant cancer cells.[1][4][6] FTC has been shown to reverse ABCG2-mediated multidrug resistance in various cancer cell lines, making it an invaluable tool for in vitro cancer research.[1][2] Unlike other MDR modulators, FTC is highly selective for ABCG2 and does not significantly inhibit other major ABC transporters like P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein (MRP).[1][2]

These application notes provide a comprehensive guide to the use of this compound in cancer research, including its mechanism of action, protocols for key experiments, and quantitative data on its chemosensitizing effects.

Mechanism of Action

This compound functions as a chemosensitizing agent primarily by inhibiting the drug efflux activity of the ABCG2 transporter. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, ultimately restoring their cytotoxic effects in resistant cancer cells.[1][4] While the primary mechanism is ABCG2 inhibition, research on related compounds suggests that other signaling pathways may be affected and warrant further investigation for this compound. For instance, a structurally similar compound, demethoxythis compound, has been shown to induce apoptosis by downregulating the Ras/PI3K/Akt signaling pathway and activating caspases.[3]

Visualizing the Mechanism of Action of this compound

cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Chemo_drug Chemotherapeutic Drug ABCG2->Chemo_drug Efflux Chemo_drug->ABCG2 Enters cell Accumulation Increased Intracellular Drug Accumulation Chemo_drug->Accumulation FTC This compound FTC->ABCG2 Inhibits Efflux Drug Efflux Apoptosis Apoptosis Accumulation->Apoptosis Leads to

Caption: Mechanism of this compound as a chemosensitizing agent.

Data Presentation

The chemosensitizing effect of this compound is typically quantified by the "fold-reversal" or "dose-modifying factor" (DMF), which is the ratio of the IC50 of a chemotherapeutic agent in the absence of FTC to the IC50 in the presence of FTC.

Cell LineChemotherapeutic AgentFold Reversal (with this compound)Reference
S1M1-3.2Mitoxantrone93-fold[2]
S1M1-3.2Doxorubicin26-fold[2]
S1M1-3.2Topotecan24-fold[2]
MCF-7/mtxRMitoxantrone114-fold[2]
MCF-7/mtxRDoxorubicin3-fold[2]
MCF-7/BCRPMitoxantrone29.4-fold[4]
MCF-7/BCRPDoxorubicin6.6-fold[4]
MCF-7/BCRPTopotecan6.5-fold[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is used to determine the IC50 values of chemotherapeutic agents in the presence and absence of this compound.

Materials:

  • Cancer cell lines (e.g., ABCG2-overexpressing and parental lines)

  • Complete cell culture medium

  • This compound (FTC) stock solution (in DMSO)

  • Chemotherapeutic agent stock solution

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent in complete medium.

    • Prepare a fixed, non-toxic concentration of this compound in complete medium. A typical concentration is 5 µM.

    • Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity. Also include untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Measurement:

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 5 minutes on a shaker.

    • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 values.

Drug Accumulation Assay

This protocol measures the intracellular accumulation of a fluorescent chemotherapeutic agent or a fluorescent ABCG2 substrate.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Fluorescent substrate (e.g., Mitoxantrone, Hoechst 33342)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation with FTC: Aliquot the cell suspension into tubes. Add this compound to the desired final concentration (e.g., 5 µM) to the treated samples. Add the vehicle (DMSO) to the control samples. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate to all tubes at a final concentration.

  • Incubation: Incubate for 1-2 hours at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.

  • Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

Western Blotting for ABCG2 Expression

This protocol is to confirm the expression of ABCG2 in the cancer cell lines.

Materials:

  • Cancer cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ABCG2

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., β-actin)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Probe the same membrane for a loading control protein to ensure equal protein loading.

Visualizations

Experimental Workflow for Chemosensitization Assay

start Start seed_cells Seed ABCG2-overexpressing and parental cells in 96-well plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_drugs Prepare serial dilutions of chemotherapeutic agent and a fixed concentration of this compound overnight_incubation->prepare_drugs treat_cells Treat cells with: 1. Chemo agent alone 2. Chemo agent + FTC 3. FTC alone 4. Vehicle control prepare_drugs->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h srb_assay Perform SRB assay to determine cell viability incubation_72h->srb_assay calculate_ic50 Calculate IC50 values srb_assay->calculate_ic50 calculate_dmf Calculate Dose Modifying Factor (DMF) calculate_ic50->calculate_dmf end End calculate_dmf->end

Caption: Workflow for an in vitro chemosensitization experiment.

Proposed Apoptotic Signaling Pathway (based on Demethoxythis compound)

Note: This pathway is based on studies of Demethoxythis compound, a related compound. Further research is needed to confirm if this compound induces apoptosis through the same mechanism.

demethoxy_ftc Demethoxythis compound (related to FTC) ras Ras demethoxy_ftc->ras Inhibits bax Bax (Pro-apoptotic) demethoxy_ftc->bax Upregulates caspase8 Caspase-8 demethoxy_ftc->caspase8 Activates pi3k PI3K ras->pi3k akt Akt pi3k->akt bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) akt->bcl2 Activates bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase8->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Caption: Proposed apoptotic pathway based on a related compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fumitremorgin C (FTC) is a mycotoxin produced by various fungi, including Aspergillus fumigatus.[1] It is a potent and highly specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] The BCRP transporter is a key mediator of multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus reducing their intracellular concentration and efficacy.[2][3][4] By inhibiting BCRP, this compound can restore or enhance the sensitivity of resistant cancer cells to these drugs, a mechanism known as chemosensitization.[3][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments using this compound and its potent, less toxic analog, Ko143.

Mechanism of Action: BCRP/ABCG2 Inhibition

The primary mechanism of this compound involves the direct inhibition of the BCRP/ABCG2 efflux pump. This transporter is expressed on the plasma membrane of cancer cells and in various normal tissues, where it plays a protective role against xenobiotics.[4] In cancer, overexpression of BCRP leads to the efflux of substrate drugs, such as mitoxantrone, doxorubicin, and topotecan, rendering the cells resistant to therapy.[6][7]

FTC competitively binds to the transporter, blocking its ability to expel anticancer drugs.[3] This leads to an increased intracellular accumulation of the chemotherapeutic agent, allowing it to reach cytotoxic concentrations within the cancer cell.[3][5][6] FTC is highly selective for BCRP and does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP1).[6][7]

cluster_0 Multidrug Resistant Cancer Cell BCRP BCRP/ABCG2 Transporter Drug_out Chemotherapy Drug BCRP->Drug_out Drug_in Chemotherapy Drug Drug_in->BCRP Efflux Apoptosis Cell Death Drug_in->Apoptosis Accumulation leads to Extracellular Extracellular Space Drug_out->Extracellular Pumped Out FTC This compound (or Ko143) FTC->BCRP Inhibition Extracellular->Drug_in Extracellular->FTC

Caption: Mechanism of BCRP/ABCG2 inhibition by this compound.

Limitations and Analogs for In Vivo Use

A significant drawback of this compound for in vivo applications is its potential for neurotoxicity, which can induce tremors and convulsions in animal models.[8][9] This toxicity has largely precluded its clinical development.[4][8][9]

To overcome this limitation, less toxic and more potent analogs have been developed. Ko143 is a tetracyclic analog of FTC that has demonstrated superior potency as a BCRP inhibitor and a significantly improved safety profile, showing no signs of toxicity in mice at high oral or intraperitoneal doses.[8][9] Ko143 is considered the first highly potent and specific BCRP inhibitor suitable for in vivo use and can markedly increase the oral availability of BCRP substrate drugs like topotecan.[8][9] More recent studies continue to explore other Ko143 analogs to further improve metabolic stability for in vivo applications.[10][11]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical in vivo studies involving this compound.

Table 1: Pharmacokinetics of this compound in SCID Mice [2]

ParameterValue
Animal Model Female SCID mice bearing Igrov1/T8 human ovarian xenograft tumors
Dose 25 mg/kg
Administration Route Intravenous (IV)
Pharmacokinetic Model Two-compartment model
Clearance 0.55 ml/min (25.0 ml/min/kg)
Area Under Curve (AUC) 1128 ± 111 µg·min/ml
Tissue Distribution Widely distributed; highest concentrations in lungs, liver, and kidney
Elimination Primarily hepatic metabolism (<2% recovered in urine/feces after 24h)
Observed Toxicity No major toxicities reported at a single IV dose

Table 2: In Vivo Dosage and Administration

CompoundAnimal ModelDoseAdministration RouteObserved EffectsReference
This compound Nude miceUp to 50 mg/kgIntraperitoneal (IP)No tremors or other toxic effects observed with a multi-dose schedule (days 1, 5, 9, 13)[3]
This compound Cockerels25 mcg/kgOralCauses tremors[3]
Ko143 MiceHigh dosesOral or IPNo signs of toxicity; markedly increased oral availability of topotecan[8][9]

Experimental Protocols

This section provides a detailed protocol for a typical in vivo study designed to assess the ability of this compound or its analog Ko143 to reverse chemotherapy resistance in a tumor xenograft model.

Protocol: Evaluating BCRP Inhibition in a Xenograft Mouse Model

1. Objective: To determine if co-administration of a BCRP inhibitor (FTC or Ko143) with a chemotherapeutic agent (e.g., topotecan, mitoxantrone) can inhibit the growth of BCRP-overexpressing tumors in an immunodeficient mouse model.

2. Materials:

  • Animal Model: Immunodeficient mice (e.g., SCID, BALB/c nude), 6-8 weeks old.

  • Cell Line: A cancer cell line overexpressing BCRP (e.g., Igrov1/T8, S1-M1-3.2) and a parental control cell line.[2][3]

  • BCRP Inhibitor: this compound or Ko143.

  • Chemotherapeutic Agent: A known BCRP substrate (e.g., topotecan, mitoxantrone).

  • Vehicle: Appropriate solvent for dissolving the compounds (e.g., DMSO, PEG300, Corn oil). A common formulation involves dissolving the compound in DMSO and then diluting with corn oil.[7]

  • Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.

3. Experimental Workflow:

A 1. Animal Acclimatization (1-2 weeks) B 2. Tumor Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth (Monitor until palpable, e.g., 50-100 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration (e.g., Daily for 2-3 weeks) D->E F 6. Monitoring (Tumor Volume & Body Weight 2-3x/week) E->F G 7. Study Endpoint (e.g., Tumor volume >1500 mm³ or signs of morbidity) F->G H 8. Data Analysis (Tumor growth inhibition, statistics) G->H

Caption: General experimental workflow for an in vivo chemosensitization study.

4. Detailed Procedure:

  • Step 1: Animal Handling and Tumor Implantation

    • Allow mice to acclimatize to the facility for at least one week.

    • Subcutaneously inject 1-5 x 10⁶ BCRP-overexpressing cancer cells (resuspended in sterile PBS or Matrigel) into the flank of each mouse.

    • Monitor mice regularly for tumor formation.

  • Step 2: Tumor Growth and Group Assignment

    • Once tumors reach a palpable volume (e.g., 50-100 mm³), measure the tumor dimensions with calipers.

    • Randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.

    • Example Treatment Groups:

      • Vehicle Control

      • Chemotherapeutic Agent only

      • BCRP Inhibitor (FTC or Ko143) only

      • Chemotherapeutic Agent + BCRP Inhibitor

  • Step 3: Drug Preparation and Administration

    • Prepare fresh solutions daily. For Ko143, oral administration is effective. For FTC, intraperitoneal administration may be used to mitigate acute toxicity compared to IV.[3]

    • Preparation Example: For a 10 mg/kg dose in a 20g mouse, a stock solution might be prepared in DMSO and then diluted in corn oil to the final concentration for a 100 µL injection volume.[7]

    • If studying oral bioavailability, administer the BCRP inhibitor (e.g., Ko143) orally 30-60 minutes before administering the oral chemotherapeutic agent.[8]

  • Step 4: Monitoring and Endpoints

    • Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animals for any signs of toxicity, such as weight loss (>15-20%), lethargy, or neurotoxic effects (especially for FTC).

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive morbidity.

  • Step 5: Data Analysis

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between groups.

5. Safety Precautions:

  • All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[12]

  • This compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.[13]

  • Chemotherapeutic agents are hazardous; follow all institutional guidelines for handling and disposal.[13]

  • Be vigilant for signs of neurotoxicity when using FTC and establish clear humane endpoints.[8]

References

Application Note: Quantification of Fumitremorgin C in Plasma and Tissues using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin C (FTC) is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1] BCRP is a key protein in multidrug resistance in cancer cells and also plays a significant role in the absorption, distribution, and elimination of various drugs. The ability to accurately quantify FTC in biological matrices is crucial for preclinical and clinical studies evaluating its efficacy as a chemosensitizing agent and for understanding its pharmacokinetic profile. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in both plasma and various tissue samples.

Principle

This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound from biological matrices.[1] Samples are first deproteinized using acetonitrile (B52724) precipitation, which also serves to extract the analyte and the internal standard, roquefortine.[1] The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for consistent and reproducible results.[1]

Application

This method is suitable for:

  • Pharmacokinetic studies of this compound in plasma.

  • Biodistribution studies of this compound in various tissues (e.g., liver, kidney, brain).

  • In vivo studies investigating the role of BCRP/ABCG2 and its inhibition by this compound.[1]

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • Roquefortine (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (HPLC grade)

  • Water (HPLC grade)

  • Blank plasma and tissues (from the same species as the study animals)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials with inserts

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV/Vis detector

  • C18 analytical column (e.g., Novapak C18, 4 µm, 3.9 x 150 mm)

  • C18 guard column

  • Centrifuge (capable of >10,000 x g)

  • Vortex mixer

  • Tissue homogenizer (e.g., rotor-stator or bead beater)

  • Analytical balance

  • pH meter

Preparation of Solutions
  • Mobile Phase: Prepare a solution of ammonium acetate in water and mix with acetonitrile. The exact ratio should be optimized for the specific column and system, with a typical starting point being a buffered aqueous solution mixed with an organic modifier.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Roquefortine (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve roquefortine in a suitable organic solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the FTC stock solution with mobile phase or a mixture of water and acetonitrile to cover the desired concentration range (e.g., 0.03 to 30 µg/mL for plasma).[1]

  • Internal Standard Working Solution: Dilute the roquefortine stock solution to a fixed concentration (e.g., 10 µg/mL) with acetonitrile.

Sample Preparation

Plasma Samples

  • Thaw plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an HPLC vial.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Tissue Samples

  • Accurately weigh a portion of the frozen tissue (e.g., 100 mg).

  • Add a 3-fold volume of ice-cold buffer (e.g., phosphate-buffered saline) to the tissue.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Use 100 µL of the tissue homogenate and proceed with the same protein precipitation steps (3-9) as described for plasma samples.

HPLC-UV Chromatographic Conditions
ParameterCondition
Instrument Agilent 1100 Series or equivalent
Column Novapak C18, 4 µm, 3.9 x 150 mm
Guard Column C18 Guard-Pak
Mobile Phase Isocratic mixture of ammonium acetate buffer and acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 225 nm for this compound
UV at 312 nm for Roquefortine (IS)
Run Time Approximately 15 minutes

Note: The retention times are approximately 9.5 minutes for this compound and 13.0 minutes for roquefortine under these conditions.[1]

Data Presentation

Method Validation Summary

The method was validated for linearity, accuracy, precision, and recovery in mouse plasma.[1]

Validation ParameterResultAcceptance Criteria
Linearity (Plasma)
Calibration Range0.03 - 30 µg/mL[1]Correlation coefficient (r²) > 0.99
Accuracy (Plasma)
Recovery of FTC90.8 ± 5.8%[1]85 - 115%
Recovery of IS111.6 ± 13.6%[1]85 - 115%
Precision (Plasma)
Intra-day PrecisionTo be determinedRSD < 15%
Inter-day PrecisionTo be determinedRSD < 15%
Limit of Quantification (LOQ) 0.03 µg/mL[1]S/N > 10
Limit of Detection (LOD) To be determinedS/N > 3
Stability
Stock Solution StabilityStable for up to 3 months at -20°C.[2]< 15% deviation
Freeze-Thaw StabilityTo be determined< 15% deviation
Short-Term StabilityTo be determined< 15% deviation

Note: While the method has been applied to various tissues, detailed validation data for each tissue type should be established by the end-user. Assay ranges for tissues may differ from plasma.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Collection Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Tissues Tissue Collection (e.g., Liver, Kidney, Brain) Homogenization Tissue Homogenization Tissues->Homogenization Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Data Data Acquisition and Processing HPLC->Data Quant Quantification of FTC Data->Quant

Caption: Experimental workflow for this compound quantification.

Signaling Pathway: Inhibition of BCRP/ABCG2 by this compound

BCRP_inhibition cluster_cell Cancer Cell BCRP BCRP/ABCG2 Transporter Efflux Drug Efflux BCRP->Efflux Accumulation Increased Drug Accumulation BCRP->Accumulation Drug Chemotherapeutic Drug Drug->BCRP Substrate FTC This compound FTC->BCRP Inhibition

Caption: this compound inhibits BCRP-mediated drug efflux.

References

Application Note and Protocol: Preparation of Fumitremorgin C Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumitremorgin C is a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a multidrug transporter that plays a significant role in the resistance of cancer cells to various chemotherapeutic agents.[1][2] As a tremorgenic mycotoxin isolated from Aspergillus fumigatus, its ability to reverse BCRP-mediated multidrug resistance makes it a valuable tool in cancer research and drug development.[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReferences
Molecular Formula C₂₂H₂₅N₃O₃[1]
Molecular Weight 379.45 g/mol [4]
Appearance Tan Lyophilisate or Crystalline Solid[1][5]
Purity ≥95% - ≥98% (by HPLC)[1]
CAS Number 118974-02-0[1]
Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity and activity of this compound. It has poor water solubility.[1]

SolventSolubilityReferences
DMSO Soluble to 10 mM; up to 50 mg/mL (may require sonication)[6][7]
Methanol Soluble[1][2][8]
Ethanol Soluble[1][8]
Chloroform Soluble[2][8]
ConditionRecommendationReferences
Solid Compound Storage Store at -20°C or 2-8°C.[1][2]
Stock Solution Storage Aliquot and store at -20°C for up to 3 months or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[9][10]
Stability The solid compound is stable for at least 4 years when stored correctly.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a commonly used solvent for this compound.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Safety Precautions:

  • This compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[5]

Procedure:

  • Pre-weighing Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 379.45 g/mol = 3.7945 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[6][7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.[10]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[9] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[10]

Preparation of Working Solutions:

  • For cell-based assays, a suggested starting concentration is between 1-5 µM.[10]

  • To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or buffer.

  • It is recommended to prepare working solutions fresh for each experiment.[3]

Visualizations

Below are diagrams illustrating the experimental workflow and the inhibitory pathway of this compound.

Fumitremorgin_C_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use start Equilibrate this compound to Room Temperature weigh Weigh Required Mass (e.g., 3.79 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso Transfer to tube dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Dilute to Working Concentration (e.g., 1-5 µM) store->use

Caption: Workflow for preparing this compound stock solution.

Fumitremorgin_C_Inhibition_Pathway cluster_cell Cancer Cell BCRP BCRP Transporter (ABCG2) Efflux Drug Efflux BCRP->Efflux Accumulation Increased Drug Accumulation & Cytotoxicity Chemo Chemotherapeutic Drug Chemo->BCRP is expelled by Chemo->Accumulation FTC This compound FTC->BCRP inhibits

References

Application Notes and Protocols: Fumitremorgin C Sensitivity in BCRP-Overexpressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2][3][4] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[5][6][7] FTC and its analogs, such as Ko143, have been shown to reverse this resistance by blocking the transport function of BCRP.[5][8] This document provides detailed application notes and protocols for studying the effects of this compound in sensitive cell lines, primarily those overexpressing BCRP.

Mechanism of Action

The primary mechanism by which this compound sensitizes cells is through the direct inhibition of the BCRP/ABCG2 transporter.[1][2][3] In cells overexpressing BCRP, this transporter acts as an efflux pump for various anticancer drugs like mitoxantrone, doxorubicin, and topotecan.[1][7][9] By inhibiting BCRP, FTC treatment leads to an increased intracellular accumulation of these drugs, restoring their cytotoxic effects.[1][7][9] It is important to note that FTC itself shows little to no cytotoxicity at concentrations effective for BCRP inhibition.[6] Its utility lies in its ability to act as a chemosensitizing agent.[6][9] this compound is highly specific for BCRP and does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[1][9]

cluster_cell BCRP-Overexpressing Cancer Cell BCRP BCRP/ABCG2 Transporter Drug_out Drug Efflux BCRP->Drug_out Pumps out Drug_in Chemotherapeutic Drug (e.g., Mitoxantrone) Drug_in->BCRP Binds to DNA DNA Damage Drug_in->DNA Induces Extracellular Extracellular Space Drug_out->Extracellular FTC This compound FTC->BCRP Inhibits Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Leads to Extracellular->Drug_in Extracellular->FTC

Caption: Signaling pathway of this compound in BCRP-overexpressing cells.

Cell Lines Sensitive to this compound Treatment

The sensitivity to this compound is directly correlated with the expression and activity of the BCRP/ABCG2 transporter. Therefore, cell lines that have been engineered to overexpress BCRP or have developed resistance to BCRP substrate drugs through selection are ideal models.

Cell LineDescriptionReference
S1-M1-3.2 A mitoxantrone-resistant human colon carcinoma cell line with high BCRP expression.[9]
MCF-7/BCRP Human breast cancer cell line (MCF-7) transfected to overexpress BCRP.[3][7]
MCF-7/mtxR A mitoxantrone-selected MCF-7 cell line that overexpresses BCRP.[1]
MEF3.8/T6400 A drug-selected mouse embryo fibroblast cell line with high Bcrp1 (murine BCRP) expression.[8]
IGROV1/T8 A drug-selected human ovarian carcinoma cell line overexpressing BCRP.[8]
MDCKII-ABCG2 Madin-Darby canine kidney cells engineered to express human ABCG2.[10]
8226/MR20 A mitoxantrone-resistant human multiple myeloma cell line.[7]

Quantitative Data: Reversal of Drug Resistance by this compound

The potency of this compound is often quantified by its ability to reverse resistance to chemotherapeutic agents. The following table summarizes key quantitative data from the literature. The EC90 is the effective concentration of the inhibitor that reduces the IC50 of a cytotoxic drug by 90%.

Cell LineChemotherapeutic AgentThis compound ConcentrationFold Reversal of ResistanceReference
S1-M1-3.2Mitoxantrone5 µM93-fold[1]
S1-M1-3.2Doxorubicin5 µM26-fold[1]
S1-M1-3.2Topotecan5 µM24-fold[1]
MCF-7/mtxRMitoxantroneNot specified114-fold[1]
MCF-7/mtxRDoxorubicinNot specified3-fold[1]
MCF-7/BCRPMitoxantrone5 µMDose-Modifying Factor: 18[7]
MCF-7/BCRPDoxorubicin5 µMDose-Modifying Factor: 10[7]
MCF-7/BCRPTopotecan5 µMDose-Modifying Factor: 19[7]
MEF3.8/T6400Topotecan25 nM (Ko143)10-fold sensitization[8]
IGROV1/T8Mitoxantrone25 nM (Ko143)10-fold sensitization[8]

Experimental Protocols

Protocol 1: Determination of IC50 and Reversal of Multidrug Resistance

This protocol is designed to determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50) and to assess the ability of this compound to reverse drug resistance.

start Seed cells in 96-well plates t0_plate Prepare t=0 plate (for cell count at drug addition) start->t0_plate add_drug Add serial dilutions of chemotherapeutic drug (+/- constant FTC) start->add_drug incubate Incubate for ~72 hours add_drug->incubate assay Perform cell viability assay (e.g., SRB, MTT) incubate->assay read Read absorbance assay->read analyze Calculate IC50 values and fold reversal read->analyze

References

Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy with Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a key transporter implicated in resistance to a wide range of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[1][2]

Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and specific inhibitor of ABCG2.[3][4] By blocking the efflux activity of ABCG2, FTC can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.[1][5] These application notes provide detailed protocols for investigating the synergistic effects of combining this compound with other chemotherapeutic agents, offering a valuable tool for researchers in oncology and drug development.

Mechanism of Action: Reversal of ABCG2-Mediated Multidrug Resistance

This compound selectively inhibits the function of the ABCG2 transporter. In cancer cells overexpressing ABCG2, this transporter actively pumps chemotherapeutic drugs out of the cell, thereby reducing their cytotoxic efficacy. FTC binds to the ABCG2 transporter, inhibiting its ATPase activity and preventing the efflux of the co-administered anticancer drug.[6] This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its ability to reach its target and induce cell death.[5][7] FTC is highly specific for ABCG2 and does not significantly affect the activity of other major MDR-associated transporters like P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MRP1).[5]

The regulation of ABCG2 expression itself is a complex process involving multiple signaling pathways. Understanding these pathways can provide further context for the application of ABCG2 inhibitors. Key regulatory pathways include:

  • PI3K/AKT/mTOR Pathway: Activation of this pathway has been shown to upregulate the expression of ABCG2, contributing to multidrug resistance.[1][5]

  • Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α can be stabilized and promote the transcription of the ABCG2 gene.[3][7]

Below is a diagram illustrating the mechanism of action of this compound and the signaling pathways that regulate ABCG2 expression.

Fumitremorgin_C_Mechanism_and_ABCG2_Regulation Mechanism of this compound and Regulation of ABCG2 cluster_cell Cancer Cell cluster_membrane cluster_nucleus Nucleus cluster_signaling Regulatory Signaling Pathways Cell Membrane Cell Membrane ABCG2 ABCG2 Transporter Chemo_out Chemotherapeutic Agent ABCG2->Chemo_out DNA DNA Apoptosis Apoptosis DNA->Apoptosis Cell Death ABCG2_gene ABCG2 Gene ABCG2_gene->ABCG2 Expression Chemo Chemotherapeutic Agent Chemo->ABCG2 Efflux Chemo->DNA Target Engagement FTC This compound FTC->ABCG2 Inhibition PI3K PI3K/AKT/mTOR Pathway PI3K->ABCG2_gene Upregulation Hypoxia Hypoxia (HIF-1α) Hypoxia->ABCG2_gene Upregulation SRB_Assay_Workflow SRB Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Chemotherapeutic +/- FTC incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 fix_cells Fix with 10% TCA incubate2->fix_cells incubate3 Incubate 1h at 4°C fix_cells->incubate3 wash1 Wash with water and air dry incubate3->wash1 stain Stain with 0.4% SRB wash1->stain incubate4 Incubate 30 min stain->incubate4 wash2 Wash with 1% Acetic Acid and air dry incubate4->wash2 solubilize Solubilize with 10 mM Tris wash2->solubilize read_plate Read absorbance at 540 nm solubilize->read_plate analyze Analyze data (Calculate IC50, DMF) read_plate->analyze end End analyze->end InVivo_Xenograft_Workflow In Vivo Xenograft Study Workflow start Start implant_cells Implant ABCG2-overexpressing cancer cells into mice start->implant_cells monitor_tumors1 Monitor for tumor formation implant_cells->monitor_tumors1 randomize Randomize mice into treatment groups monitor_tumors1->randomize treat Administer treatments (Vehicle, FTC, Chemo, Combo) randomize->treat monitor_tumors2 Monitor tumor growth and mouse weight treat->monitor_tumors2 endpoint Study endpoint monitor_tumors2->endpoint euthanize Euthanize mice endpoint->euthanize excise_tumors Excise and weigh tumors euthanize->excise_tumors analyze Analyze tumor growth inhibition excise_tumors->analyze end End analyze->end

References

Application Notes and Protocols for BCRP Function Assays Using Flow Cytometry and Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for assessing the function of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter, using flow cytometry. The protocols leverage Fumitremorgin C (FTC), a potent and specific inhibitor of BCRP, to quantify its efflux activity.[1][2][3]

Introduction

The Breast Cancer Resistance Protein (BCRP) is a transmembrane transporter that plays a crucial role in the disposition of various xenobiotics and is implicated in multidrug resistance (MDR) in cancer chemotherapy.[1][4] BCRP actively effluxes a wide range of substrates, including chemotherapeutic agents and fluorescent dyes, from the cell.[4][5] This efflux activity can be measured in live cells using flow cytometry by monitoring the intracellular accumulation of a fluorescent BCRP substrate.

This compound (FTC) is a mycotoxin that acts as a potent and specific inhibitor of BCRP, making it an invaluable tool for BCRP functional assays.[1][2][3][6] By comparing the fluorescence of a substrate dye in cells treated with and without FTC, the BCRP-mediated efflux can be quantified. An increase in intracellular fluorescence in the presence of FTC indicates inhibition of BCRP activity.[1]

This document provides detailed protocols for performing BCRP function assays using two common fluorescent substrates: Mitoxantrone and Hoechst 33342.

Principle of the Assay

The flow cytometry-based BCRP function assay is founded on the principle of competitive inhibition. A fluorescent substrate that is actively transported by BCRP is introduced to a cell population. In cells with functional BCRP, the dye is continuously pumped out, resulting in low intracellular fluorescence. When this compound is added, it specifically blocks the efflux function of BCRP.[1][2] This inhibition leads to the accumulation of the fluorescent substrate inside the cells, resulting in a measurable increase in fluorescence intensity by flow cytometry. The magnitude of this increase is directly proportional to the BCRP activity in the cells.

Key Reagents and Equipment

Reagents
  • Cells: Cell line of interest (e.g., BCRP-overexpressing cell line and a parental control).

  • Fluorescent Substrates:

    • Mitoxantrone[5][7]

    • Hoechst 33342[8][9]

  • BCRP Inhibitor:

    • This compound (FTC)[5]

  • Cell Culture Medium: Appropriate for the cell line.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Flow Cytometry Staining Buffer: e.g., PBS with 1-2% Fetal Bovine Serum (FBS).

  • Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.[10]

Equipment
  • Flow Cytometer with appropriate lasers and filters (e.g., blue laser for Hoechst 33342, red laser for Mitoxantrone).[2][11]

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

  • Hemocytometer or automated cell counter.

  • Micropipettes.

  • Flow cytometry tubes.

Data Presentation: Quantitative Parameters

The following tables summarize the typical concentrations and incubation times for the BCRP function assay. Optimization may be required for different cell types and experimental conditions.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationReference
Mitoxantrone1-10 mM in DMSO3-20 µM[7]
Hoechst 333421-5 mg/mL in H2O or DMSO5 µM (approx. 3 µg/mL)[9]
This compound1-10 mM in DMSO1-10 µM[2][6][8]
Propidium Iodide1 mg/mL in H2O1-5 µg/mL

Table 2: Typical Incubation Parameters

StepDurationTemperature
Cell Seeding24-48 hours37°C
Inhibitor Pre-incubation30-60 minutes37°C
Dye Loading30-90 minutes37°C

Experimental Protocols

Protocol 1: BCRP Function Assay using Mitoxantrone

Mitoxantrone is a fluorescent chemotherapeutic agent and a well-established BCRP substrate.[5][7]

1. Cell Preparation: a. Seed cells in a multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. b. On the day of the assay, harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). c. Wash the cells once with ice-cold PBS and resuspend them in pre-warmed cell culture medium or an appropriate assay buffer at a concentration of 1 x 10^6 cells/mL.

2. Inhibitor Treatment: a. Aliquot 1 mL of the cell suspension into two sets of flow cytometry tubes: "Control" and "FTC-Treated". b. To the "FTC-Treated" tubes, add this compound to a final concentration of 10 µM.[2] c. To the "Control" tubes, add an equivalent volume of the vehicle (e.g., DMSO). d. Incubate all tubes for 30-60 minutes at 37°C.

3. Dye Loading: a. To all tubes, add Mitoxantrone to a final concentration of 3-5 µM.[7] b. Incubate for 60-90 minutes at 37°C, protected from light.

4. Sample Acquisition by Flow Cytometry: a. Following incubation, place the tubes on ice to stop the efflux process. b. If desired, add a viability dye such as Propidium Iodide just before analysis. c. Analyze the samples on a flow cytometer. Excite Mitoxantrone with a red laser (e.g., 633 nm) and collect the emission using a long-pass filter (e.g., >660 nm).[12] d. Record the mean fluorescence intensity (MFI) for both the control and FTC-treated samples.

Protocol 2: BCRP Function Assay using Hoechst 33342

Hoechst 33342 is a cell-permeant DNA stain that is also a substrate for BCRP.[8][9]

1. Cell Preparation: a. Follow the same steps as in Protocol 1 for cell preparation.

2. Inhibitor Treatment: a. Prepare "Control" and "FTC-Treated" tubes as described in Protocol 1. b. Add this compound (final concentration 1-5 µM) or vehicle to the respective tubes.[8] c. Incubate for 30-60 minutes at 37°C.

3. Dye Loading: a. Add Hoechst 33342 to all tubes to a final concentration of 5 µM.[8] b. Incubate for 30-45 minutes at 37°C, protected from light.

4. Sample Acquisition by Flow Cytometry: a. Place the tubes on ice. b. Add a viability dye if necessary. c. Analyze the samples on a flow cytometer. Excite Hoechst 33342 with a UV or violet laser (e.g., 355 nm or 405 nm) and collect the emission in the blue channel (e.g., 461 nm).[9][13] d. Record the MFI for both the control and FTC-treated samples.

Data Analysis and Interpretation

  • Gate on the live cell population using forward and side scatter properties and by excluding dead cells stained with a viability dye.[14]

  • Generate fluorescence histograms for the control and FTC-treated samples.

  • Calculate the Mean Fluorescence Intensity (MFI) for each sample.

  • The BCRP function can be expressed as a fluorescence ratio or an activity score:

    • Fluorescence Ratio = MFI (FTC-Treated) / MFI (Control)

    • A higher ratio indicates greater BCRP activity.

Mandatory Visualizations

BCRP_Signaling_Pathway cluster_membrane Cell Membrane BCRP BCRP Transporter Extracellular Extracellular Space ADP ADP + Pi BCRP->ADP Accumulation Substrate Accumulation (Increased Fluorescence) Substrate Fluorescent Substrate (e.g., Mitoxantrone) Intracellular Intracellular Space Substrate->BCRP Efflux FTC This compound FTC->BCRP Inhibition ATP ATP ATP->BCRP Energy

Caption: Mechanism of BCRP-mediated efflux and its inhibition by this compound.

Experimental_Workflow start Start: Cell Culture harvest Harvest & Resuspend Cells start->harvest split Split into Control & FTC Groups harvest->split preincubate Pre-incubate with FTC or Vehicle split->preincubate load_dye Load with Fluorescent Substrate preincubate->load_dye acquire Acquire on Flow Cytometer load_dye->acquire analyze Analyze Data (MFI) acquire->analyze end End: Determine BCRP Activity analyze->end Logical_Relationships BCRP_Activity High BCRP Activity Low_Fluorescence Low Intracellular Fluorescence (Control) BCRP_Activity->Low_Fluorescence leads to FTC_Inhibition Add this compound BCRP_Activity->FTC_Inhibition is blocked by High_Fluorescence High Intracellular Fluorescence (FTC-Treated) FTC_Inhibition->High_Fluorescence results in

References

Troubleshooting & Optimization

How to dissolve Fumitremorgin C for cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper dissolution and handling of Fumitremorgin C for successful cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound for use in cell-based assays.[1][2][3][4][5] It is also soluble in other organic solvents such as methanol, acetone, chloroform, and DMF.[2][3][4][5]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[1][6] For example, to create a 10 mM stock solution, you would dissolve 3.795 mg of this compound (Molecular Weight: 379.45 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic agitation to ensure the compound is fully dissolved.[1]

Q3: What is the solubility of this compound in DMSO?

A3: this compound is highly soluble in DMSO, with a concentration of 50 mg/mL (131.77 mM) being achievable.[1][6]

Q4: How should I store the this compound stock solution?

A4: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[7][8] Under these conditions, the stock solution is stable for up to 3 months.[7][8] Some suppliers recommend storage at -80°C for longer-term stability of up to 2 years.[1] Avoid repeated freeze-thaw cycles.

Q5: What is the recommended working concentration of this compound in cell-based assays?

A5: The optimal working concentration will vary depending on the cell line and the specific experimental goals. However, a common concentration range for inhibiting BCRP/ABCG2 is between 1 to 10 µM.[7][8] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution Incomplete dissolution or poor quality DMSO.Use ultrasonic agitation to aid dissolution.[1] Ensure you are using anhydrous, high-purity DMSO.[6]
Precipitation upon dilution in aqueous media The compound is less soluble in aqueous solutions.First, dilute the DMSO stock solution in a small volume of cell culture medium, mixing thoroughly. Then, add this intermediate dilution to the final volume of media. Avoid making large, single-step dilutions directly into aqueous buffers.
Cell toxicity observed High concentration of DMSO or this compound.Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line.
Inconsistent experimental results Degradation of this compound.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.[9]

Data Presentation

Solubility of this compound

SolventSolubilityReference
DMSO50 mg/mL (131.77 mM)[1][6]
MethanolSoluble[2][4]
ChloroformSoluble[2][4]
AcetoneSoluble[3][5]
DMFSoluble[3][5]

Stock Solution Preparation Example (for a 10 mM Stock)

ParameterValue
Molecular Weight379.45 g/mol
Desired Stock Concentration10 mM
Mass of this compound3.795 mg
Volume of DMSO1 mL

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution briefly.

  • Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions for Cell-Based Assays

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentrations.

  • It is recommended to first prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume to minimize the risk of precipitation.

  • Gently mix the final working solution before adding it to the cells.

Visualizations

Fumitremorgin_C_Workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso ultrasonicate Ultrasonicate to Dissolve add_dmso->ultrasonicate aliquot Aliquot and Store at -20°C ultrasonicate->aliquot thaw Thaw Stock Aliquot aliquot->thaw prepare_working Prepare Working Dilutions in Media thaw->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze Fumitremorgin_C_Pathway This compound Mechanism of Action cluster_cell Cell Membrane BCRP BCRP/ABCG2 Transporter Intracellular_Drug Increased Intracellular Drug Concentration Fumitremorgin_C This compound Fumitremorgin_C->BCRP Inhibition Drug Chemotherapeutic Drug (e.g., Mitoxantrone) Drug->BCRP Efflux Drug->Intracellular_Drug Increased Influx/ Decreased Efflux Cell_Death Enhanced Cytotoxicity & Cell Death Intracellular_Drug->Cell_Death

References

Stability of Fumitremorgin C in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fumitremorgin C in DMSO and other common laboratory solvents. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams are presented to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting tips related to the stability and handling of this compound solutions.

QuestionAnswerTroubleshooting Solution
What is the recommended solvent for this compound? This compound is soluble in several organic solvents, including DMSO, methanol, ethanol, and chloroform.[1][2] DMSO is commonly used for preparing stock solutions.[1][2]If you observe incomplete dissolution in your chosen solvent, gentle warming or sonication may aid in solubilization. However, be cautious with heating as it may accelerate degradation.
How should I store this compound stock solutions? For long-term storage, it is recommended to store this compound stock solutions at -20°C.[2] Some suppliers suggest that solutions can be stable for up to three months under these conditions.[2] For short-term storage (up to 24 hours), solutions can be kept at 4°C, protected from light.[1]If you suspect degradation of your stock solution (e.g., unexpected experimental results), it is advisable to prepare a fresh solution from solid material.
Is this compound sensitive to light? Yes, this compound is known to be light-sensitive, especially when in solution.[1]Always store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light exposure.
Can I perform freeze-thaw cycles with my this compound stock solution? While some compounds are stable through multiple freeze-thaw cycles, frequent cycling is generally not recommended as it can accelerate degradation.[3]To minimize freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes before freezing.
My experimental results are inconsistent. Could it be a stability issue? Inconsistent results can indeed be a sign of compound degradation. The stability of this compound can be affected by temperature, light exposure, and the age of the solution.To troubleshoot, prepare a fresh stock solution of this compound and repeat the experiment. It is also recommended to perform a stability test of your solution using a method like HPLC (see Experimental Protocols section).
What are the known degradation pathways for this compound? Specific degradation pathways for this compound are not extensively documented in publicly available literature. General degradation mechanisms for similar complex organic molecules in solution can include hydrolysis and oxidation.If you need to identify potential degradants, techniques such as HPLC-MS can be employed to separate and identify the parent compound from any degradation products.[4][5]

Quantitative Stability Data

The following tables summarize the stability of this compound in various solvents under different storage conditions. This data is compiled from supplier recommendations and extrapolated from general compound stability studies. Note: This is representative data and should be confirmed by independent analysis in your laboratory.

Table 1: Stability of this compound (10 mM) in DMSO

Storage Condition1 Week1 Month3 Months6 Months
-20°C (Protected from Light) >98%>95%~90%<80%
+4°C (Protected from Light) >95%~85%<70%Not Recommended
Room Temperature (Light Exposure) <80%<50%Not RecommendedNot Recommended

Table 2: Comparative Stability of this compound (1 mM) in Different Solvents at -20°C (Protected from Light)

Solvent1 Month3 Months
DMSO >95%~90%
Ethanol >95%~88%
Methanol >95%~85%
Acetonitrile (B52724) >90%~80%

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Protocol: Stability Assessment of this compound by HPLC-UV

1. Objective: To quantify the percentage of this compound remaining in a solution over time under specific storage conditions.

2. Materials:

  • This compound (solid)

  • HPLC-grade DMSO (or other solvent of interest)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium (B1175870) acetate (B1210297)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in your chosen solvent (e.g., DMSO).

    • Ensure the compound is fully dissolved. Gentle vortexing or brief sonication may be used.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the same solvent.

    • Aliquot the solution into multiple amber HPLC vials, each containing enough volume for a single injection.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, +4°C, room temperature).

  • HPLC Analysis:

    • Mobile Phase: Prepare an isocratic mobile phase of ammonium acetate buffer and acetonitrile. A previously reported method utilized an ammonium acetate and acetonitrile mixture.[6] The exact ratio should be optimized for your specific column and system to achieve good separation and peak shape.

    • HPLC Conditions (based on a published method[6]):

      • Column: C18 reverse-phase column

      • Mobile Phase: Isocratic mixture of ammonium acetate and acetonitrile

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 225 nm[6]

      • Column Temperature: 30°C

    • Time Points: At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before injection.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in the chromatogram for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

      • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key signaling pathways involving this compound and a typical experimental workflow for its use.

Fumitremorgin_C_BCRP_Inhibition Fumitremorgin_C This compound BCRP BCRP/ABCG2 Transporter Fumitremorgin_C->BCRP Inhibits Efflux Drug Efflux BCRP->Efflux Mediates Accumulation Increased Intracellular Drug Accumulation Drug Chemotherapeutic Drug (e.g., Mitoxantrone) Drug->BCRP Substrate Drug->BCRP Cell_Membrane Cell Membrane Intracellular Intracellular Space Extracellular Extracellular Space Efflux->Drug Cytotoxicity Enhanced Cytotoxicity Accumulation->Cytotoxicity

Caption: Mechanism of this compound-mediated inhibition of BCRP/ABCG2.

Fumitremorgin_C_Signaling_Pathway Fumitremorgin_C This compound SIRT1 SIRT1 Fumitremorgin_C->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits MAPK MAPK (p38, JNK) SIRT1->MAPK Inhibits Inflammation Inflammation NFkB->Inflammation Promotes ECM_Degradation ECM Degradation NFkB->ECM_Degradation Promotes MAPK->Inflammation Promotes MAPK->ECM_Degradation Promotes

Caption: this compound's role in modulating SIRT1, NF-κB, and MAPK signaling.

Experimental_Workflow Start Start: Solid this compound Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store_Stock Store Stock Solution (-20°C, Aliquoted, Protected from Light) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dilute from Stock) Store_Stock->Prepare_Working Cell_Treatment Treat Cells/Perform Assay Prepare_Working->Cell_Treatment Data_Analysis Data Analysis Cell_Treatment->Data_Analysis End End: Results Data_Analysis->End

Caption: A typical experimental workflow using this compound.

References

Technical Support Center: Optimizing Fumitremorgin C Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Fumitremorgin C (FTC) in experiments, with a focus on minimizing cytotoxicity while maintaining its efficacy as an ABCG2 inhibitor.

Troubleshooting Guides

Issue: this compound Precipitates in Cell Culture Medium

Q: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What's happening and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution like cell culture medium, where its solubility is much lower.[1][2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of FTC in the medium exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test by preparing a series of dilutions of your stock solution in the culture medium to visually determine the maximum soluble concentration.[1]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of medium causes a rapid solvent shift, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[1][3] Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[2]
Low Temperature of Medium The solubility of many compounds, including hydrophobic ones like FTC, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium when preparing your final dilutions.[1][3]
High Final DMSO Concentration While DMSO helps with initial solubility, high final concentrations in the medium can be toxic to cells and can still lead to precipitation if the compound's aqueous solubility is exceeded.Ensure the final DMSO concentration in your culture medium is low, typically at or below 0.5% (v/v), though the tolerance can vary between cell lines.[2] Always run a vehicle control with the same final DMSO concentration to assess its effect on your cells.
pH of the Medium The solubility of a compound can be pH-dependent.Check if the pH of your medium is optimal for FTC solubility. While significant alterations to media pH are not recommended due to potential effects on cell health, ensuring the pH is within the normal physiological range (7.2-7.4) is important.[1]
Instability Over Time The compound may be degrading or precipitating out of solution during prolonged incubation.Prepare fresh working solutions of FTC immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly prepared FTC at regular intervals.[4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a this compound stock solution?

A1: this compound is soluble in organic solvents such as DMSO, methanol, and ethanol.[5] DMSO is a common choice for preparing high-concentration stock solutions.

  • Preparation: To prepare a stock solution, dissolve the this compound powder in high-purity, sterile DMSO to a concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, but be cautious about potential degradation.[3]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C. Protect the stock solution from light.[4]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. However, a general starting point for inhibiting ABCG2 is in the low micromolar range. A suggested concentration for cell inhibition studies is approximately 1-5 µM.[6] It has been shown to be effective in sensitizing multidrug-resistant cells at concentrations between 1 and 10 µM, while exhibiting low intrinsic toxicity up to 80 µM in some cell lines.[7]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A3: The optimal concentration should be empirically determined by establishing a "therapeutic window" for your cell line. This involves two key steps:

  • Determine the Cytotoxicity Profile: Perform a dose-response experiment to assess the direct cytotoxic effects of this compound on your cells. This can be done using a standard cell viability assay, such as the MTT assay.

  • Determine the Efficacious Concentration for ABCG2 Inhibition: In parallel, perform a functional assay to determine the minimal concentration of this compound required to effectively inhibit ABCG2. A common method is the Hoechst 33342 efflux assay.

The optimal concentration will be the one that provides maximal ABCG2 inhibition with minimal impact on cell viability.

Q4: What are the known off-target effects of this compound that might contribute to cytotoxicity?

A4: While this compound is a potent and selective inhibitor of ABCG2, it can have other biological effects, especially at higher concentrations. It has been shown to modulate signaling pathways such as NF-κB and MAPK.[8] These pathways are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis, and their modulation could contribute to off-target cytotoxicity. Additionally, as a mycotoxin, this compound can have neurotoxic effects in vivo, though this is less of a concern for in vitro cell culture experiments.[9][10] Some studies suggest it may also impact mitochondrial function.[11]

Q5: How do I choose the right controls for my this compound experiments?

A5: Appropriate controls are crucial for interpreting your results accurately. Here are some essential controls to include:

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that any observed effects are due to the compound itself and not the solvent.

  • Untreated Control: Cells cultured in the medium without any treatment. This serves as a baseline for cell viability and ABCG2 activity.

  • Positive Control for ABCG2 Inhibition (for efflux assays): A known inhibitor of ABCG2, which could be a higher, well-established inhibitory concentration of this compound itself or another compound like Ko143.

  • Positive Control for Cytotoxicity (for viability assays): A known cytotoxic agent to ensure that the assay is working correctly.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

This protocol outlines the steps to determine the concentration at which this compound exhibits cytotoxic effects on a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest FTC concentration).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Assessing ABCG2 Inhibition using a Hoechst 33342 Efflux Assay

This protocol is a functional assay to determine the concentration of this compound required to inhibit the efflux of the ABCG2 substrate Hoechst 33342.

Materials:

  • Cells overexpressing ABCG2 and parental control cells (if available)

  • 96-well clear-bottom black plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in water)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well clear-bottom black plate and allow them to adhere overnight.

  • Compound Incubation: Prepare serial dilutions of this compound in culture medium to cover a range of non-toxic concentrations determined from the MTT assay (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) and an untreated control.

  • Pre-incubation with FTC: Remove the old medium and add the medium containing the different concentrations of this compound or controls. Incubate for 30-60 minutes at 37°C.

  • Addition of Fluorescent Substrate: Add Hoechst 33342 to all wells to a final concentration of 5 µg/mL.[6][12] Incubate for 60-90 minutes at 37°C, protected from light.

  • Stopping the Efflux: After incubation, immediately wash the cells twice with ice-cold PBS to stop the efflux and remove the extracellular dye.

  • Fluorescence Measurement: Add 100 µL of ice-cold PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the fold-increase in fluorescence for each this compound concentration relative to the vehicle-treated control. A higher fluorescence indicates greater inhibition of Hoechst 33342 efflux. Plot the fold-increase in fluorescence against the this compound concentration to determine the EC50 value (the concentration that achieves 50% of the maximal inhibition).

Data Presentation

Table 1: Example Data for Determining the Therapeutic Window of this compound in a Hypothetical Cell Line
This compound (µM)Cell Viability (%) (MTT Assay)ABCG2 Inhibition (Fold Increase in Fluorescence)
0 (Vehicle)1001.0
0.1981.5
0.5973.2
1955.8
5928.5
10858.9
25609.1
50459.2
100209.3

Visualizations

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Extracellular Extracellular ABCG2->Extracellular Drug Chemotherapeutic Drug Drug->ABCG2 Efflux Intracellular Intracellular Drug->Intracellular FTC This compound FTC->ABCG2 Inhibition Signaling NF-κB / MAPK Signaling Pathways FTC->Signaling Modulation Cytotoxicity Increased Drug Efficacy/Cytotoxicity Intracellular->Cytotoxicity OffTarget Potential Off-Target Effects (e.g., Cytotoxicity) Signaling->OffTarget

Caption: Mechanism of action of this compound and potential off-target effects.

References

Fumitremorgin C Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fumitremorgin C (FTC). This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary and intended target of this compound?

A1: this compound is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] It is widely used in research to reverse multidrug resistance (MDR) mediated by BCRP, thereby increasing the intracellular concentration and efficacy of various anticancer drugs.[2][3][4]

Q2: What are the most well-documented off-target effects of this compound in vivo?

A2: The most significant in vivo off-target effect of this compound is its neurotoxicity.[5] As a tremorgenic mycotoxin, it can affect the central nervous system, inducing symptoms such as tremors, seizures, and paralysis in animal models.[1][5] This toxicity precludes its use in many in vivo applications, leading to the development of less toxic analogs like Ko143.[5]

Q3: Can this compound inhibit other ABC transporters besides BCRP?

A3: While this compound is highly selective for BCRP, studies on its potent analog, Ko143, suggest that at higher concentrations (≥1 μM), there may be inhibitory effects on other ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[6] Therefore, it is crucial to use the lowest effective concentration of this compound to maintain specificity for BCRP.

Q4: Does this compound have any known effects on cellular signaling pathways?

A4: Yes, recent studies have revealed that this compound can modulate specific signaling pathways. It has been shown to alleviate inflammation and extracellular matrix degradation in chondrocytes by modulating the SIRT1/NF-κB/MAPK pathway.[7] Additionally, it can suppress osteoclast formation by inhibiting RANKL-induced signaling, which also involves the NF-κB and MAPK pathways.[8] A related compound, demethoxythis compound, has been observed to induce apoptosis in cancer cells through the Ras/PI3K/Akt signaling pathway.[9]

Q5: Are there any reported effects of this compound on mitochondrial function?

A5: Direct, comprehensive studies on the effect of this compound on mitochondrial respiration are limited. However, a derivative, demethoxythis compound, has been shown to decrease mitochondrial membrane potential in prostate cancer cells, suggesting a potential for mitochondrial effects within this class of compounds.[9] Researchers should be mindful of this possibility and consider performing mitochondrial function assays if unexpected cellular metabolic changes are observed.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell death or altered proliferation at high concentrations. Inhibition of other ABC transporters (e.g., P-gp, MRP1) leading to unintended cytotoxicity of co-administered compounds, or direct cytotoxic effects.[6]Perform a dose-response curve for this compound alone to determine its intrinsic cytotoxicity in your cell line. Use the lowest effective concentration for BCRP inhibition (typically in the low micromolar range).
Changes in inflammatory responses or extracellular matrix protein expression. Modulation of the SIRT1/NF-κB/MAPK signaling pathway.[7]Investigate the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, JNK, p38) using Western blotting. Consider using specific inhibitors for these pathways to confirm the mechanism.
Altered bone cell differentiation or function in your experiments. Suppression of RANKL-induced signaling pathways (NF-κB, MAPK, NFATc1) in osteoclasts.[8]Analyze the activation of NFATc1 and other key regulators of osteoclastogenesis in the presence of this compound.
Unexplained changes in cellular metabolism or ATP levels. Potential impact on mitochondrial function, as suggested by studies on related compounds.[9]Conduct a mitochondrial stress test to assess for any changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Inconsistent results between human and murine models. Species-specific differences in BCRP sensitivity to this compound. Human BCRP is more potently inhibited than its murine ortholog.[10][11]Be aware of this differential sensitivity when extrapolating results from murine models to human systems. Higher concentrations of FTC may be needed in mouse models to achieve the same level of BCRP inhibition.

Quantitative Data on Off-Target Effects

Compound Target Assay Type IC50 / EC90 Reference
This compoundHuman BCRP/ABCG2Mitoxantrone AccumulationIC50 in low µM range[10][11]
This compoundMurine Bcrp1/Abcg2Mitoxantrone AccumulationHigher IC50 than for human BCRP[10][11]
Ko143Human BCRP/ABCG2Cytotoxicity (reversal of resistance)EC90: 26 nM[12]
Ko143Human ABCB1 (P-gp)Cytotoxicity (sensitization)Sensitization observed at 1 µM[6]
Ko143Human ABCC1 (MRP1)Cytotoxicity (sensitization)Sensitization observed at 1 µM[6]
Ko143Human BCRP/ABCG2ATPase ActivityIC50: 9.7 nM[6]

Experimental Protocols

Protocol 1: Assessing Specificity of this compound for ABC Transporters

This protocol uses a fluorescence-based substrate accumulation assay to determine the inhibitory activity of this compound on BCRP, P-gp, and MRP1.

Materials:

  • Cell lines overexpressing human BCRP (e.g., MCF-7/MX100), P-gp (e.g., MCF-7/TX400), and MRP1 (e.g., MCF-7/VP), and the parental cell line (e.g., MCF-7).

  • Fluorescent substrates:

    • BCRP: Hoechst 33342 or Pheophorbide A

    • P-gp: Rhodamine 123

    • MRP1: Calcein-AM

  • This compound

  • Positive control inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Wash the cells with HBSS.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 - 20 µM) or control inhibitors in HBSS for 30 minutes at 37°C.

  • Add the fluorescent substrate to each well and incubate for the appropriate time (e.g., 60-90 minutes at 37°C).

  • Wash the cells three times with ice-cold HBSS to remove extracellular substrate.

  • Add fresh HBSS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the vehicle control.

Protocol 2: Investigating Effects on the NF-κB Signaling Pathway

This protocol uses Western blotting to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • Cell line of interest (e.g., SW1353 chondrocytes)

  • This compound

  • Stimulating agent (e.g., Advanced Glycation End Products (AGEs) or TNF-α)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with the appropriate agent (e.g., AGEs) for a predetermined time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Visualizations

BCRP_Inhibition cluster_cell Cancer Cell BCRP BCRP Transporter Drug Chemotherapeutic Drug Drug->BCRP Efflux Intracellular_Drug Intracellular Drug Drug->Intracellular_Drug Accumulation FTC This compound FTC->BCRP Inhibition Extracellular_Drug Extracellular Drug Extracellular_Drug->Drug

Caption: Mechanism of BCRP inhibition by this compound.

Off_Target_Signaling cluster_sirt1 SIRT1/NF-κB/MAPK Pathway cluster_rankl RANKL Pathway FTC This compound SIRT1 SIRT1 FTC->SIRT1 Activates? RANK RANK FTC->RANK Inhibits Signaling NFkB NF-κB SIRT1->NFkB MAPK MAPK (JNK, p38) SIRT1->MAPK Inflammation Inflammation ECM Degradation NFkB->Inflammation MAPK->Inflammation RANKL RANKL RANKL->RANK NFkB2 NF-κB RANK->NFkB2 MAPK2 MAPK RANK->MAPK2 NFATc1 NFATc1 NFkB2->NFATc1 MAPK2->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis

Caption: Known off-target signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with FTC Check_Concentration Is FTC concentration as low as possible for BCRP inhibition? Start->Check_Concentration Dose_Response Perform FTC dose-response for intrinsic cytotoxicity. Check_Concentration->Dose_Response No Pathway_Analysis Investigate potential off-target signaling pathways (e.g., NF-κB, MAPK). Check_Concentration->Pathway_Analysis Yes Conclusion Identify source of off-target effect. Dose_Response->Conclusion Mito_Assay Consider mitochondrial function assays. Pathway_Analysis->Mito_Assay Species_Difference Are you comparing results across different species? Mito_Assay->Species_Difference Species_Difference->Conclusion

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Overcoming Poor Water Solubility of Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Fumitremorgin C in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a mycotoxin isolated from Aspergillus fumigatus. Its primary mechanism of action is the potent and specific inhibition of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2] BCRP is a multidrug transporter that can efflux a wide range of anticancer agents from cells, contributing to multidrug resistance. By inhibiting BCRP, this compound can reverse this resistance and increase the intracellular concentration and cytotoxicity of various anticancer drugs.[1][2]

Q2: What are the known solvents for this compound?

A2: this compound is known to be soluble in several organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, and N,N-Dimethylformamide (DMF).[2] It has poor water solubility.[2]

Q3: What is the recommended storage condition for this compound powder and its solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in an organic solvent like DMSO can be stored at -20°C for up to three months or at -80°C for up to two years.[3][4] It is advisable to prepare and use solutions on the same day if possible and to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Cell Culture Media

Possible Cause: The low aqueous solubility of this compound can cause it to precipitate when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or cell culture medium. This is often referred to as "crashing out."

Troubleshooting Steps:

  • Optimize the Final DMSO Concentration:

    • Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, while some robust lines may tolerate up to 1%.[5] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][6]

    • Action: Perform a dose-response experiment with your specific cell line to determine the maximum tolerable DMSO concentration. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.

  • Modify the Dilution Procedure:

    • Action: Instead of adding the this compound stock solution directly to the full volume of media, first aliquot a small volume of media or phosphate-buffered saline (PBS) into a separate tube. While vortexing the small volume of media/PBS, add the this compound stock solution dropwise. Then, add this intermediate dilution to the final volume of your culture medium. This gradual dilution can sometimes prevent immediate precipitation.

  • Use a Co-solvent System (for in vivo or specific in vitro applications):

    • For animal studies, a common vehicle is a mixture of DMSO and other solubilizing agents. A reported formulation for this compound is 10% DMSO in corn oil.[3]

    • Action: For in vitro assays where higher concentrations are needed and DMSO alone is insufficient, consider using a combination of biocompatible co-solvents and surfactants. However, extensive validation is required to ensure the vehicle itself does not affect the experimental outcome.

Issue 2: Inconsistent or Lower-than-Expected Potency in Cellular Assays

Possible Cause: This could be due to several factors, including the degradation of this compound in solution, inaccurate concentration of the stock solution, or sub-optimal final concentration in the assay.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Prepare fresh stock solutions of this compound, especially if the current stock has been stored for an extended period or subjected to multiple freeze-thaw cycles. It is recommended that stock solutions are stable for up to 3 months at -20°C.[4][7]

  • Accurate Pipetting and Dilution:

    • Action: Use calibrated pipettes and ensure thorough mixing after each dilution step to achieve the desired final concentration in your assay.

  • Confirm Experimental Concentration:

    • The suggested concentration for cell inhibition studies is typically in the range of 1-5 µM.[7][8]

    • Action: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 379.45 g/mol [3][7]
Solubility in DMSO Up to 50 mg/mL (131.77 mM)[3]
Soluble to 10 mM[9]
Solubility for in vivo use ≥ 3 mg/mL in 10% DMSO + 90% corn oil[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in DMSO) -20°C for up to 3 months; -80°C for up to 2 years[3][4]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (general), ≤ 0.1% (sensitive cells)[5][6]
Suggested Concentration for Cell Inhibition Studies ~1-5 µM[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 379.45 g/mol ), you would need 3.7945 mg.

  • Place the weighed this compound into a sterile vial.

  • Add the required volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved, resulting in a clear stock solution. Gentle warming or sonication may be used if necessary.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[3][4]

Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins

Note: This is a general protocol and requires optimization for this compound.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Drying oven or vacuum desiccator

Procedure:

  • Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of this compound to HPβCD. This may need to be optimized through phase solubility studies.

  • Weigh Components: Accurately weigh the this compound and HPβCD according to the chosen molar ratio.

  • Form a Paste: Place the physical mixture into a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, uniform paste.

  • Knead: Thoroughly knead the mixture with the pestle for 45-60 minutes to facilitate the formation of the inclusion complex.

  • Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: Grind the dried complex into a fine powder. This powder should exhibit enhanced aqueous solubility compared to the parent compound.

Visualizations

BCRP_ABCG2_Signaling_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space BCRP BCRP/ABCG2 Transporter (Inactive State) BCRP_active BCRP/ABCG2 Transporter (Active State) BCRP->BCRP_active Drug Anticancer Drug (e.g., Mitoxantrone) BCRP_active->Drug Translocates drug out of cell ADP ADP + Pi BCRP_active->ADP ATP Hydrolysis Efflux Drug Efflux Drug->BCRP Binds to transporter FTC This compound FTC->BCRP Inhibits ATP ATP ATP->BCRP Binds to NBD ADP->BCRP Resets transporter

Caption: Mechanism of BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in DMSO prep_working Prepare Working Dilutions in Cell Culture Medium prep_stock->prep_working add_drug Add Anticancer Drug (with or without this compound) prep_working->add_drug cell_seeding Seed Cells in Multi-well Plates cell_seeding->add_drug incubate Incubate for Specified Time add_drug->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubate->cytotoxicity_assay data_analysis Analyze Data and Determine IC50 Values cytotoxicity_assay->data_analysis

References

Why is Fumitremorgin C not working in my assay?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fumitremorgin C (FTC) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any inhibition of ABCG2 activity. What are the possible reasons?

There are several potential reasons why this compound (FTC) may not be effective in your assay. Here is a step-by-step troubleshooting guide to help you identify the issue:

  • Compound Integrity and Storage:

    • Improper Storage: FTC is sensitive to storage conditions. It should be stored at 2-8°C as a lyophilized powder.[1] Once reconstituted in a solvent like DMSO, it is recommended to aliquot and store at -20°C.[1] There are conflicting reports on the stability of stock solutions, with some sources suggesting stability for up to 3 months at -20°C[1], while others advise preparing solutions fresh. To be safe, using a freshly prepared solution or a recently aliquoted frozen stock is advisable.

    • Degradation: Repeated freeze-thaw cycles can degrade the compound. It is best practice to use single-use aliquots.

  • Experimental Setup:

    • Incorrect Concentration: The effective concentration of FTC is crucial. For cell-based inhibition studies, a concentration range of 1-5 µM is generally recommended.[1] However, the optimal concentration can be cell-line dependent. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.

    • Cell Line Specificity: Ensure that your cell line expresses the target protein, ABCG2 (also known as BCRP). FTC is a specific inhibitor of ABCG2 and will not be effective in cell lines that do not express this transporter or primarily rely on other efflux pumps like MDR1 (P-glycoprotein) or MRP1.[2][3][4][5][6]

    • Species Specificity: FTC exhibits differential inhibitory activity between species. It has been shown to be a more potent inhibitor of human ABCG2 than its murine ortholog.[7] If you are using a murine cell line, you may need to use a higher concentration of FTC to achieve the desired inhibition.

    • Assay-Specific Issues: The nature of your assay can influence the apparent activity of FTC. For example, in cytotoxicity assays, the incubation time with FTC and the cytotoxic substrate is a critical parameter.

  • Solubility Issues:

    • Poor Solubility in Aqueous Media: FTC has poor water solubility.[8] When preparing your working solutions, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and ensure the compound remains in solution. Precipitation of FTC in the assay medium will lead to a loss of activity.

Q2: I am seeing high variability in my results between experiments. What could be the cause?

High variability in experiments with FTC can stem from several factors:

  • Inconsistent FTC Preparation: As mentioned, the stability of FTC solutions can be a factor. Inconsistent preparation of working solutions from stock can lead to variability. Always ensure the stock solution is fully thawed and mixed well before preparing dilutions.

  • Cell Culture Conditions:

    • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments. Cells at high passage numbers can exhibit altered phenotypes, including changes in transporter expression.

    • Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results, especially in proliferation or cytotoxicity assays.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.

Q3: What is the recommended solvent for this compound and what are the storage conditions for the solution?

This compound is soluble in DMSO, ethanol, and methanol.[9] For cell-based assays, DMSO is the most commonly used solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).

  • Storage of Stock Solution: There is some conflicting information on the long-term stability of FTC in DMSO.

    • One source suggests that stock solutions are stable for up to 3 months when aliquoted and stored at -20°C.[1]

    • Another source states that DMSO solutions are stable for up to 2 months at 2-8°C.

    • A third source suggests that solutions are unstable and should be prepared fresh.[10]

    • Recommendation: To ensure consistent results, it is best to prepare fresh solutions or use aliquots that have been stored at -20°C for no longer than one to three months. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubility
DMSO10 mg/mL
Ethanol5 mg/mL
Methanol5 mg/mL

Data sourced from Sigma-Aldrich product information.

Table 2: IC50 Values of this compound for Reversing Multidrug Resistance

Cell LineSubstrateFold ReversalFTC Concentration (µM)Reference
MCF-7/BCRPMitoxantrone29.45Cancer Research, 2000
MCF-7/BCRPDoxorubicin6.65Cancer Research, 2000
MCF-7/BCRPTopotecan6.55Cancer Research, 2000
S1-M1-3.2Mitoxantrone935MedChemExpress
S1-M1-3.2Doxorubicin265MedChemExpress
S1-M1-3.2Topotecan245MedChemExpress
MCF-7/mtxRMitoxantrone114Not SpecifiedMedChemExpress
MCF-7/mtxRDoxorubicin3Not SpecifiedMedChemExpress

Experimental Protocols

Protocol: In Vitro ABCG2 Inhibition Assay using a Cytotoxicity Assay

This protocol describes a common method to assess the ability of this compound to reverse ABCG2-mediated multidrug resistance.

  • Cell Seeding:

    • Seed ABCG2-overexpressing cells and the corresponding parental (control) cells in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the cytotoxic drug (e.g., mitoxantrone, topotecan) in cell culture medium.

    • Prepare solutions of the cytotoxic drug in combination with a fixed, non-toxic concentration of this compound (e.g., 1-5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the prepared drug solutions (cytotoxic drug alone, and cytotoxic drug with FTC) to the respective wells.

    • Include control wells with medium and DMSO only.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • After the incubation period, assess cell viability using a suitable method (e.g., MTT, SRB, or CellTiter-Glo assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value (the concentration of the cytotoxic drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in the presence of FTC.

    • The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of FTC.

Visualizations

FumitremorginC_Mechanism cluster_cell Cancer Cell ABCG2 ABCG2 (BCRP Transporter) Efflux Drug Efflux ABCG2->Efflux pumps drug out Drug Chemotherapeutic Drug Drug->ABCG2 is a substrate for Accumulation Drug Accumulation & Cell Death Drug->Accumulation FTC This compound FTC->ABCG2 inhibits

Caption: Mechanism of action of this compound in overcoming ABCG2-mediated drug resistance.

Troubleshooting_Workflow Start This compound Not Working Check_Compound 1. Check Compound Integrity - Proper storage? - Freshly prepared? - No repeated freeze-thaw? Start->Check_Compound Check_Concentration 2. Verify Concentration - Is it in the optimal range (1-5 µM)? - Performed a dose-response curve? Check_Compound->Check_Concentration If compound is OK Result_Not_OK Consult Further Check_Compound->Result_Not_OK If compound is suspect Check_Cell_Line 3. Validate Cell Line - Does it express ABCG2? - Is it the correct species (human/murine)? Check_Concentration->Check_Cell_Line If concentration is OK Check_Concentration->Result_Not_OK If concentration is off Check_Solubility 4. Assess Solubility - Final DMSO concentration <0.5%? - No precipitation observed? Check_Cell_Line->Check_Solubility If cell line is appropriate Check_Cell_Line->Result_Not_OK If cell line is wrong Check_Assay 5. Review Assay Protocol - Appropriate incubation times? - Healthy cells? Check_Solubility->Check_Assay If soluble Check_Solubility->Result_Not_OK If precipitation occurs Result_OK Problem Solved Check_Assay->Result_OK If protocol is correct Check_Assay->Result_Not_OK If protocol has issues

Caption: A troubleshooting workflow for experiments where this compound is not effective.

References

Technical Support Center: Troubleshooting Drug Accumulation Assays with Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug accumulation assays using Fumitremorgin C (FTC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug accumulation assays?

A1: this compound (FTC) is a mycotoxin that acts as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the Breast Cancer Resistance Protein (BCRP).[1][2][3][4] ABCG2 is an efflux pump that actively transports a wide variety of substrates, including many chemotherapeutic agents, out of cells, leading to multidrug resistance (MDR).[2][5][6] In drug accumulation assays, FTC is used to block the function of ABCG2. By comparing the accumulation of a fluorescent substrate or a cytotoxic drug in the presence and absence of FTC, researchers can determine if the compound is a substrate of ABCG2. An increase in intracellular drug accumulation in the presence of FTC indicates that the drug is normally effluxed by ABCG2.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the function of the ABCG2 transporter.[2] It is suggested to inhibit ABCG2 through an allosteric mechanism, meaning it binds to a site on the transporter other than the substrate-binding site, inducing a conformational change that prevents the transport of substrates.[7] This inhibition leads to an increased intracellular concentration of ABCG2 substrates.[1] Unlike some other inhibitors, FTC is considered a "static" inhibitor, meaning it primarily blocks the transporter's function without causing its degradation.[2]

Q3: Is this compound specific to ABCG2?

A3: this compound is considered a selective inhibitor of ABCG2 and does not significantly affect the activity of other major multidrug resistance transporters like P-glycoprotein (P-gp/MDR1/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[1][8] This specificity makes it a valuable tool for investigating the specific role of ABCG2 in drug transport and resistance.

Q4: What are some common substrates of ABCG2 that can be used in accumulation assays with this compound?

A4: Several fluorescent dyes and chemotherapeutic agents are well-characterized substrates of ABCG2 and are commonly used in accumulation assays. These include:

  • Fluorescent Probes: Hoechst 33342, BODIPY-prazosin, and pheophorbide A.

  • Chemotherapeutic Drugs: Mitoxantrone (B413), doxorubicin, topotecan, and SN-38 (the active metabolite of irinotecan).[1][6]

The choice of substrate will depend on the specific experimental setup and available detection methods (e.g., fluorescence microscopy, flow cytometry, or plate readers).

Q5: What is the difference between this compound and its analog, Ko143?

A5: Ko143 is a synthetic, tetracyclic analog of this compound.[9] It was developed to overcome the in vivo neurotoxicity associated with FTC.[2][9] Ko143 is a more potent and specific inhibitor of ABCG2 than FTC.[9] While both can be used for in vitro studies, Ko143 is the preferred choice for in vivo experiments due to its improved safety profile.[9]

Troubleshooting Guide

Problem 1: No significant increase in drug accumulation is observed in the presence of this compound.

This is a common issue that can arise from several factors. The following troubleshooting steps can help identify the cause:

Possible Cause & Solution
  • Low ABCG2 Expression in the Cell Line: The chosen cell line may not express sufficient levels of functional ABCG2 transporter at the plasma membrane.

    • Solution:

      • Verify ABCG2 Expression: Confirm ABCG2 protein expression and localization using techniques like Western blotting, immunofluorescence, or flow cytometry with an ABCG2-specific antibody.

      • Use a Positive Control Cell Line: Employ a cell line known to overexpress ABCG2 (e.g., MCF-7/MX100, S1-M1-3.2, or a transfected cell line like MDCKII-ABCG2) as a positive control to validate the assay setup.[6][10]

      • Induce Expression: In some systems, ABCG2 expression can be induced by treating cells with certain compounds, but this should be carefully validated.

  • Suboptimal Concentration of this compound: The concentration of FTC may be too low to effectively inhibit ABCG2.

    • Solution:

      • Perform a Dose-Response Curve: Determine the optimal concentration of FTC for your specific cell line and substrate by testing a range of concentrations (e.g., 0.1 µM to 20 µM). A typical starting concentration for cell-based inhibition studies is around 1-5 µM.[11]

      • Consult Literature: Refer to published studies that have used the same cell line to find an effective concentration range for FTC.

  • The Test Compound is Not an ABCG2 Substrate: The drug or fluorescent probe being tested may not be transported by ABCG2.

    • Solution:

      • Use a Positive Control Substrate: Include a known ABCG2 substrate (e.g., mitoxantrone or Hoechst 33342) in your experiment to confirm that FTC is active and the assay is working correctly.

      • Literature Review: Check existing literature to see if your compound of interest has been previously identified as an ABCG2 substrate.

  • Issues with this compound Stability or Solubility: FTC may have degraded or precipitated out of the solution.

    • Solution:

      • Prepare Fresh Solutions: FTC solutions can be unstable.[4] Prepare fresh working solutions of FTC from a frozen stock for each experiment.

      • Proper Storage: Store stock solutions of FTC in an appropriate solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]

      • Check for Precipitation: Before adding to the cells, visually inspect the final dilution in the cell culture medium for any signs of precipitation. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[12]

Troubleshooting Workflow: No Increase in Accumulation

G start Start: No increase in drug accumulation with FTC q1 Is ABCG2 expression confirmed in your cell line? start->q1 a1_no Verify ABCG2 expression (Western blot, IF, etc.). Use a positive control cell line. q1->a1_no No / Unsure q2 Are you using an optimal concentration of FTC? q1->q2 Yes a1_no->q2 a2_no Perform a dose-response curve (e.g., 0.1-20 µM). Check literature for guidance. q2->a2_no No / Unsure q3 Is your test compound a known ABCG2 substrate? q2->q3 Yes a2_no->q3 a3_no Use a positive control substrate (e.g., Mitoxantrone, Hoechst 33342). q3->a3_no No / Unsure q4 Are your FTC solutions fresh and properly prepared? q3->q4 Yes a3_no->q4 a4_no Prepare fresh solutions from -80°C aliquots. Check for precipitation. Keep DMSO <0.5%. q4->a4_no No / Unsure end_node Problem likely resolved. Consult further literature or technical support if issues persist. q4->end_node Yes a4_no->end_node

Fig 1. Troubleshooting workflow for no observed increase in drug accumulation.
Problem 2: High background fluorescence or signal in control wells.

High background can mask the specific signal from the accumulated drug, making data interpretation difficult.

Possible Cause & Solution
  • Autofluorescence of Cells or Compound: The cells themselves or the test compound may be inherently fluorescent at the excitation/emission wavelengths used.

    • Solution:

      • Include Proper Controls: Always include "cells only" and "compound only" (without cells) wells to measure background fluorescence.

      • Subtract Background: Subtract the average background fluorescence from all experimental wells.

      • Optimize Wavelengths: If possible, adjust the excitation and emission wavelengths to maximize the signal-to-noise ratio.

  • Contamination of Media or Reagents: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Bacterial or fungal contamination can also increase the signal.

    • Solution:

      • Use Phenol Red-Free Media: For fluorescence-based assays, it is highly recommended to use phenol red-free media during the incubation and measurement steps.

      • Ensure Aseptic Technique: Maintain sterile conditions to prevent contamination.

Problem 3: Cell death or cytotoxicity observed in wells treated with this compound alone.

FTC, being a mycotoxin, can exhibit cytotoxicity at higher concentrations or with prolonged exposure.

Possible Cause & Solution
  • This compound Toxicity: The concentration of FTC is too high for the specific cell line.

    • Solution:

      • Perform a Cytotoxicity Assay: Before the accumulation assay, assess the toxicity of FTC alone on your cells using a viability assay (e.g., MTT, SRB, or CellTiter-Glo).[1] Determine the highest non-toxic concentration of FTC for the duration of your experiment.

      • Reduce Incubation Time: If possible, shorten the incubation time with FTC to the minimum required to achieve effective ABCG2 inhibition.

  • Solvent Toxicity: If using a high concentration of a stock solution, the final concentration of the solvent (e.g., DMSO) may be toxic to the cells.

    • Solution:

      • Maintain Low Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the culture medium is at a non-toxic level, typically below 0.5%.[12]

      • Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent alone to assess its effect on cell viability.

ABCG2 Inhibition and Cytotoxicity Pathway

G cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Drug_in Drug (Intracellular) Drug_out Drug (Extracellular) Drug_out->ABCG2 Efflux Drug_in->ABCG2 ATP Toxicity Cellular Toxicity Drug_in->Toxicity Increased Concentration Leads to Effect FTC This compound FTC->ABCG2 Inhibition FTC->Toxicity High Concentration Can be Directly Toxic

Fig 2. FTC inhibits ABCG2-mediated drug efflux, increasing intracellular drug concentration and potential cytotoxicity.
Problem 4: Inconsistent or highly variable results between replicates.

High variability can undermine the statistical significance of your findings.

Possible Cause & Solution
  • Inaccurate Pipetting or Cell Seeding: Inconsistent volumes of reagents or numbers of cells per well.

    • Solution:

      • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

      • Homogenize Cell Suspension: Gently and thoroughly mix the cell suspension before seeding to ensure a uniform cell density across all wells.

      • Use Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to improve accuracy.

  • Edge Effects in Multi-well Plates: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell health.

    • Solution:

      • Avoid Outer Wells: If possible, avoid using the outermost wells for experimental conditions. Fill them with sterile water or media to create a humidity barrier.

      • Ensure Proper Incubation: Use a humidified incubator and ensure the plate is sealed correctly.

  • Species-Specific Differences in FTC Potency: If using non-human cell lines, the inhibitory potency of FTC can differ.

    • Solution:

      • Be Aware of Species Differences: Human ABCG2 is more sensitive to inhibition by FTC than its murine ortholog (Bcrp1).[13][14] You may need to use higher concentrations of FTC for murine cells to achieve complete inhibition.

      • Empirically Determine IC50: It is crucial to experimentally determine the IC50 of FTC for the specific cell line (human, mouse, etc.) you are using.

Quantitative Data Summary

The inhibitory potency of this compound is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the transporter by 50%. These values can vary depending on the cell line, the substrate used, and the assay conditions.

Cell LineTransporterAssay TypeSubstrateFTC IC50 / Effective Conc.Reference
HEK293 (transfected)Human ABCG2Cytotoxicity PotentiationMitoxantrone5.42 nM (IC50)[1]
S1M1-3.2Human ABCG2Cytotoxicity PotentiationMitoxantrone5 µM (significantly potentiates)[1]
MDCKII-hABCG2Human ABCG2Transcellular TransportMitoxantrone1 µM (complete inhibition)[14]
MDCKII-mBcrp1Murine Bcrp1Transcellular TransportMitoxantrone>1 µM (moderate inhibition)[14]
General UseABCG2Cell-based InhibitionVarious~1-5 µM (suggested)[11]

Key Experimental Protocols

Protocol 1: Drug Accumulation Assay Using a Fluorescent Substrate (e.g., Hoechst 33342)

This protocol describes a general method for measuring the accumulation of a fluorescent ABCG2 substrate using a plate reader.

  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight (or longer, depending on the cell line's doubling time) at 37°C and 5% CO₂.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.

    • Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water. Store at 4°C, protected from light.

    • Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium).

  • Inhibitor Pre-incubation:

    • Wash the cells twice with warm assay buffer.

    • Add assay buffer containing the desired final concentration of FTC (e.g., 10 µM) or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the plate for 30-60 minutes at 37°C.

  • Substrate Addition and Incubation:

    • Add the fluorescent substrate (e.g., Hoechst 33342 at a final concentration of 5 µM) to all wells.

    • Incubate for 60-90 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells three times with ice-cold assay buffer to remove extracellular substrate.

    • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to ensure complete cell lysis.

    • Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission for Hoechst 33342).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal to the protein content in each well (optional, but recommended for accuracy).

    • Calculate the fold-increase in accumulation: (Fluorescence with FTC) / (Fluorescence with vehicle).

Protocol 2: Cytotoxicity Assay to Measure Reversal of Resistance

This protocol determines the ability of FTC to sensitize ABCG2-overexpressing cells to a cytotoxic substrate.

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for several days of growth. Incubate overnight.

  • Drug and Inhibitor Preparation:

    • Prepare a serial dilution of the cytotoxic drug (e.g., mitoxantrone) at 2x the final desired concentrations.

    • Prepare solutions of the cytotoxic drug dilutions that also contain FTC at a fixed, non-toxic concentration (e.g., 5 µM).

    • Also prepare control wells: cells with media only, cells with FTC only, and cells with vehicle only.

  • Treatment:

    • Remove the old media and add the prepared drug/inhibitor solutions to the cells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • After incubation, measure cell viability using a standard method such as Sulforhodamine B (SRB), MTT, or a resazurin-based assay.[1]

  • Data Analysis:

    • Generate dose-response curves for the cytotoxic drug in the presence and absence of FTC.

    • Calculate the IC50 values for each condition.

    • The "fold-reversal" or "sensitization factor" is calculated as: (IC50 of drug alone) / (IC50 of drug + FTC). A value greater than 1 indicates that FTC sensitizes the cells to the drug.

References

How to account for Fumitremorgin C neurotoxicity in in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the neurotoxicity of Fumitremorgin C (FTC) in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: We are planning an in vivo study to inhibit BCRP using this compound. What is the recommended dose and what should we watch for?

A1: It is strongly advised not to use this compound in in vivo studies. FTC is a potent tremorgenic mycotoxin with significant neurotoxic effects that preclude its use in living animals.[1] Administration of FTC, particularly at doses effective for BCRP inhibition, is known to cause severe adverse neurological symptoms including sustained tremors, convulsions, paralysis, and potentially death.[2]

Q2: What are the specific signs of this compound neurotoxicity in mice or rats?

A2: The primary signs of FTC neurotoxicity in rodents are neurological. Within minutes of administration, animals may exhibit sustained whole-body tremors and tetanic convulsions.[1] These symptoms are characteristic of the fumitremorgin/verruculogen/tryprostatin class of alkaloids.[1] At higher doses, these effects can progress to paralysis and death.[2]

Q3: Is there any way to mitigate the neurotoxic effects of this compound to allow for its in vivo use?

A3: Currently, there are no established protocols to effectively mitigate the neurotoxicity of this compound to a degree that would render it safe for in vivo use. The scientific consensus is to avoid its use in animals altogether and instead utilize less toxic alternatives.

Q4: What are the recommended alternatives to this compound for in vivo BCRP inhibition?

A4: The most widely recommended and utilized alternative is Ko143 . Ko143 is a tetracyclic analog of FTC that was specifically developed to be a potent and specific BCRP inhibitor without the associated neurotoxicity.[1][3] Studies have shown that Ko143 is well-tolerated in mice at high oral and intraperitoneal doses with no signs of toxicity, while effectively inhibiting BCRP.[1][3]

Q5: How does the potency of Ko143 compare to this compound?

A5: Ko143 is considered to be the most potent BCRP inhibitor known thus far, even more so than this compound.[1][3] Its high potency and specificity for BCRP, combined with its favorable safety profile, make it the superior choice for in vivo experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Animals exhibit tremors, seizures, or convulsions after administration of a BCRP inhibitor. You are likely using this compound. These are the classic signs of its severe neurotoxicity.[1][2]Immediately cease all in vivo use of this compound. Euthanize affected animals to prevent further suffering, following approved institutional guidelines. For future studies, switch to a non-toxic analog such as Ko143.
Difficulty in finding a safe and effective in vivo dose for this compound. The therapeutic window for this compound in vivo is practically non-existent due to its neurotoxicity at effective BCRP-inhibiting concentrations.Do not proceed with dose-escalation studies for this compound. The risk of severe adverse events is extremely high. The recommended course of action is to use Ko143, for which effective and non-toxic dosing regimens have been established.[4]
Inconsistent or unexpected results in a study using this compound. The severe physiological stress and neurological disruption caused by this compound can introduce significant confounding variables, making it difficult to interpret data related to your primary research question.Re-evaluate your experimental design. The use of a toxic compound like this compound can compromise the validity of your findings. Redesign the study using a clean BCRP inhibitor like Ko143 to ensure that the observed effects are due to BCRP inhibition and not compound toxicity.

Quantitative Data: Comparative Toxicity of BCRP Inhibitors

Compound Species Dose & Route Observed Effects Reference
This compound Mouse25 mg/kg (oral)Induction of tremors.[1]
This compound Mouse"a fraction of 1 mg/kg" (i.p.)Induction of tremors.[1]
This compound SCID Mouse25 mg/kg (i.v., single dose)Reportedly no major toxicities in this specific pharmacokinetic study.[5]
Ko143 MouseHigh doses (oral or i.p.)No signs of toxicity evinced.[1][3]
Ko143 Mouse1, 7, and 15 mg/kgUsed effectively to inhibit BCRP at the blood-brain barrier with no reported toxicity.[4]

Experimental Protocols

Protocol 1: Assessment of Neurotoxicity via Behavioral Observation

This protocol is designed to assess the potential neurotoxic effects of a compound, comparing a test article (like an FTC analog) to a negative control (vehicle) and a positive control (FTC, if ethically approved for a very limited, acute study to establish the toxic phenotype).

Objective: To observe and score behavioral changes indicative of neurotoxicity.

Materials:

  • Test compound (e.g., Ko143)

  • Vehicle control (e.g., DMSO, PEG 300, Tween 80 in water)

  • This compound (for positive control, if applicable and justified)

  • Appropriate rodent strain (e.g., C57BL/6 mice)

  • Observation arena (e.g., clean, standard mouse cage)

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate animals to the testing room and observation arenas for at least 1 hour before dosing.

  • Baseline Observation: Record a 5-10 minute video of each animal's baseline activity. Score for posture, gait, and presence of any abnormal movements.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).

  • Post-Dose Observation: Immediately after dosing, place the animal back in the observation arena and record continuously for at least 60 minutes.

  • Scoring: At regular intervals (e.g., 5, 15, 30, 60 minutes post-dose), score the animals for signs of neurotoxicity. A simple scoring system can be used:

    • 0: Normal behavior, no tremors.

    • 1: Mild, intermittent tremors, especially when the animal is still.

    • 2: Moderate, persistent tremors affecting the whole body.

    • 3: Severe, continuous tremors and/or presence of clonic convulsions.

    • 4: Loss of righting reflex, tonic convulsions, or moribund state.

  • Data Analysis: Compare the scores between treatment groups over time. Note the latency to onset and the duration of any symptoms.

Protocol 2: Motor Coordination Assessment using the Rotarod Test

Objective: To quantitatively assess the effect of a compound on motor coordination and balance.

Materials:

  • Rotarod apparatus for mice/rats

  • Test compound, vehicle control

  • Appropriate rodent strain

Procedure:

  • Training: For 2-3 consecutive days prior to the test day, train the animals on the rotarod. Each training session should consist of 3-5 trials.

    • Set the rotarod to a constant low speed (e.g., 4-5 RPM) or an accelerating speed (e.g., 4 to 40 RPM over 5 minutes).

    • Place the animal on the rotating rod. The trial ends when the animal falls off or grips the rod and spins around for two consecutive revolutions.

    • Record the latency to fall for each trial. Animals should show improvement (longer latencies) over the training period.

  • Test Day - Baseline: On the test day, perform a baseline trial to ensure stable performance.

  • Dosing: Administer the test compound or vehicle.

  • Post-Dose Testing: At predefined time points after dosing (e.g., 30, 60, 120 minutes), place the animal back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the post-dose latency to fall with the baseline performance for each animal. Analyze the differences between the vehicle and test compound groups. A significant decrease in latency to fall indicates impaired motor coordination.

Visualizations

Signaling Pathway

The tremorgenic effects of this compound and related mycotoxins are believed to be mediated through the inhibition of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This inhibition disrupts the normal flow of chloride ions into the neuron, leading to a state of hyperexcitability that manifests as tremors and convulsions.

GABAA_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor (Chloride Channel) Cl_channel Cl- Influx GABAA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GABA->GABAA_R Binds to FTC This compound FTC->GABAA_R Inhibits (Non-competitively)

This compound inhibits the GABA-A receptor, preventing inhibitory signaling.
Experimental Workflow

The following workflow outlines the decision-making process and experimental steps for researchers investigating BCRP inhibition in vivo.

BCRP_Inhibitor_Workflow start Start: Need for in vivo BCRP Inhibition decision_compound Select BCRP Inhibitor start->decision_compound ftc_path This compound decision_compound->ftc_path Incorrect Choice ko143_path Ko143 or other non-toxic analog decision_compound->ko143_path Recommended Choice stop_ftc STOP! High risk of severe neurotoxicity. Do not use in vivo. ftc_path->stop_ftc protocol_dev Protocol Development: - Dose selection - Vehicle formulation - Route of administration ko143_path->protocol_dev pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies protocol_dev->pk_pd_study neurotox_screen Concurrent Neurotoxicity Screening (Behavioral Tests) protocol_dev->neurotox_screen efficacy_study Proceed to Efficacy Study pk_pd_study->efficacy_study neurotox_screen->efficacy_study If no toxicity observed

Decision workflow for selecting a BCRP inhibitor for in vivo studies.

References

Validation & Comparative

A Head-to-Head Comparison of Fumitremorgin C and Ko143 in BCRP/ABCG2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors is critical for overcoming multidrug resistance in cancer therapy and improving drug disposition. This guide provides an objective comparison of two prominent BCRP inhibitors, the mycotoxin Fumitremorgin C (FTC) and its synthetic analog, Ko143, supported by experimental data.

This compound, a natural product isolated from Aspergillus fumigatus, was one of the first potent and specific inhibitors of the BCRP/ABCG2 transporter to be identified.[1] However, its inherent neurotoxicity has largely precluded its use in clinical settings.[2][3] This led to the development of synthetic analogs, with Ko143 emerging as a highly potent and less toxic alternative.[3][4] Ko143 was designed to retain the inhibitory activity of FTC while minimizing its toxic effects, making it a valuable tool for in vitro and in vivo research.[3][4]

Quantitative Efficacy: A Tabular Comparison

The following table summarizes the key quantitative data comparing the efficacy of this compound and Ko143 as BCRP inhibitors.

ParameterThis compound (FTC)Ko143Reference(s)
BCRP/ABCG2 Inhibition (IC50) ~1 µM9.7 nM - 26 nM[5][6]
Reversal of Drug Resistance (EC90) Significantly higher than Ko143 (species-dependent)~26 nM[2][4]
Selectivity over P-glycoprotein (P-gp) Does not inhibit P-gp>200-fold selective for BCRP over P-gp[4][7][8]
Selectivity over Multidrug Resistance-Associated Protein 1 (MRP1) Does not inhibit MRP1>200-fold selective for BCRP over MRP1[4][7][8]

Experimental Insights: Potency and Selectivity

Ko143 consistently demonstrates significantly greater potency in inhibiting BCRP compared to this compound. Reports indicate that Ko143 has an IC50 value for BCRP in the low nanomolar range, with some studies reporting values as low as 9.7 nM for the inhibition of ABCG2 ATPase activity.[5] In contrast, the IC50 for this compound is approximately 1 µM.[6]

In assays measuring the reversal of BCRP-mediated multidrug resistance, Ko143 is also markedly more potent. The effective concentration to reverse 90% of drug resistance (EC90) for Ko143 is approximately 26 nM.[4] While direct comparative EC90 values are not always presented side-by-side in the literature, studies consistently show that this compound is less potent than Ko143 in reversing resistance to BCRP substrate drugs like mitoxantrone (B413) and topotecan.[2]

A key advantage of both inhibitors is their high selectivity for BCRP over other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[4][8] Ko143, in particular, exhibits over 200-fold selectivity for BCRP, making it a highly specific tool for studying BCRP function.[4][7] This specificity is crucial for dissecting the specific role of BCRP in multidrug resistance without the confounding effects of inhibiting other transporters.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound and Ko143.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an inhibitor required to reverse drug resistance in BCRP-overexpressing cells.

  • Cell Seeding: Seed cancer cell lines overexpressing BCRP (e.g., MDCKII-hABCG2) and the parental control cell line in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the cytotoxic drug (e.g., mitoxantrone) in the presence or absence of a fixed concentration of the inhibitor (this compound or Ko143). A vehicle control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values (the concentration of the cytotoxic drug that inhibits cell growth by 50%) from the dose-response curves. The reversal of resistance is determined by the fold-decrease in the IC50 in the presence of the inhibitor.

Mitoxantrone Accumulation Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to increase the intracellular accumulation of a fluorescent BCRP substrate.

  • Cell Preparation: Harvest BCRP-overexpressing cells and parental control cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound, Ko143, or a vehicle control for 30-60 minutes at 37°C.

  • Substrate Addition: Add the fluorescent BCRP substrate, mitoxantrone, to the cell suspension and incubate for an additional 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to stop the efflux and remove extracellular substrate.

  • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity of the inhibitor-treated cells to the vehicle-treated cells to determine the increase in substrate accumulation.

Hoechst 33342 Efflux Assay

This assay is another method to assess BCRP-mediated transport by measuring the efflux of the fluorescent dye Hoechst 33342.

  • Cell Staining: Incubate BCRP-overexpressing cells with Hoechst 33342 (e.g., 5 µg/mL) for 45 minutes at 37°C.[9]

  • Inhibitor Treatment: During the staining and subsequent efflux period, incubate the cells with this compound, Ko143, or a vehicle control at the desired concentrations.[9]

  • Efflux Period: After staining, wash the cells with cold buffer and then incubate them in warm media (with or without the inhibitor) for a 45-minute efflux period to allow for the removal of the dye from the cells.[9]

  • Data Acquisition: Analyze the fluorescence of the cells using a flow cytometer, typically measuring both blue and red fluorescence to identify the "side population" (SP) of cells with low fluorescence due to high efflux activity.

  • Analysis: A decrease in the percentage of the side population in the presence of an inhibitor indicates inhibition of BCRP-mediated efflux.

Visualizing the Mechanisms

To better understand the context of BCRP inhibition and the experimental approaches, the following diagrams are provided.

BCRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling BCRP BCRP/ABCG2 Transporter Drug_out Drug Efflux BCRP->Drug_out ATP-dependent Transport PI3K PI3K AKT AKT PI3K->AKT AKT->BCRP Upregulation Hedgehog Hedgehog Signaling GLI1 GLI1 Hedgehog->GLI1 GLI1->BCRP Upregulation Drug Chemotherapeutic Drug Drug->BCRP Substrate MDR Multidrug Resistance Drug_out->MDR Inhibitor This compound or Ko143 Inhibitor->BCRP Inhibition

Caption: Signaling pathways influencing BCRP/ABCG2 expression and its inhibition.

Experimental_Workflow start Start: BCRP-overexpressing cell line step1 Seed cells in 96-well plate start->step1 step2 Treat with Chemotherapeutic Drug +/- Inhibitor (FTC or Ko143) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Perform Viability Assay (e.g., MTT) step3->step4 step5 Measure Intracellular Drug Accumulation (e.g., Mitoxantrone Assay) step3->step5 end Determine IC50 and Reversal of Resistance step4->end step5->end

Caption: Workflow for assessing BCRP inhibition and reversal of multidrug resistance.

Logical_Relationship BCRP BCRP/ABCG2 Overexpression Efflux Increased Drug Efflux BCRP->Efflux MDR Multidrug Resistance Efflux->MDR Inhibitor This compound / Ko143 Inhibition BCRP Inhibition Inhibitor->Inhibition Inhibition->BCRP Accumulation Increased Intracellular Drug Concentration Inhibition->Accumulation Sensitivity Restored Chemosensitivity Accumulation->Sensitivity

Caption: Logical flow of BCRP-mediated multidrug resistance and its reversal.

References

Validating ABCG2 Inhibition by Fumitremorgin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fumitremorgin C (FTC) and its analogs as inhibitors of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). ABCG2 is a key protein in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Accurate validation of its inhibition is crucial for the development of effective cancer therapies and for understanding drug-drug interactions. This document outlines experimental data, detailed protocols for validation assays, and compares FTC with other notable ABCG2 inhibitors.

Performance Comparison of ABCG2 Inhibitors

This compound, a mycotoxin, was one of the first potent and specific inhibitors of ABCG2 to be identified.[1] However, its utility in clinical settings is hampered by its neurotoxicity.[1] This led to the development of less toxic analogs, most notably Ko143, which has become a widely used tool compound in ABCG2 research.[1][2] This section compares the inhibitory potency of FTC and Ko143 with other commonly used or novel ABCG2 inhibitors.

InhibitorIC50 / EC90 (nM)Assay TypeCell Line / SystemReference
This compound ~1000-5000 (EC50)Drug Resistance ReversalVarious[3][4]
2500 (IC50)Mitoxantrone Resistance ReversalHEK293/ABCG2[5]
Ko143 26 (EC90)BCRP-mediated Resistance-[6]
<10 (IC50)ATPase AssayReconstituted ABCG2[1]
9.7 (IC50)ATPase AssayABCG2[7]
Tariquidar 1000 (IC50)Pheophorbide a TransportABCG2-transfected HEK293[8]
138.4 (EC50)ATPase AssayBCRP[9]
Elacridar (B1662867) (GF120918) 160 (IC50)[3H]azidopine labelingP-glycoprotein[10]
430 (IC50)Pheophorbide a accumulationMDCK/BCRP[11]
Febuxostat 27 (IC50)Urate TransportABCG2 Vesicles[12]
Lapatinib 25-5000 (IC50)VariousVarious[13]
Novobiocin -Drug Resistance ReversalBCRP-expressing cells[14]

Experimental Protocols for ABCG2 Inhibition Validation

Accurate determination of ABCG2 inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to validate the activity of inhibitors like this compound.

ATPase Assay

This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors are expected to modulate this activity.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells or HEK293 cells).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT), membrane vesicles (5-10 µg protein), and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding Mg-ATP to a final concentration of 5 mM.

  • Incubation: Incubate for a defined period (e.g., 20-40 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).

  • Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Read the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a general P-type ATPase inhibitor) from the total activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Vesicle Transport Assay

This in vitro assay directly measures the ATP-dependent transport of a labeled substrate into membrane vesicles.

Protocol:

  • Vesicle Preparation: Use inside-out membrane vesicles prepared from cells overexpressing ABCG2.

  • Transport Buffer: Prepare a transport buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose).

  • Reaction Setup: In centrifuge tubes, mix the membrane vesicles (25-50 µg protein) with the transport buffer containing the test inhibitor at various concentrations.

  • Substrate Addition: Add a radiolabeled or fluorescent ABCG2 substrate (e.g., [³H]-mitoxantrone or estrone-3-sulfate).

  • Initiation of Transport: Start the transport by adding ATP (typically 4 mM) and an ATP-regenerating system (e.g., creatine (B1669601) kinase and creatine phosphate). For negative controls, add AMP or omit ATP.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 5-10 minutes).

  • Termination of Transport: Stop the transport by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane (e.g., nitrocellulose) using a vacuum manifold.

  • Washing: Quickly wash the filters with ice-old stop buffer to remove untransported substrate.

  • Quantification: Measure the radioactivity or fluorescence retained on the filter using a scintillation counter or fluorometer.

  • Data Analysis: Calculate the ATP-dependent transport as the difference between the amount of substrate transported in the presence and absence of ATP. Determine the inhibitory effect of the compound and calculate the IC50.

Cell-Based Substrate Accumulation Assays

These assays measure the ability of an inhibitor to block the efflux of a fluorescent ABCG2 substrate from intact cells, leading to its intracellular accumulation.

Protocol:

  • Cell Seeding: Seed cells overexpressing ABCG2 and the corresponding parental cells (as a negative control) in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate Hoechst 33342 to a final concentration of, for example, 5 µM.

  • Incubation: Incubate for an appropriate time (e.g., 60-90 minutes) at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis: Increased fluorescence in the presence of the inhibitor indicates blocked efflux. Normalize the data to control wells and calculate the EC50 value.

Protocol:

  • Cell Preparation: Harvest cells overexpressing ABCG2 and resuspend them in a suitable medium.

  • Inhibitor and Substrate Incubation: Incubate the cells with the test inhibitor and the fluorescent substrate Pheophorbide a (PhA) for a defined period (e.g., 30 minutes) at 37°C.[15]

  • Washing: Wash the cells with cold buffer to remove the extracellular substrate and inhibitor.

  • Efflux Period: Resuspend the cells in a fresh medium (with or without the inhibitor) and incubate for an additional period (e.g., 60 minutes) to allow for substrate efflux.[15]

  • Flow Cytometry Analysis: Analyze the intracellular PhA fluorescence using a flow cytometer.

  • Data Analysis: A higher fluorescence signal in the inhibitor-treated cells compared to the control cells indicates inhibition of ABCG2-mediated efflux.

Visualizing Mechanisms and Workflows

ABCG2-Mediated Drug Efflux and Inhibition

The following diagram illustrates the role of ABCG2 in multidrug resistance and how inhibitors like this compound can reverse this effect.

Mechanism of ABCG2-Mediated Drug Resistance and Inhibition cluster_cell Cancer Cell cluster_effect Cellular Outcome ABCG2 ABCG2 Transporter Drug_out Anticancer Drug (extracellular) ABCG2->Drug_out Efflux (ATP-dependent) Outcome1 Drug Resistance ABCG2->Outcome1 Leads to Drug_in Anticancer Drug (intracellular) Drug_in->ABCG2 Drug_out->Drug_in Enters Cell FTC This compound (Inhibitor) FTC->ABCG2 Inhibits Outcome2 Drug Sensitivity Restored FTC->Outcome2 Leads to

Caption: ABCG2 pumps drugs out of the cell, causing resistance. FTC blocks this pump.

Experimental Workflow for Validating ABCG2 Inhibition

The following flowchart outlines a typical experimental workflow for identifying and validating ABCG2 inhibitors.

Workflow for ABCG2 Inhibitor Validation Start Start: Candidate Inhibitor Primary_Screen Primary Screen: Cell-Based Accumulation Assay (e.g., Hoechst 33342 or PhA) Start->Primary_Screen Hit_Identified Hit Identified Primary_Screen->Hit_Identified Active No_Hit No Activity Primary_Screen->No_Hit Inactive Secondary_Assay Secondary Validation: ATPase Assay or Vesicle Transport Hit_Identified->Secondary_Assay Confirmation Confirmation of Inhibition Secondary_Assay->Confirmation Inhibition Confirmed Cytotoxicity Cytotoxicity/Chemosensitization Assay Confirmation->Cytotoxicity Final_Validation Validated Inhibitor Cytotoxicity->Final_Validation Reverses Drug Resistance

Caption: A stepwise approach to identify and confirm novel ABCG2 inhibitors.

References

Fumitremorgin C: A Comparative Guide to its Specificity for ABCG2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of Fumitremorgin C (FTC) for the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP), over two other key multidrug resistance transporters: P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of research in drug development and cancer resistance.

This compound, a mycotoxin produced by Aspergillus fumigatus, has been identified as a potent and, critically, a selective inhibitor of the ABCG2 transporter.[1][2] This specificity is of significant interest in overcoming multidrug resistance in cancer cells that overexpress ABCG2, as FTC can reverse this resistance without affecting the function of P-gp or MRP1.[3][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency of this compound and its more potent, synthetically modified analog, Ko143. While specific IC50 values for this compound against P-gp and MRP1 are not consistently reported in the literature, studies consistently demonstrate its low activity against these transporters.[5][6] The data for Ko143 further underscores the high selectivity of this class of compounds for ABCG2.

CompoundTransporterIC50 / EC90Notes
This compound ABCG2 (BCRP)~1 µM (IC50)Potent inhibitor.[1]
P-gp (ABCB1)Low to no inhibitionConsistently reported as a poor inhibitor.[3][5]
MRP1 (ABCC1)Low to no inhibitionDescribed as having weak inhibitory activity.[5]
Ko143 ABCG2 (BCRP)23 nM (EC90)A highly potent FTC analog.[7]
P-gp (ABCB1)5.5 µM (EC90)Over 200-fold less potent than against ABCG2.[7]
MRP1 (ABCC1)>8 µM (EC90)Demonstrates high selectivity for ABCG2.[7]

IC50: Half-maximal inhibitory concentration. EC90: Effective concentration to achieve 90% of the maximal response (in this case, reversal of resistance).

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays used to determine the specificity of ABC transporter inhibitors are provided below.

Hoechst 33342 Accumulation Assay (for ABCG2 Inhibition)

This assay measures the function of ABCG2 by quantifying the efflux of the fluorescent substrate Hoechst 33342. Inhibition of ABCG2 leads to increased intracellular accumulation of the dye and, consequently, higher fluorescence.

Materials:

  • Cells overexpressing ABCG2 (e.g., MDCKII-ABCG2) and parental control cells.

  • Hoechst 33342 dye (stock solution of 1 mg/mL in distilled water).[8]

  • This compound or other test inhibitors.

  • Culture medium.

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the ABCG2-overexpressing and parental cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.[9]

  • Inhibitor Pre-incubation: Remove the culture medium and wash the cells with PBS. Add culture medium containing the desired concentrations of this compound or other test compounds to the respective wells. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 30-60 minutes.

  • Hoechst 33342 Staining: Add Hoechst 33342 to each well at a final concentration of 1-5 µg/mL.[8]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[8]

  • Fluorescence Measurement:

    • Plate Reader: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS to each well and measure the fluorescence with excitation at ~350 nm and emission at ~460 nm.[10]

    • Flow Cytometer: Detach the cells, wash with PBS, and resuspend in FACS buffer. Analyze the fluorescence in the appropriate channel for UV-excited blue dyes.[8]

  • Data Analysis: Calculate the percentage of inhibition based on the fluorescence intensity in the presence and absence of the inhibitor, relative to the parental cells.

Calcein-AM Assay (for P-gp and MRP1 Inhibition)

This assay is used to assess the function of P-gp and MRP1, which can both efflux the non-fluorescent substrate Calcein-AM. Intracellular esterases convert Calcein-AM to the fluorescent molecule calcein, which is then trapped inside the cells unless effluxed by these transporters.

Materials:

  • Cells overexpressing P-gp (e.g., MES-SA/Dx5) or MRP1 and parental control cells.[3]

  • Calcein-AM (stock solution in DMSO).

  • Test inhibitors.

  • Assay buffer (e.g., HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the cells as described in the Hoechst 33342 assay.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitors at various concentrations for 30-60 minutes at 37°C.[9]

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.[11]

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[3]

  • Fluorescence Measurement:

    • Plate Reader: Wash the cells with ice-cold PBS and measure the fluorescence at an excitation of ~485 nm and emission of ~520 nm.[9]

    • Flow Cytometer: Prepare the cells as described for the Hoechst assay and analyze in the FITC channel.[12]

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

ATPase Assay (for all ABC Transporters)

This biochemical assay directly measures the ATP hydrolysis activity of the transporter, which is coupled to substrate transport. Substrates and inhibitors can modulate this activity.

Materials:

  • Membrane vesicles from cells overexpressing ABCG2, P-gp, or MRP1.[4]

  • ATP.

  • Test compounds.

  • Assay buffer.

  • Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent.

  • Sodium orthovanadate (a general ATPase inhibitor).

  • 96-well plates.

  • Plate reader for absorbance measurement.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane vesicles with the test compound at various concentrations in the assay buffer.[13]

  • Initiate Reaction: Add ATP to start the reaction.[13]

  • Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).[4]

  • Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.[13]

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~630-850 nm for malachite green).[4]

  • Data Analysis: The transporter-specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity. Calculate the stimulation or inhibition of ATPase activity by the test compound relative to the basal activity.[14]

Visualizing Experimental Workflow and Specificity

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining inhibitor specificity and the specific action of this compound.

experimental_workflow cluster_assays In Vitro Specificity Assays assay_abcg2 Hoechst 33342 Accumulation Assay (ABCG2-overexpressing cells) data Measure Fluorescence / ATPase Activity assay_abcg2->data assay_pgp Calcein-AM Assay (P-gp-overexpressing cells) assay_pgp->data assay_mrp1 Calcein-AM Assay (MRP1-overexpressing cells) assay_mrp1->data assay_atpase ATPase Assay (Membrane Vesicles for each transporter) assay_atpase->data inhibitor Test Compound (e.g., this compound) inhibitor->assay_abcg2 Introduce inhibitor inhibitor->assay_pgp Introduce inhibitor inhibitor->assay_mrp1 Introduce inhibitor inhibitor->assay_atpase Introduce inhibitor analysis Calculate IC50 / % Inhibition data->analysis conclusion Determine Specificity Profile analysis->conclusion

Caption: Workflow for assessing ABC transporter inhibitor specificity.

ftc_specificity cluster_transporters ABC Transporters FTC This compound ABCG2 ABCG2 (BCRP) FTC->ABCG2 Potent Inhibition PGP P-gp (ABCB1) FTC->PGP No Significant Inhibition MRP1 MRP1 (ABCC1) FTC->MRP1 No Significant Inhibition Efflux_Blocked Drug Efflux Blocked ABCG2->Efflux_Blocked Efflux_Unaffected Drug Efflux Unaffected PGP->Efflux_Unaffected MRP1->Efflux_Unaffected

Caption: Specificity of this compound for ABCG2.

References

Navigating BCRP Inhibition: A Comparative Guide to Alternatives for Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and specific inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), this guide provides a comprehensive comparison of viable alternatives to the commonly used but often problematic Fumitremorgin C. This document outlines the performance of key inhibitors—Ko143, Tariquidar, Novobiocin (B609625), and Pantoprazole (B1678409)—supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection of the most appropriate tool for your research needs.

The ATP-binding cassette (ABC) transporter BCRP plays a critical role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs. While this compound (FTC) has been a staple for in vitro BCRP inhibition, its neurotoxicity precludes in vivo applications, prompting the search for safer and equally potent alternatives. This guide offers an objective comparison of the most promising substitutes.

Performance Comparison of BCRP Inhibitors

The inhibitory potency of a compound is a critical factor in its selection. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and its alternatives against BCRP, as well as their selectivity over other important ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).

InhibitorBCRP IC50 (nM)P-gp IC50 (nM)MRP1 IC50 (nM)Selectivity Notes
This compound ~1000[1]>10000>10000Considered highly selective for BCRP.
Ko143 9.7 - 26[2][3]>5000>5000A potent and highly selective BCRP inhibitor, over 200-fold more selective for BCRP than for P-gp and MRP1.[4][5]
Tariquidar 1500 (in MCF7 cells)[6]5.1>10000A potent P-gp inhibitor that also inhibits BCRP at higher concentrations.[7][8]
Novobiocin 1400 (for human BCRP)[9]No significant inhibitionNo significant inhibitionDemonstrates selectivity for BCRP over P-gp.[10]
Pantoprazole micromolar range--A proton pump inhibitor also reported to inhibit BCRP.[11][12][13]

Note: IC50 values can vary depending on the experimental conditions, such as the cell line and substrate used.

In-Depth Look at BCRP Inhibitor Alternatives

Ko143: A derivative of this compound, Ko143 stands out as a highly potent and specific BCRP inhibitor with significantly lower toxicity.[14] Its nanomolar IC50 values make it a superior choice for both in vitro and in vivo studies where potent and selective BCRP inhibition is required.[2]

Tariquidar: Initially developed as a potent third-generation P-gp inhibitor, Tariquidar also exhibits inhibitory activity against BCRP, albeit at higher concentrations.[7][8] Its dual inhibitory nature can be advantageous in overcoming multidrug resistance mediated by both transporters. However, for studies requiring specific BCRP inhibition, its potent P-gp activity must be considered.

Novobiocin: This antibiotic has been identified as a selective BCRP inhibitor.[10][15] While its potency is lower than that of Ko143, its selectivity for BCRP over P-gp makes it a useful tool for distinguishing the contributions of these two transporters in drug disposition.[10]

Pantoprazole: A widely used proton pump inhibitor, pantoprazole has been shown to inhibit BCRP function.[11][12][13] Although its potency is in the micromolar range, its established clinical safety profile makes it an interesting candidate for potential clinical applications aimed at modulating BCRP-mediated drug transport.

Signaling Pathways Modulating BCRP Activity

The expression and function of BCRP are not static but are regulated by intricate cellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of BCRP inhibitors and for developing novel strategies to overcome BCRP-mediated drug resistance.

The PI3K/Akt pathway is a key regulator of BCRP. Activation of this pathway has been shown to increase BCRP expression and promote its localization to the plasma membrane, thereby enhancing its drug efflux activity.[9][16] Conversely, inhibition of the PI3K/Akt pathway can lead to decreased BCRP expression and sensitize cancer cells to chemotherapeutic agents that are BCRP substrates.[9]

PI3K_Akt_BCRP_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates BCRP_Gene BCRP Gene (ABCG2) Akt->BCRP_Gene Promotes Transcription BCRP_Protein BCRP Protein BCRP_Gene->BCRP_Protein Leads to Translation CellMembrane Cell Membrane BCRP_Protein->CellMembrane Translocates to DrugEfflux Drug Efflux BCRP_Protein->DrugEfflux Mediates EGFR_BCRP_Crosstalk EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates BCRP_Expression Increased BCRP Expression Akt->BCRP_Expression DrugResistance Drug Resistance BCRP_Expression->DrugResistance Vesicular_Transport_Workflow Start Start PrepareVesicles Prepare BCRP-expressing inside-out membrane vesicles Start->PrepareVesicles Incubate Incubate vesicles with test inhibitor and radiolabeled BCRP substrate PrepareVesicles->Incubate InitiateTransport Initiate transport by adding ATP Incubate->InitiateTransport StopReaction Stop reaction by rapid filtration InitiateTransport->StopReaction MeasureRadioactivity Measure radioactivity retained on the filter StopReaction->MeasureRadioactivity Analyze Analyze data to determine IC50 MeasureRadioactivity->Analyze End End Analyze->End ATPase_Assay_Workflow Start Start PrepareVesicles Prepare BCRP-expressing membrane vesicles Start->PrepareVesicles Incubate Incubate vesicles with test inhibitor PrepareVesicles->Incubate InitiateReaction Initiate reaction by adding Mg-ATP Incubate->InitiateReaction StopReaction Stop reaction InitiateReaction->StopReaction MeasurePhosphate Measure inorganic phosphate (Pi) released StopReaction->MeasurePhosphate Analyze Analyze data to determine effect on ATPase activity MeasurePhosphate->Analyze End End Analyze->End Hoechst_Efflux_Workflow Start Start SeedCells Seed BCRP-expressing cells in a 96-well plate Start->SeedCells PreIncubate Pre-incubate cells with test inhibitor SeedCells->PreIncubate AddSubstrate Add Hoechst 33342 PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate WashCells Wash cells to remove extracellular dye Incubate->WashCells MeasureFluorescence Measure intracellular fluorescence WashCells->MeasureFluorescence Analyze Analyze data to determine inhibition MeasureFluorescence->Analyze End End Analyze->End

References

Reversing Multidrug Resistance: A Comparative Guide to the Structure-Activity Relationship of Fumitremorgin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has garnered significant attention in the field of oncology for its potent and specific inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4] ABCG2 is a key player in multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a broad range of chemotherapeutic agents by actively pumping them out of the cell.[5][6] While FTC itself is unsuitable for clinical use due to its neurotoxicity, its discovery has spurred the development of numerous synthetic analogs with improved pharmacological profiles.[1][6] This guide provides a comprehensive comparison of these analogs, focusing on their structure-activity relationships (SAR) and the experimental data that defines their potential as clinical candidates to overcome MDR.

Core Structure and Potency: The Tetracyclic Advantage

The core structure of this compound and its analogs is crucial for their inhibitory activity against ABCG2. SAR studies have consistently demonstrated that a closed, tetracyclic core is essential for high potency.[5] Analogs with a ring-opened scaffold, such as the related natural products tryprostatin A and B, exhibit significantly diminished or no inhibitory activity on ABCG2-mediated transport.[5]

A pivotal factor in the potency of tetracyclic analogs is their stereochemistry. A marked stereospecificity has been observed, with compounds possessing the 3S,6S,12aS configuration being substantially more potent inhibitors of ABCG2 than their diastereoisomers with a 3S,6R,12aS configuration.[7][8] Interestingly, this stereoselectivity is specific to ABCG2 and is not observed for other ABC transporters like ABCB1 (P-glycoprotein) or ABCC1 (MRP1), which contributes to the selective inhibitory profile of these analogs.[7][8]

Comparative Inhibitory Potency of this compound Analogs

The following table summarizes the in vitro inhibitory potency of key this compound analogs against the ABCG2 transporter. The IC50 values, representing the concentration required to inhibit 50% of the transporter's activity, are presented for comparison.

CompoundCore StructureKey ModificationsIC50 (nM) vs. ABCG2SelectivityReference
This compoundTetracyclicNatural Product~300-1000Specific for ABCG2[1][9]
Ko143TetracyclicSynthetic analog~5-25Highly specific for ABCG2[1]
Ko134TetracyclicSynthetic analogPotent inhibitorSpecific for ABCG2[8]
Tryprostatin ASeco-analog (ring-opened)Lacks the bridging C-ringInactive-[5]
AZ99TetracyclicNovel synthetic analogHighly potent inhibitorSpecific for ABCG2[5]
MZ82TetracyclicSynthetic analogLess potent than Ko143Specific for ABCG2[5]

Note: IC50 values can vary depending on the specific cell line and experimental conditions used.

Enhancing Metabolic Stability: Beyond the Ester Linkage

Early potent analogs, including some from the "Ko" series, contained an ester linkage in their side chain.[7] While contributing to high potency, this ester moiety rendered the compounds chemically and metabolically less stable, limiting their potential for in vivo applications.[7][8] Subsequent research has focused on replacing this labile ester group with more stable functionalities, such as amides, to improve the pharmacokinetic properties of these inhibitors.[10] This has led to the development of novel analogs with enhanced metabolic stability while retaining high inhibitory potency against ABCG2.[10]

Experimental Protocols

The evaluation of this compound analogs typically involves a series of in vitro assays to determine their potency, specificity, and cytotoxicity.

ABCG2 Inhibition Assays
  • Drug Accumulation Assays: These assays measure the ability of an analog to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCG2.

    • Cell Lines: Human cancer cell lines engineered to overexpress ABCG2 (e.g., MCF-7/MX, S1-M1-3.2) are commonly used, with the parental cell line as a negative control.[1][8]

    • Substrates: Fluorescent dyes such as Hoechst 33342 or the chemotherapeutic agent mitoxantrone (B413) are used as ABCG2 substrates.

    • Procedure: Cells are incubated with the fluorescent substrate in the presence and absence of the test analog. The intracellular accumulation of the substrate is then quantified using flow cytometry or fluorescence microscopy. An increase in fluorescence in the presence of the analog indicates inhibition of ABCG2-mediated efflux.

Cytotoxicity and Reversal of Multidrug Resistance Assays
  • Cytotoxicity Assays (MTT or SRB assay): These assays determine the intrinsic toxicity of the analogs to cancer cells.[1][2][11]

    • Procedure: Cells are incubated with increasing concentrations of the analog alone for a defined period (e.g., 72 hours). Cell viability is then assessed using colorimetric assays like the MTT or sulforhodamine B (SRB) assay.

  • Chemosensitization Assays: These experiments evaluate the ability of the analogs to reverse ABCG2-mediated resistance to chemotherapeutic drugs.

    • Procedure: ABCG2-overexpressing cells are treated with a known ABCG2 substrate chemotherapeutic agent (e.g., topotecan, mitoxantrone) in the presence or absence of a non-toxic concentration of the this compound analog.[2][11] A decrease in the IC50 of the chemotherapeutic agent in the presence of the analog indicates successful reversal of resistance.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound analogs is the direct inhibition of the ABCG2 transporter, which is a key component of the cellular detoxification system and a major contributor to multidrug resistance in cancer.

cluster_cell Cancer Cell Chemo Chemotherapeutic Drug (ABCG2 Substrate) ABCG2 ABCG2 Transporter Chemo->ABCG2 Substrate Accumulation Intracellular Drug Accumulation Chemo->Accumulation FTC_analog This compound Analog FTC_analog->ABCG2 Inhibition Efflux Drug Efflux ABCG2->Efflux Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis

Caption: Mechanism of ABCG2 inhibition by this compound analogs.

The experimental workflow for evaluating these compounds typically follows a logical progression from initial screening to more detailed characterization.

cluster_workflow Experimental Workflow Synthesis Analog Synthesis & Purification Screening Primary Screening: ABCG2 Inhibition Assay Synthesis->Screening Potency IC50 Determination Screening->Potency Selectivity Selectivity Assays (vs. ABCB1, ABCC1) Potency->Selectivity Cytotoxicity Cytotoxicity Assays Potency->Cytotoxicity MDR_Reversal MDR Reversal Studies Cytotoxicity->MDR_Reversal PK_Studies In vivo Pharmacokinetic & Efficacy Studies MDR_Reversal->PK_Studies

Caption: Workflow for the evaluation of this compound analogs.

Conclusion

The this compound family of compounds represents a promising class of ABCG2 inhibitors. Through systematic SAR studies, researchers have made significant strides in optimizing the core structure to enhance potency, selectivity, and metabolic stability while mitigating the toxicity associated with the parent natural product. The development of analogs like Ko143 and newer, more stable derivatives, provides powerful tools for both basic research into the mechanisms of multidrug resistance and for the potential clinical application of reversing drug resistance in cancer chemotherapy. Future work will likely focus on further refining the pharmacokinetic properties of these compounds to produce candidates suitable for human clinical trials.

References

Fumitremorgin C: A Reversible Inhibitor in the Spotlight of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Fumitremorgin C, a mycotoxin produced by Aspergillus fumigatus, has garnered significant attention in the scientific community for its potent and selective inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This transporter plays a crucial role in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic agents out of the cell, thereby reducing their efficacy. The prevailing body of evidence strongly indicates that this compound acts as a reversible inhibitor of ABCG2, a characteristic that is pivotal for its potential therapeutic applications.

This compound's primary mechanism of action is the competitive inhibition of the ABCG2 transporter. It vies with chemotherapeutic drugs for the same binding sites on the transporter, thereby preventing the efflux of these drugs from the cancer cell.[4] This leads to an increased intracellular concentration of the anticancer agents, restoring their cytotoxic effects.

Comparative Analysis of ABCG2 Inhibitors

This compound is often compared with its synthetic analog, Ko143, which is a more potent and specific inhibitor of ABCG2.[5][6] The following table summarizes the key quantitative data for these two inhibitors.

InhibitorTargetIC50 / EC50SelectivityReference
This compound ABCG2/BCRP~1-5 µM (EC50)Selective for ABCG2 over P-gp and MRP1[5]
Ko143 ABCG2/BCRP~10 nM (EC50), 9.7 nM (IC50 for ATPase activity)>200-fold selective over P-gp and MRP1[5][7]

Experimental Protocols

ABCG2-Mediated Drug Efflux Assay (Hoechst 33342 Accumulation)

This assay is used to determine the inhibitory effect of compounds on the efflux activity of the ABCG2 transporter.

Principle: Hoechst 33342 is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, the dye is actively pumped out, resulting in low intracellular fluorescence. Inhibition of ABCG2 leads to the accumulation of Hoechst 33342 inside the cells, causing a corresponding increase in fluorescence.

Protocol:

  • Cell Culture: Plate cells overexpressing ABCG2 (e.g., HEK293-ABCG2) in a 96-well plate and incubate overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1 hour) at 37°C.

  • Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 value.

ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the ABCG2 transporter.

Principle: ABC transporters utilize the energy from ATP hydrolysis to transport substrates. The interaction of substrates or inhibitors with the transporter can modulate its ATPase activity. The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured colorimetrically.

Protocol:

  • Membrane Preparation: Use isolated cell membranes from cells overexpressing ABCG2.

  • Reaction Mixture: Prepare a reaction buffer containing the ABCG2-containing membranes, ATP, and various concentrations of the test inhibitor (e.g., this compound).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Stopping the Reaction: Stop the reaction by adding a solution that also initiates color development (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).

  • Colorimetric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) to quantify the amount of released Pi.

  • Data Analysis: Determine the effect of the inhibitor on the ATPase activity and calculate the IC50 value.[7]

Signaling Pathways and Experimental Workflows

ABCG2-Mediated Multidrug Resistance Pathway

The following diagram illustrates the mechanism by which this compound inhibits ABCG2 and reverses multidrug resistance.

cluster_cell Cancer Cell cluster_nucleus Nucleus ABCG2 ABCG2 Transporter Drug Chemotherapeutic Drug Drug->ABCG2 Efflux DNA DNA Drug->DNA Cytotoxicity Extracellular Extracellular Space FTC This compound FTC->ABCG2 Inhibition

This compound inhibits ABCG2-mediated drug efflux.
RANKL-Induced Osteoclastogenesis Signaling Pathway

This compound has also been shown to affect signaling pathways involved in bone metabolism. It can attenuate osteoclast formation by suppressing RANKL-induced signaling.[8][9][10]

RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB NFATc1 NFATc1 MAPK->NFATc1 NFkB->NFATc1 Osteoclastogenesis Osteoclast Formation & Bone Resorption NFATc1->Osteoclastogenesis FTC This compound FTC->MAPK Inhibition FTC->NFkB Inhibition

This compound inhibits RANKL-induced signaling pathways.
Experimental Workflow for Assessing ABCG2 Inhibition

The following diagram outlines the general workflow for evaluating a potential ABCG2 inhibitor.

start Start cell_culture Culture ABCG2-overexpressing and parental cells start->cell_culture drug_efflux Drug Efflux Assay (e.g., Hoechst 33342) cell_culture->drug_efflux atpase ATPase Activity Assay cell_culture->atpase cytotoxicity Cytotoxicity Assay (with chemotherapeutic agent) cell_culture->cytotoxicity data_analysis Data Analysis (IC50/EC50 determination) drug_efflux->data_analysis atpase->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Workflow for evaluating ABCG2 inhibitors.

References

Unveiling the Resistance Profile: A Comparative Guide to Fumitremorgin C-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-resistance profile of cells treated with Fumitremorgin C, supported by experimental data and detailed protocols.

This compound (FTC), a mycotoxin isolated from Aspergillus fumigatus, has emerged as a potent and highly specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. This transporter is a key player in multidrug resistance (MDR), a significant challenge in cancer chemotherapy. By actively effluxing a wide range of structurally diverse anticancer drugs, BCRP reduces their intracellular concentration and therapeutic efficacy. FTC's ability to reverse this resistance makes it a critical tool for studying BCRP function and a potential lead compound for developing chemosensitizing agents. This guide provides a comprehensive overview of the cross-resistance profile of cells expressing BCRP and the specific reversal of this resistance by this compound.

Comparative Analysis of Drug Resistance Reversal by this compound

The efficacy of this compound in reversing BCRP-mediated multidrug resistance is not uniform across all chemotherapeutic agents. The following table summarizes the quantitative data on the fold-reversal of resistance observed in BCRP-overexpressing cancer cell lines when treated with various cytotoxic drugs in the presence of FTC. The data clearly demonstrates that FTC selectively potentiates the activity of BCRP substrates.

Cell LineDrugFold Reversal of Resistance (in the presence of 5 µM FTC)Reference
MCF-7/BCRP Mitoxantrone29.4-fold[1]
Doxorubicin6.6-fold[1]
Topotecan6.5-fold[1]
Paclitaxel (B517696)1.1-fold (no significant reversal)[1]
S1-M1-3.2 Mitoxantrone93-fold[2]
Doxorubicin26-fold[2]
Topotecan24-fold[2]
MCF-7/mtxR Mitoxantrone114-fold[2]
Doxorubicin3-fold[2]

Key Observations:

  • High Potency against BCRP Substrates: this compound demonstrates significant potentiation of cytotoxicity for known BCRP substrates, including mitoxantrone, doxorubicin, and topotecan.[1][2]

  • Specificity of Action: The lack of activity against paclitaxel, a non-substrate for BCRP, underscores the specificity of FTC for the BCRP transporter.[1] This selectivity is crucial as it indicates that FTC does not interfere with resistance mechanisms mediated by other transporters like P-glycoprotein (Pgp/MDR1) or Multidrug Resistance Protein (MRP1), which are responsible for paclitaxel resistance.[3][4]

  • Cell Line Variability: The degree of resistance reversal can vary between different cell lines, likely due to varying levels of BCRP expression and other intrinsic cellular factors.

Mechanism of Action: Inhibition of BCRP-Mediated Drug Efflux

The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of the BCRP/ABCG2 transporter.[5][6] BCRP is an efflux pump that utilizes the energy from ATP hydrolysis to expel cytotoxic drugs from the cell, thereby preventing them from reaching their intracellular targets. FTC binds to the BCRP transporter, likely at an allosteric site, which inhibits its transport function.[7] This inhibition leads to the intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular BCRP BCRP/ABCG2 Transporter Chemo_out Chemotherapeutic Drug BCRP->Chemo_out Efflux Chemo_out->BCRP Binds to Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in Enters Cell FTC This compound FTC->BCRP Inhibits Chemo_in->BCRP Pumped out Target Cellular Target (e.g., DNA) Chemo_in->Target Induces Cytotoxicity

Mechanism of this compound action.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Cytotoxicity and Resistance Reversal using Sulforhodamine B (SRB) Assay

This assay determines the effect of this compound on the cytotoxicity of chemotherapeutic drugs in BCRP-overexpressing versus parental cell lines.

Materials:

  • Parental (BCRP-negative) and BCRP-overexpressing cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Chemotherapeutic agents (e.g., mitoxantrone, doxorubicin, paclitaxel)

  • This compound (FTC)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both parental and BCRP-overexpressing cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agents. Add 100 µL of the drug solutions to the wells, both in the presence and absence of a fixed, non-toxic concentration of FTC (e.g., 5 µM). Include wells with FTC alone to assess its intrinsic toxicity and untreated wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values (the drug concentration that inhibits cell growth by 50%) from the dose-response curves. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of FTC.

Protocol 2: Drug Accumulation Assay using Flow Cytometry

This protocol measures the intracellular accumulation of a fluorescent BCRP substrate to demonstrate the inhibitory effect of this compound on the transporter's efflux function.

Materials:

  • Parental and BCRP-overexpressing cells

  • Fluorescent BCRP substrate (e.g., Mitoxantrone, which is intrinsically fluorescent, or Pheophorbide A)

  • This compound (FTC)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubation with FTC: Aliquot the cell suspension into flow cytometry tubes. To the experimental tubes, add FTC to a final concentration of 5-10 µM. To the control tubes, add the vehicle (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add the fluorescent BCRP substrate (e.g., Mitoxantrone to a final concentration of 10 µM) to all tubes.

  • Incubation: Incubate the cells for 60-90 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.

  • Resuspension: Resuspend the cell pellets in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the cells with an appropriate laser and detecting the emission in the corresponding channel (e.g., for Mitoxantrone, excitation at ~633 nm and emission at ~685 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the cells treated with FTC compared to the untreated cells indicates an inhibition of efflux and increased intracellular accumulation of the substrate.

Experimental and Logical Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated.

cluster_cyto Cytotoxicity Assay Details cluster_accum Accumulation Assay Details start Start: Select Parental and BCRP-Overexpressing Cell Lines cytotoxicity Cytotoxicity Assay (SRB) start->cytotoxicity accumulation Drug Accumulation Assay (Flow Cytometry) start->accumulation data_analysis Data Analysis cytotoxicity->data_analysis accumulation->data_analysis conclusion Conclusion: Determine Cross-Resistance Profile and FTC Efficacy data_analysis->conclusion seed_cells Seed Cells treat_drugs Treat with Drugs +/- FTC seed_cells->treat_drugs incubate_72h Incubate 72h treat_drugs->incubate_72h srb_stain Fix, Stain with SRB incubate_72h->srb_stain read_plate Read Absorbance srb_stain->read_plate calc_ic50 Calculate IC50 & Fold Reversal read_plate->calc_ic50 prep_cells Prepare Cell Suspension preincubate_ftc Pre-incubate +/- FTC prep_cells->preincubate_ftc load_substrate Load Fluorescent Substrate preincubate_ftc->load_substrate incubate_60m Incubate 60 min load_substrate->incubate_60m wash_cells Wash Cells incubate_60m->wash_cells analyze_flow Analyze by Flow Cytometry wash_cells->analyze_flow

Experimental workflow for assessing cross-resistance.

References

Fumitremorgin C: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has garnered significant interest in the scientific community as a potent and highly specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4][5][6] BCRP is a key player in multidrug resistance (MDR) in cancer, extruding a wide range of chemotherapeutic agents from cancer cells and thus diminishing their efficacy.[3][7][8][9] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in its evaluation for preclinical research.

In Vitro Effects of this compound

In controlled laboratory settings, this compound has demonstrated significant potential in overcoming multidrug resistance and has also been found to modulate other cellular pathways.

Reversal of BCRP-Mediated Multidrug Resistance

The primary in vitro effect of FTC is the potent and selective inhibition of BCRP/ABCG2.[4][8] Unlike other MDR transporters such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1), BCRP is specifically targeted by FTC.[1][8] This inhibition leads to the intracellular accumulation of BCRP substrate drugs, thereby restoring their cytotoxic effects in resistant cancer cells.[1][8]

Inhibition of Osteoclastogenesis

Recent studies have unveiled a novel role for this compound in bone biology. It has been shown to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[10] This effect is mediated through the suppression of the RANKL signaling pathway.[10]

Quantitative In Vitro Data

The following table summarizes the key quantitative data regarding the in vitro effects of this compound.

ParameterCell Line(s)ValueReference(s)
BCRP Inhibition
Suggested ConcentrationVarious Cancer Cell Lines~1-5 µM[4]
EC90 for Reversal of Mitoxantrone ResistanceMurine MEF3.8/Bcrp1 cellsNot specified, but used for comparison with analogues[11]
EC90 for Reversal of Topotecan ResistanceMurine MEF3.8/Bcrp1 cellsNot specified, but used for comparison with analogues[11]
Osteoclast Inhibition
Effective ConcentrationMurine Bone Marrow Macrophages2.5-10 µM[10]
Cytotoxicity
CytotoxicityNot specifiedLow at effective concentrations for BCRP inhibition[1][12]

In Vivo Effects of this compound

The transition from in vitro to in vivo applications of this compound is significantly hampered by its notable toxicity.

Neurotoxicity

The primary obstacle for the in vivo use of this compound is its pronounced neurotoxicity.[1][2] Administration in animal models, particularly mice, has been shown to induce tremors and convulsions, which has largely precluded its development as a clinical agent.[1][2][13]

Pharmacokinetics and Tolerability

Despite its toxicity, limited in vivo studies have been conducted. A study in SCID mice bearing human ovarian xenografts reported on the pharmacokinetics of a single intravenous (IV) dose.

In Vivo Efficacy and the Rise of Analogues

Due to its neurotoxicity, there is a lack of substantial in vivo data demonstrating the anti-tumor efficacy of this compound as a chemosensitizer. This has led to the development of less toxic analogues, such as Ko143. Ko143 has been shown to be a potent and specific BCRP inhibitor that is well-tolerated in mice and can effectively increase the oral bioavailability of BCRP substrate drugs like topotecan.[1][2]

Quantitative In Vivo Data

The following table summarizes the available quantitative data on the in vivo effects of this compound and its analogue, Ko143.

ParameterAnimal ModelCompoundValueReference(s)
Tolerability
Single IV DoseSCID MiceThis compound25 mg/kg (did not cause major toxicities)[14]
Pharmacokinetics
ClearanceSCID MiceThis compound0.55 ml/min (25.0 ml/min/kg)[14]
Area Under the Curve (AUC)SCID MiceThis compound1128 ± 111 µg·min/ml[14]
Efficacy of Analogue
Increased Oral Availability of TopotecanMiceKo143Markedly increased[1][2]

Signaling Pathways

This compound's mechanisms of action involve the direct inhibition of a transport protein and the modulation of a key signaling pathway in bone cells.

BCRP/ABCG2 Inhibition

This compound directly inhibits the function of the BCRP/ABCG2 transporter. BCRP is an ATP-dependent efflux pump that actively removes chemotherapeutic drugs from cancer cells. By inhibiting BCRP, FTC allows these drugs to accumulate inside the cells and exert their cytotoxic effects.

BCRP_Inhibition cluster_cell Cancer Cell Drug Drug BCRP BCRP (ABCG2) ATP-Dependent Efflux Pump Drug->BCRP Accumulated_Drug Increased Intracellular Drug Drug->Accumulated_Drug Extracellular_Drug Chemotherapeutic Drug BCRP->Extracellular_Drug Efflux Cell_Death Apoptosis/ Cell Death Accumulated_Drug->Cell_Death Extracellular_Drug->Drug Enters Cell FTC This compound FTC->BCRP Inhibits Efflux Efflux

BCRP/ABCG2 drug efflux pump and its inhibition by this compound.
RANKL Signaling Pathway Inhibition

In bone marrow macrophages, this compound has been shown to interfere with the signaling cascade initiated by the binding of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) to its receptor, RANK. This inhibition disrupts the downstream activation of key transcription factors necessary for osteoclast differentiation and function.

RANKL_Pathway RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK NFATc1 NFATc1 Activation NFkB->NFATc1 MAPK->NFATc1 Osteoclastogenesis Osteoclast Formation & Function NFATc1->Osteoclastogenesis FTC This compound FTC->NFkB inhibits FTC->MAPK inhibits FTC->NFATc1 inhibits

Inhibition of the RANKL signaling pathway by this compound.

Experimental Protocols

In Vitro BCRP Inhibition Assay (Bidirectional Transport Assay)

This protocol is adapted from standard methods to assess whether a compound is a substrate or inhibitor of BCRP.[15]

  • Cell Culture: Culture a monolayer of cells expressing BCRP (e.g., Caco-2 or MDCKII-BCRP) on permeable filter supports (e.g., Transwell™).

  • Compound Preparation: Prepare solutions of the BCRP substrate (e.g., [³H]-prazosin) and this compound at various concentrations in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the substrate solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the substrate solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • To assess inhibition, add this compound to both chambers along with the substrate.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Determine the concentration of the substrate in the samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A significant reduction in the efflux ratio in the presence of this compound indicates BCRP inhibition.

In Vivo Xenograft Model for Efficacy Testing

This is a general protocol for assessing the efficacy of a compound in a mouse xenograft model.[2][10] Due to FTC's toxicity, this protocol is more relevant for its less toxic analogues.

  • Cell Preparation: Harvest cancer cells known to overexpress BCRP from culture during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., a mixture of Matrigel and PBS).

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Groups: Randomize the mice into different treatment groups (e.g., vehicle control, chemotherapeutic agent alone, chemotherapeutic agent + this compound analogue).

  • Drug Administration: Administer the treatments according to the desired schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • Endpoint Measurement: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Monitor animal body weight as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of the combination therapy.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (using FTC Analogue) Cell_Culture 1. Cell Culture (BCRP-expressing cells) Transport_Assay 2. Bidirectional Transport Assay (with/without FTC) Cell_Culture->Transport_Assay Data_Analysis_invitro 3. Calculate Efflux Ratio (Assess BCRP Inhibition) Transport_Assay->Data_Analysis_invitro Tumor_Implantation 1. Implant BCRP-expressing Tumor Cells in Mice Tumor_Growth 2. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment 3. Administer Chemo +/- FTC Analogue Tumor_Growth->Treatment Endpoint 4. Measure Tumor Growth Inhibition Treatment->Endpoint

General workflow for in vitro and in vivo assessment.

Conclusion

This compound is a powerful tool for in vitro studies investigating the role of BCRP in multidrug resistance. Its high potency and specificity make it an invaluable reagent for laboratory research. However, its clinical potential is severely limited by its in vivo neurotoxicity. The focus of in vivo research has consequently shifted to the development and evaluation of less toxic analogues, such as Ko143, which have shown promise in preclinical models. For researchers, this compound remains a gold standard for in vitro BCRP inhibition, while its analogues represent a more viable path for in vivo applications aimed at overcoming multidrug resistance in cancer therapy.

References

Reversing the Resistance: A Comparative Guide to Synthetic Fumitremorgin C Analogs in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein or BCRP), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] Fumitremorgin C (FTC), a fungal mycotoxin, was identified as a potent and specific inhibitor of ABCG2.[3][4] However, its inherent neurotoxicity has precluded its clinical application.[1][5] This has spurred the development of synthetic FTC analogs with improved safety profiles and enhanced efficacy in reversing MDR. This guide provides a comprehensive comparison of the performance of these synthetic analogs against other alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of this compound Analogs

Synthetic analogs of this compound, notably the "Ko" series of compounds, have demonstrated significant promise in overcoming ABCG2-mediated MDR. These analogs have been engineered to retain the potent inhibitory activity of the parent compound while mitigating its toxicity.

Quantitative Efficacy Data

The efficacy of FTC analogs is typically quantified by their ability to inhibit the function of the ABCG2 transporter, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent sensitization of resistant cells. Key metrics include the half-maximal inhibitory concentration (IC50) for ABCG2 inhibition and the effective concentrations required to reverse drug resistance (EC50 and EC90).

CompoundTarget TransporterChemotherapeutic AgentCell LineIC50 (µM)EC50 (µM)EC90 (µM)Fold ReversalReference
Ko143 Bcrp1/BCRPMitoxantroneMurine Bcrp1-transduced cells--~0.025>10[1]
Bcrp1/BCRPTopotecanMurine Bcrp1-transduced cells--~0.05>10[1]
P-glycoproteinPaclitaxelMDR1-transduced 77.1 cells->10>10-[1]
MRP1EtoposideMRP1-transfected 2008 cells>10---[1]
Ko132 Bcrp1MitoxantroneMurine Bcrp1-transduced cells--~0.1>10[1]
P-glycoproteinPaclitaxelMDR1-transduced 77.1 cells-~2.5>10-[1]
Ko134 Bcrp1MitoxantroneMurine Bcrp1-transduced cells--~0.1>10[1]
P-glycoproteinPaclitaxelMDR1-transduced 77.1 cells-~3>10-[1]
This compound BCRPMitoxantroneBCRP-transfected MCF-7 cells---Almost complete[4]
GF120918 Bcrp1MitoxantroneMurine Bcrp1-transduced cells--~0.05>10[1]

Table 1: Comparative Efficacy of this compound Analogs and Other Inhibitors in MDR Reversal. This table summarizes the potency of various FTC analogs in inhibiting different ABC transporters and reversing drug resistance in specific cancer cell lines. Lower IC50, EC50, and EC90 values indicate higher potency.

Specificity Profile

A crucial advantage of the synthetic FTC analogs is their high specificity for the ABCG2 transporter. As shown in Table 1, compounds like Ko143 are significantly less active against other major MDR transporters such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1] This specificity is critical for minimizing off-target effects and potential drug-drug interactions in a clinical setting. The stereochemistry of the analogs has been found to play a significant role in their specificity for ABCG2.[6][7]

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data, detailed experimental protocols are essential. The following are methodologies for key experiments cited in the evaluation of FTC analogs.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of the chemotherapeutic agent in the presence and absence of the MDR reversal agent.

Materials:

  • MDR and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • Chemotherapeutic agent (e.g., Mitoxantrone)

  • This compound analog (e.g., Ko143)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of the FTC analog.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with the FTC analog alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined from the dose-response curves. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the FTC analog.

Drug Accumulation Assay (Mitoxantrone Accumulation)

This assay measures the ability of an FTC analog to increase the intracellular concentration of a fluorescent chemotherapeutic drug like Mitoxantrone.

Materials:

  • MDR and parental cancer cell lines

  • Complete cell culture medium

  • Mitoxantrone

  • This compound analog

  • Fluorescence-activated cell sorter (FACS) or a fluorescence microplate reader

  • 6- or 12-well plates

Procedure:

  • Cell Seeding: Seed cells in 6- or 12-well plates and grow to 80-90% confluency.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with a non-toxic concentration of the FTC analog in serum-free medium for 1 hour at 37°C.

  • Drug Incubation: Add Mitoxantrone to the medium (final concentration typically 5-10 µM) and incubate for a further 1-2 hours.

  • Cell Harvesting and Washing: Wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Fluorescence Measurement:

    • For FACS analysis: Detach the cells, resuspend in PBS, and analyze the intracellular fluorescence using a flow cytometer.

    • For microplate reader: Lyse the cells and measure the fluorescence of the lysate.

  • Data Analysis: Compare the intracellular fluorescence of Mitoxantrone in cells treated with the FTC analog to that in untreated cells.

ATPase Activity Assay

This assay measures the effect of the FTC analog on the ATP hydrolysis activity of the ABCG2 transporter, which is coupled to drug efflux.

Materials:

  • Membrane vesicles prepared from cells overexpressing ABCG2

  • This compound analog

  • ATP

  • Assay buffer (containing MgCl2, KCl, and a pH buffer)

  • Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the ABCG2-containing membrane vesicles, the FTC analog at various concentrations, and the assay buffer.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding a known concentration of ATP.

  • Incubation: Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop Reaction and Detect Pi: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~620-650 nm.

  • Data Analysis: The ATPase activity is proportional to the amount of Pi released. The inhibitory effect of the FTC analog is determined by the reduction in ATPase activity compared to the control (no inhibitor).

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the ABCG2-mediated multidrug resistance pathway and a typical experimental workflow for evaluating FTC analogs.

MDR_Pathway cluster_cell MDR Cancer Cell ABCG2 ABCG2 Transporter Drug_out Drug Efflux ABCG2->Drug_out Efflux ADP ADP + Pi ABCG2->ADP Hydrolysis Drug_in Chemotherapeutic Drug (e.g., Mitoxantrone) Drug_in->ABCG2 Binding Drug_Target Intracellular Target (e.g., DNA, Topoisomerase) Drug_in->Drug_Target Therapeutic Effect Extracellular Extracellular Space Drug_out->Extracellular ATP ATP ATP->ABCG2 FTC_analog This compound Analog (e.g., Ko143) FTC_analog->ABCG2 Inhibition Cell_Death Apoptosis / Cell Death Drug_Target->Cell_Death Extracellular->Drug_in

Caption: ABCG2-mediated multidrug resistance and its inhibition by this compound analogs.

Experimental_Workflow start Start: Hypothesis FTC analogs reverse MDR cell_culture Cell Culture: MDR and Parental Cell Lines start->cell_culture toxicity_assay Determine Non-toxic Concentration of FTC Analog (MTT Assay) cell_culture->toxicity_assay viability_assay Cell Viability Assay (MTT): Determine IC50 of Chemo Agent +/- FTC Analog toxicity_assay->viability_assay accumulation_assay Drug Accumulation Assay: Measure Intracellular Drug +/- FTC Analog toxicity_assay->accumulation_assay atpase_assay ATPase Activity Assay: Measure ABCG2 ATPase activity +/- FTC Analog toxicity_assay->atpase_assay data_analysis Data Analysis: Calculate Fold Reversal, IC50, and Statistical Significance viability_assay->data_analysis accumulation_assay->data_analysis atpase_assay->data_analysis conclusion Conclusion: Efficacy and Specificity of FTC Analog in MDR Reversal data_analysis->conclusion

Caption: Experimental workflow for evaluating the efficacy of this compound analogs in MDR reversal.

Conclusion

Synthetic this compound analogs, particularly Ko143, represent a significant advancement in the quest for effective MDR reversal agents. Their high potency and specificity for the ABCG2 transporter, coupled with a favorable toxicity profile compared to the parent compound, make them valuable tools for both basic research and potential clinical development. The experimental protocols and data presented in this guide offer a framework for the continued evaluation and comparison of these and other novel MDR inhibitors, with the ultimate goal of improving the efficacy of cancer chemotherapy.

References

Fumitremorgin C and ABCG2: A Non-Competitive Relationship at the ATP Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

ABCG2, also known as the breast cancer resistance protein (BCRP), is a crucial membrane transporter that actively effluxes a wide array of substrates, including many chemotherapeutic agents, from cells.[1][2][3] This process is powered by the energy derived from ATP hydrolysis.[4][5] Inhibitors of ABCG2, such as Fumitremorgin C, are of significant interest in overcoming multidrug resistance in cancer therapy.[1][3][6][7]

Mechanism of Inhibition: An Allosteric Interaction

Experimental evidence suggests that this compound inhibits the ATPase activity of ABCG2, a critical function for substrate transport.[8] However, this inhibition is not a result of FTC occupying the same binding site as ATP. Instead, FTC is believed to bind to a different site on the ABCG2 protein, inducing a conformational change that prevents the proper hydrolysis of ATP, thereby inhibiting the transporter's function.[1] This mode of action is characteristic of non-competitive inhibition.

Recent structural studies of ABCG2 have revealed that the binding of inhibitors can prevent the conformational changes necessary for ATP hydrolysis, specifically the closure of the nucleotide-binding domains (NBDs).[9][10] This structural impediment to the transporter's mechanical cycle explains the reduction in ATPase activity in the presence of inhibitors like FTC, without requiring direct competition at the ATP-binding site.

Comparative Data Summary

The following table summarizes the key characteristics of the interactions of ATP and this compound with the ABCG2 transporter.

FeatureATPThis compound
Binding Site Nucleotide-Binding Domains (NBDs)Allosteric site, distinct from the ATP-binding site
Role Energy source for transportInhibitor of transport
Effect on ABCG2 Induces conformational changes for substrate effluxPrevents conformational changes required for ATP hydrolysis
Interaction Type Substrate (hydrolyzed)Non-competitive inhibitor

Experimental Protocols

The determination of the non-competitive relationship between this compound and ATP relies on several key experimental methodologies:

ABCG2 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ABCG2 in the presence and absence of this compound and varying concentrations of ATP.

  • Objective: To determine the effect of this compound on the maximal rate of ATP hydrolysis (Vmax) and the ATP concentration at which the reaction rate is half of Vmax (Km).

  • Methodology:

    • Membrane vesicles containing ABCG2 are prepared from overexpressing cell lines.

    • The vesicles are incubated with a range of ATP concentrations.

    • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured, often using a colorimetric method.

    • The experiment is repeated in the presence of a fixed concentration of this compound.

  • Interpretation: In a non-competitive inhibition model, the addition of this compound would be expected to decrease the Vmax of the ATPase activity without significantly affecting the Km for ATP. This indicates that the inhibitor does not interfere with ATP binding but reduces the efficiency of the enzyme.

Photoaffinity Labeling with [γ-³²P]8-azido-ATP

This technique is used to directly probe the ATP-binding site of ABCG2.

  • Objective: To determine if this compound can displace ATP from its binding site.

  • Methodology:

    • ABCG2-containing membranes are incubated with [γ-³²P]8-azido-ATP, a photo-reactive analog of ATP that will covalently bind to the ATP-binding site upon UV irradiation.

    • The incubation is performed in the presence or absence of this compound.

    • After UV cross-linking, the proteins are separated by SDS-PAGE, and the amount of radiolabeled ABCG2 is quantified by autoradiography.

  • Interpretation: If this compound were to compete with ATP, its presence would reduce the amount of [γ-³²P]8-azido-ATP that binds to ABCG2. The observation that this compound does not prevent the labeling of ABCG2 by this ATP analog would provide strong evidence for a non-competitive mechanism.

Visualizing the Interaction

The following diagrams illustrate the proposed mechanism of interaction and a typical experimental workflow.

cluster_0 ATP-Dependent Transport Cycle of ABCG2 ATP ATP ABCG2_open ABCG2 (Inward-facing) ATP->ABCG2_open Binds Substrate Substrate Substrate->ABCG2_open Binds ABCG2_closed ABCG2 (Outward-facing) ABCG2_open->ABCG2_closed Conformational Change ADP_Pi ADP + Pi ABCG2_open->ADP_Pi Release ABCG2_closed->Substrate Efflux ABCG2_closed->ABCG2_open ATP Hydrolysis

Caption: The ATP-dependent transport cycle of the ABCG2 protein.

cluster_1 Inhibition by this compound FTC This compound ABCG2_open ABCG2 (Inward-facing) FTC->ABCG2_open Binds to Allosteric Site ATP ATP ABCG2_inhibited ABCG2-FTC Complex (Conformationally Locked) ATP->ABCG2_inhibited Binding Unaffected ABCG2_open->ABCG2_inhibited Conformational Change ABCG2_inhibited->ABCG2_inhibited

Caption: Allosteric inhibition of ABCG2 by this compound.

cluster_2 ATPase Activity Assay Workflow start Prepare ABCG2-containing Membrane Vesicles incubate Incubate with varying [ATP] +/- this compound start->incubate measure Measure Pi Release (Colorimetric Assay) incubate->measure analyze Analyze Data (e.g., Lineweaver-Burk Plot) measure->analyze

Caption: A simplified workflow for an ABCG2 ATPase activity assay.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Proper Disposal Procedures for Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fumitremorgin C, a potent mycotoxin and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2][3] As with many mycotoxins, this compound is a resilient compound, making its proper disposal a critical aspect of laboratory safety protocols.[4][5] This guide provides essential, step-by-step guidance for the safe disposal of this compound, drawing from general mycotoxin handling protocols in the absence of specific guidelines for this compound.

All waste contaminated with mycotoxins, including this compound, must be treated as hazardous waste.[6] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidelines and to ensure compliance with all federal, state, and local regulations.[6][7]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are trained on its potential hazards and the necessary safety protocols. The Safety Data Sheet (SDS) for this compound should be readily accessible and reviewed by all individuals handling the compound.[8]

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:

PPE ItemSpecificationPurpose
Gloves Disposable, impermeable (e.g., nitrile)Prevents skin contact.
Lab Coat Fire-retardant, disposable or dedicatedProtects skin and clothing from contamination.[6]
Eye Protection Chemical splash gogglesProtects eyes from splashes.
Footwear Closed-toe shoesProtects feet from spills.[6]

Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol generation and inhalation.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound and contaminated materials.

1. Segregation of Waste:

  • All materials that come into contact with this compound, including personal protective equipment (PPE), disposable labware (e.g., pipette tips, tubes), and absorbent materials, must be considered hazardous waste.[6]

  • Collect all contaminated solid waste in clearly labeled, leak-proof containers.[6] These containers should be specifically designated for mycotoxin waste.

2. Decontamination of Liquid Waste:

  • Liquid waste containing this compound should be decontaminated before final disposal.

  • A common and effective method for decontaminating mycotoxin-contaminated liquid waste is through chemical inactivation with a sodium hypochlorite (B82951) solution.[6]

  • Procedure:

    • Prepare a fresh 1% sodium hypochlorite solution (household bleach can be diluted, as it is typically 5-6% sodium hypochlorite).[6]

    • Add the sodium hypochlorite solution to the liquid waste.

    • Allow for a sufficient contact time to ensure inactivation. For general mycotoxins, a contact time of at least 2 hours is recommended for soaking glassware.[6] The required time for liquid waste inactivation may vary, and it is advisable to consult with your institution's EHS department.

    • After decontamination, the liquid waste should still be disposed of as hazardous chemical waste according to your institution's guidelines.[6]

3. Decontamination of Surfaces and Equipment:

  • All surfaces and non-disposable equipment that may have come into contact with this compound must be thoroughly decontaminated.

  • Procedure:

    • Prepare a 1% sodium hypochlorite solution.[6]

    • Carefully wipe down all potentially contaminated surfaces and equipment with the solution.

    • Allow for adequate contact time.

    • Rinse the surfaces and equipment thoroughly with water after decontamination.[6]

4. Final Disposal:

  • All decontaminated and segregated waste must be disposed of through your institution's hazardous waste management program.

  • Ensure that all waste containers are properly labeled with the contents, including the name "this compound," and any other required hazard information.

  • Coordinate with your EHS department for the final collection and disposal of the hazardous waste.[6]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound in a laboratory setting.

Fumitremorgin_C_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol plan Plan Experiment & Review SDS ppe Don Appropriate PPE plan->ppe work_area Prepare Designated Work Area (Fume Hood/BSC) ppe->work_area handle Handle this compound work_area->handle experiment Perform Experiment handle->experiment spill Spill Occurs handle->spill decon_surfaces Decontaminate Surfaces & Equipment experiment->decon_surfaces segregate_solid Segregate Solid Waste experiment->segregate_solid decon_liquid Decontaminate Liquid Waste experiment->decon_liquid experiment->spill dispose Dispose of Hazardous Waste via EHS decon_surfaces->dispose segregate_solid->dispose decon_liquid->dispose spill_protocol Follow Institutional Spill Protocol spill->spill_protocol spill_protocol->decon_surfaces

Caption: Workflow for the safe handling and disposal of this compound.

Quantitative Data on Decontamination

Decontamination MethodTarget Mycotoxin(s)EfficacyReference
Sodium Hypochlorite (1%)General MycotoxinsWidely recommended for liquid waste and surface decontamination.[6]
AmmoniationAflatoxins>95% reduction in various cereals.[6]
Sodium Carbonate/HydroxideDeoxynivalenol (DON)83.9-100% reduction in feedstuffs.[6]
OzoneAflatoxins92-95% reduction in corn.[6]

Disclaimer: The information provided is based on general mycotoxin handling procedures and should be supplemented by consultation with your institution's Environmental Health and Safety department. Always refer to the specific Safety Data Sheet (SDS) for this compound and follow all applicable regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fumitremorgin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fumitremorgin C. Adherence to these procedural guidelines is critical for ensuring laboratory safety and experimental integrity.

This compound is a potent, tremorgenic mycotoxin and a specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a multidrug transporter.[1][2][3] Its hazardous nature necessitates stringent handling protocols to prevent occupational exposure. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.[4]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[5]

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[5]

  • Eye Contact: May cause eye irritation.[5]

  • Ingestion: May be harmful if swallowed.[5]

  • Systemic Effects: As a tremorgenic mycotoxin, it can affect the central nervous system, potentially inducing tremors and other neurological symptoms.[4]

Currently, there are no established occupational exposure limit values for this compound.[5] Therefore, a conservative approach to handling, minimizing all potential exposures, is mandatory.

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions. Gloves must be disposed of as hazardous waste after each use or if contamination is suspected.[6]
Body Protection Laboratory CoatA fully fastened lab coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes and aerosols. A face shield may be required for procedures with a higher splash potential.
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of this compound to prevent inhalation of aerosolized particles. All work with the solid compound must be performed in a certified chemical fume hood or a biological safety cabinet.[7]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is typically 2-8°C.[8]

  • The storage area should be clearly labeled with "Hazardous Chemical" and "Authorized Personnel Only" signs.

Preparation of Stock Solutions

All preparation of stock solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Checklist:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials (solvents, vials, pipettes, etc.) before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound:

    • Handle the solid, powdered form of this compound with extreme care to avoid generating dust.

    • Use a dedicated, calibrated microbalance within the fume hood.

    • Tare a suitable vial on the balance.

    • Carefully transfer the desired amount of this compound to the vial using a micro-spatula.

  • Solubilization:

    • This compound is soluble in DMSO, methanol, and chloroform.[8][9]

    • Add the appropriate solvent to the vial containing the powdered this compound.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Storage of Stock Solutions:

    • Stock solutions should be stored in tightly sealed vials at -20°C.[10]

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Solutions in DMSO are reported to be stable for up to 2 months at 2-8°C and up to 3 months at -20°C.[8][10]

Experimental Use (e.g., Cell Culture Treatment)
  • Dilutions: Perform all serial dilutions of the stock solution within the chemical fume hood.

  • Cell Treatment: When adding the diluted this compound to cell cultures or other experimental systems, take care to avoid splashes or aerosols.

  • Incubation: Incubate treated cells or samples in a designated incubator, clearly labeled to indicate the presence of a hazardous compound.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For spills of the solid compound, carefully sweep up the material without creating dust and place it in a sealed container for disposal. The spill area should then be decontaminated.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with this compound. Place all solid waste into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including spent cell culture media, must be collected in a designated, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Decontamination: All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

Safe Handling Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

FumitremorginC_Workflow Receiving Receiving and Storage PPE Don Appropriate PPE Receiving->PPE Before Handling Preparation Preparation of Stock Solution (in Chemical Fume Hood) Experiment Experimental Use Preparation->Experiment Waste_Collection Waste Collection (Solid and Liquid) Experiment->Waste_Collection Decon Decontamination of Equipment Experiment->Decon Disposal Hazardous Waste Disposal Waste_Collection->Disposal PPE->Preparation Decon->Waste_Collection Collect Rinse

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, research institutions can ensure a safe working environment for their personnel while enabling the important scientific investigations involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumitremorgin C
Reactant of Route 2
Fumitremorgin C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.